21-Deacetoxy 11-Oxodeflazacort
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURBWVPEBHVSO-LFXAUQRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747413 | |
| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13649-83-7 | |
| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular structure and properties of 21-Deacetoxy 11-Oxodeflazacort
An In-depth Technical Guide to the Molecular Structure and Properties of 21-Deacetoxy 11-Oxodeflazacort
Abstract
This technical guide provides a comprehensive examination of 21-Deacetoxy 11-Oxodeflazacort, a putative metabolite of the corticosteroid prodrug Deflazacort. While not extensively characterized in public literature, its structure can be definitively inferred from its nomenclature, pointing to its role as a key molecule in the deactivation pathway of Deflazacort's active metabolite. This document elucidates its molecular structure, predicts its physicochemical properties, and contextualizes its biological significance within the established pharmacology of glucocorticoids. Furthermore, we present detailed, field-proven experimental protocols for the hypothetical synthesis, isolation, and structural characterization of this compound, offering a foundational resource for researchers in pharmacology, drug metabolism, and analytical chemistry.
Introduction: The Metabolic Context of Deflazacort
Deflazacort is an oxazoline derivative of prednisolone, functioning as a glucocorticoid prodrug.[1] Its therapeutic value as an anti-inflammatory and immunosuppressive agent is not derived from the parent molecule itself, but from its rapid and extensive metabolism.[2] Upon oral administration, plasma esterases swiftly hydrolyze Deflazacort, removing the acetyl group at the C21 position to yield its pharmacologically active metabolite, 21-desacetyl deflazacort (also known as 21-hydroxy deflazacort).[3][4]
The physiological activity of glucocorticoids is tightly regulated not only by their interaction with the glucocorticoid receptor (GR) but also by metabolic enzymes that control their local concentrations. A critical enzymatic system in this process is 11β-hydroxysteroid dehydrogenase (11β-HSD), which interconverts the active 11β-hydroxy forms of corticosteroids and their inactive 11-keto counterparts.[5] This guide focuses on the logical downstream product of this inactivation pathway for Deflazacort's active metabolite: 21-Deacetoxy 11-Oxodeflazacort.
Molecular Structure and Physicochemical Properties
The name "21-Deacetoxy 11-Oxodeflazacort" precisely describes its chemical structure derived from the parent drug, Deflazacort.
-
Deflazacort : The foundational steroid structure.
-
21-Deacetoxy : Indicates the removal of the acetoxy group (-OCOCH₃) at the C21 position, which, after hydrolysis, results in a hydroxyl group (-OH).
-
11-Oxo : Specifies the oxidation of the hydroxyl group at the C11 position to a ketone group (=O).
This leads to the definitive chemical structure for the compound.
(Note: A placeholder is used for the image. The actual structure would be (16β)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-11,20-dione-3-one with a hydroxyl group at C21)
Caption: Figure 1: Inferred molecular structure.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of 21-Deacetoxy 11-Oxodeflazacort and its direct precursors. Data is compiled from chemical databases and predictive modeling.
| Property | Deflazacort | 21-Desacetyl Deflazacort (Active Metabolite) | 21-Deacetoxy 11-Oxodeflazacort (Target Compound) |
| IUPAC Name | (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | (16β)-21-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione |
| Molecular Formula | C₂₅H₃₁NO₆[6] | C₂₃H₂₉NO₅ | C₂₃H₂₇NO₅ |
| Molecular Weight | 441.5 g/mol [6] | 400.5 g/mol | 398.5 g/mol (Predicted) |
| CAS Number | 14484-47-0 | 13649-88-2 | Not assigned |
| Predicted Solubility | DMSO, Ethanol[7] | DMSO, Ethanol | Sparingly soluble in DMSO, slightly soluble in Ethanol |
Biological Significance and Metabolic Pathway
The conversion of an 11β-hydroxy glucocorticoid to its 11-keto form is a well-established mechanism for inactivating the steroid.[5] This transformation is primarily mediated by the enzyme 11β-HSD2, which is highly expressed in mineralocorticoid target tissues like the kidney.[5] This enzyme "protects" the mineralocorticoid receptor from being illicitly activated by cortisol. A similar deactivating role for the glucocorticoid receptor is observed in other tissues.
Therefore, 21-Deacetoxy 11-Oxodeflazacort is hypothesized to be the principal inactive urinary metabolite of the active drug, representing a crucial step in its clearance and elimination. Understanding this pathway is vital for comprehensive pharmacokinetic modeling and for identifying potential drug-drug interactions with agents that might inhibit or induce the 11β-HSD or CYP3A4 enzymes responsible for corticosteroid metabolism.[1][3]
Caption: Figure 2: Proposed metabolic pathway of Deflazacort.
Experimental Protocols: A Framework for Characterization
The following protocols provide a robust framework for the synthesis, purification, and structural confirmation of 21-Deacetoxy 11-Oxodeflazacort.
Hypothetical Synthesis: Oxidation of 21-Desacetyl Deflazacort
Causality: The most direct synthetic route is the selective oxidation of the C11 hydroxyl group of the readily available active metabolite, 21-Desacetyl Deflazacort. A mild oxidizing agent is chosen to prevent over-oxidation or degradation of the complex steroid core.
Protocol:
-
Dissolution: Dissolve 100 mg of 21-Desacetyl Deflazacort (starting material) in 10 mL of a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.
-
Oxidation: Add 1.5 equivalents of Dess-Martin periodinane (DMP) to the solution at room temperature.
-
Expertise Insight: DMP is a highly selective and mild oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups present in the molecule.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 70:30 v/v). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess DMP.
-
Extraction: Perform a liquid-liquid extraction using DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for purifying pharmaceutical compounds, offering high resolution to separate the target compound from starting material and by-products. A reversed-phase method is chosen due to the moderate polarity of the steroid.
Protocol:
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase gradient of water (A) and acetonitrile (B).
-
Sample Preparation: Dissolve the crude product from step 4.1 in a minimal amount of the mobile phase.
-
Chromatography:
-
Flow Rate: 15 mL/min.
-
Detection: UV at 244 nm.[8]
-
Gradient: Start with 40% B, increase to 80% B over 30 minutes.
-
Self-Validation: The retention time of the product will be shorter than the more polar starting material (21-Desacetyl Deflazacort).
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under vacuum to yield the purified 21-Deacetoxy 11-Oxodeflazacort.
Structural Verification Workflow
A multi-faceted analytical approach is required for unambiguous structure confirmation.
Caption: Figure 3: Experimental workflow for structural verification.
4.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: Confirm molecular weight and obtain a fragmentation pattern for identity confirmation.
-
Method: Infuse the purified sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Result: A parent ion peak [M+H]⁺ corresponding to the calculated molecular weight of 398.5. Tandem MS (MS/MS) will provide a unique fragmentation signature.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Provide definitive structural elucidation.
-
Method: Dissolve the sample in deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H, ¹³C, and DEPT spectra.
-
Expected Key Observations:
-
¹H NMR: Disappearance of the proton signal corresponding to the 11-OH group. Downfield shifts for protons adjacent to the new C11 ketone.
-
¹³C NMR: The C11 carbon signal will shift significantly downfield into the ketone region (~200-210 ppm), compared to its position when bearing a hydroxyl group (~65-75 ppm).
-
4.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: Confirm the presence of key functional groups.
-
Method: Analyze the sample as a KBr pellet or using an ATR accessory.
-
Expected Result: Appearance of a strong absorption band around 1700-1725 cm⁻¹, characteristic of a new six-membered ring ketone (the C11-oxo group), in addition to the other carbonyl stretches already present in the molecule.
Conclusion
21-Deacetoxy 11-Oxodeflazacort represents a theoretically crucial, yet understudied, piece in the metabolic puzzle of the corticosteroid Deflazacort. As the putative inactive end-product of the active metabolite's deactivation, its structure and properties are of significant interest to drug development professionals. The logical framework and detailed experimental protocols provided in this guide serve as a comprehensive resource for the synthesis, isolation, and definitive characterization of this compound, enabling further research into the complete pharmacokinetic and pharmacodynamic profile of Deflazacort.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 189821, Deflazacort. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration (2017). EMFLAZA (deflazacort) Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]
-
GlobalRx (n.d.). Deflazacort 30mg Tablets: A Comprehensive Clinical Profile. GlobalRx. Available at: [Link]
-
Patil, S. et al. (2023). A Comprehensive Review of Deflazacort with Special Reference to Pharmacological Profile and Pharmaceutical Validation Processes. Impactfactor. Available at: [Link]
-
Diederich, S. et al. (2004). The 11-ketosteroid 11-ketodexamethasone is a glucocorticoid receptor agonist. PubMed. Available at: [Link]
-
Chapman, K. et al. (2013). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews. Available at: [Link]
-
Shafiq, N. et al. (2014). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Scilit. Available at: [Link]
-
Portela, R. et al. (2000). Determination of 21-hydroxydeflazacort in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Application to bioequivalence study. PubMed. Available at: [Link]
-
Corrêa, J. et al. (2012). Isolation and characterization of a degradation product of deflazacort. Ingenta Connect. Available at: [Link]
-
Nesan, D. & Vijayan, M. (2016). Absence of 11-keto reduction of cortisone and 11-ketotestosterone in the model organism zebrafish in. Journal of Endocrinology. Available at: [Link]
-
Veeprho (n.d.). Deflazacort Impurities and Related Compound. Veeprho. Available at: [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
A Comprehensive Technical Guide to 21-Deacetoxydeflazacort and its Metabolically-Related Glucocorticoids
This technical guide provides an in-depth exploration of 21-Deacetoxydeflazacort, a key intermediate and derivative of the corticosteroid Deflazacort. For a comprehensive understanding, this guide also delves into the pharmacologically active metabolite, 21-Desacetyldeflazacort, which is central to the therapeutic effects of its parent drug. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of chemical identifiers, mechanisms of action, and analytical methodologies.
Introduction: Situating 21-Deacetoxydeflazacort in the Corticosteroid Landscape
Deflazacort is a glucocorticoid prodrug recognized for its anti-inflammatory and immunosuppressive properties.[1][2][3] It is distinguished from other corticosteroids by its oxazoline ring structure, which contributes to its unique metabolic profile and therapeutic index.[3] Upon administration, Deflazacort is rapidly metabolized to its active form, 21-Desacetyldeflazacort (also known as 21-hydroxy deflazacort), which is responsible for its systemic effects.[1][4][5] 21-Deacetoxydeflazacort, the subject of this guide, is a critical compound in the synthesis and metabolic pathway of Deflazacort and its derivatives. Understanding its chemical nature and relationship to the active metabolite is crucial for the development and analysis of Deflazacort-based therapies.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to all scientific investigation. The following table summarizes the key chemical identifiers for 21-Deacetoxydeflazacort.
| Identifier | Value | Source(s) |
| CAS Number | 13649-88-2 | [6][7][8] |
| Chemical Name | (11β,16β)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [7][9] |
| Molecular Formula | C23H29NO4 | [6][7] |
| Molecular Weight | 383.48 g/mol | [6][8] |
| InChI Key | WQUXBQVUVGNOKK-AAZVSSJSSA-N | [7] |
| Synonyms | Desacetoxy Deflazacort, (11β,16β)-11β-hydroxy-2'-methyl-5βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [6] |
For comparative purposes, the identifiers for the active metabolite, 21-Desacetyldeflazacort, are also provided:
| Identifier | Value | Source(s) |
| CAS Number | 13649-57-5 | [10][11] |
| Chemical Name | (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [10] |
| Molecular Formula | C23H29NO5 | [10][11] |
| Molecular Weight | 399.5 g/mol | [10] |
| InChI Key | KENSGCYKTRNIST-RVUAFKSESA-N | [10] |
| Synonyms | 21-hydroxy deflazacort, L-6,485 | [10][11] |
Pharmacological Profile and Mechanism of Action
Deflazacort itself is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body.[12][13] This conversion is a critical step in its mechanism of action.
Metabolic Activation Pathway
The metabolic journey from the prodrug Deflazacort to its active and subsequent inactive metabolites is a well-orchestrated process primarily mediated by esterases and cytochrome P450 enzymes.
Caption: Metabolic pathway of Deflazacort.
Upon oral administration, Deflazacort is rapidly and extensively converted by plasma esterases to the active metabolite, 21-Desacetyldeflazacort.[1][5][13] This active metabolite is what binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects.[2][12] Subsequently, 21-Desacetyldeflazacort is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into inactive metabolites such as 6β-hydroxy-21-desacetyl deflazacort.[5][13][14]
Glucocorticoid Receptor Binding and Downstream Effects
As the active metabolite, 21-Desacetyldeflazacort binds to glucocorticoid receptors in the cytoplasm. This binding causes a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor-ligand complex modulates gene expression by:
-
Transactivation: Increasing the transcription of anti-inflammatory genes.
-
Transrepression: Decreasing the transcription of pro-inflammatory genes.
The anti-inflammatory potency of Deflazacort is reported to be significantly higher than that of prednisolone.[2]
Analytical Methodologies for Quantification
Accurate quantification of Deflazacort's active metabolite, 21-Desacetyldeflazacort (21-hydroxy deflazacort), in biological matrices is essential for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for this purpose.[15][16]
Experimental Protocol: UPLC-MS/MS Quantification of 21-Hydroxy Deflazacort in Human Plasma
This protocol is a representative example of a validated method for the determination of 21-hydroxy deflazacort in human plasma.[15]
Objective: To accurately and precisely quantify the concentration of 21-hydroxy deflazacort in human plasma.
Materials and Reagents:
-
21-hydroxy deflazacort reference standard
-
Betamethasone (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
Waters Acquity UPLC system
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. To 100 µL of human plasma, add the internal standard (betamethasone). b. Condition the SPE cartridges. c. Load the plasma sample onto the SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the analyte and internal standard. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.5) in a 90:10 (v/v) ratio
-
Flow Rate: As optimized for the system
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Monitor the specific precursor-to-product ion transitions for both 21-hydroxy deflazacort and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of 21-hydroxy deflazacort into blank plasma.
-
Analyze the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of 21-hydroxy deflazacort in the unknown samples from the calibration curve.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. 21-Desacetyldeflazacort [drugs.ncats.io]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 21-Deacetoxy Deflazacort | CAS 13649-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 21-Deacetoxy Deflazacort | CAS No- 13649-88-2 | NA [chemicea.com]
- 10. 21-desacetyl Deflazacort | CAS 13649-57-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. 21-Desacetyldeflazacort | C23H29NO5 | CID 3081431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Metabolic Architecture of Deflazacort: Pathway Dynamics and the Formation of 21-Deacetoxy 11-Oxodeflazacort
Executive Summary
Deflazacort is a synthetic oxazoline derivative of prednisolone, widely utilized for its potent anti-inflammatory and immunosuppressive properties, particularly in the management of Duchenne Muscular Dystrophy (DMD)[1],[2]. As a prodrug, its clinical efficacy is entirely dictated by its metabolic bioactivation, followed by complex downstream clearance mechanisms[1],[3]. This whitepaper elucidates the causality behind the metabolic lifecycle of deflazacort, detailing the primary activation to 21-desacetyl deflazacort (21-desDFZ) and the highly specific enzymatic formation of the terminal inactive metabolite, 21-Deacetoxy 11-Oxodeflazacort.
Phase I: Prodrug Bioactivation (The Esterase Pathway)
Deflazacort is administered as a pharmacologically inert prodrug[3]. The presence of a bulky C21-acetate group creates severe steric hindrance, preventing the molecule from docking into the ligand-binding domain of the Glucocorticoid Receptor (GR)[1].
Upon oral administration, deflazacort is rapidly and completely hydrolyzed by circulating plasma esterases[3],[4]. This enzymatic cleavage removes the C21-acetate, yielding the primary active metabolite: 21-desacetyl deflazacort (21-desDFZ) [1],[4]. This conversion is the absolute prerequisite for therapeutic efficacy. By unmasking the C21-hydroxyl group, 21-desDFZ gains high-affinity binding to the GR, initiating the signaling cascades responsible for downregulating pro-inflammatory cytokines[1],[5].
Phase II: Hepatic Clearance and Inactivation
To prevent prolonged immunosuppression and toxicity, 21-desDFZ is subjected to rapid hepatic clearance[4]. The dominant inactivation pathway is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system[1],[6].
CYP3A4 catalyzes the hydroxylation of 21-desDFZ at the 6β position, generating 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ) [1],[7]. This structural modification disrupts the planar geometry required for receptor binding, rendering the metabolite biologically inactive and marking it for renal excretion[1],[3].
Phase III: The Formation of 21-Deacetoxy 11-Oxodeflazacort
Beyond primary CYP-mediated clearance, corticosteroids undergo highly specific, tissue-localized micro-metabolism. The formation of 21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7) represents a specialized dual-modification inactivation pathway[8].
-
11β-Oxidation via 11β-HSD2 : The 11β-hydroxyl group is a critical pharmacophore for both GR and Mineralocorticoid Receptor (MR) activation. In epithelial target tissues (e.g., kidney, colon), the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) actively oxidizes this 11β-OH into an 11-oxo (ketone) group[9],[10]. This is an evolutionary defense mechanism designed to prevent circulating glucocorticoids from illicitly activating the MR, which would otherwise cause severe sodium retention and hypertension[10].
-
21-Deacetoxylation : Concurrently, the loss of the C21 oxygenation (transitioning to a simple methyl group) abolishes any residual receptor affinity. The C21-hydroxyl is essential for critical hydrogen bonding within the GR pocket.
The synergistic effect of the 11-oxo conversion and 21-deacetoxylation renders 21-Deacetoxy 11-Oxodeflazacort a completely inert terminal metabolite, incapable of propagating glucocorticoid or mineralocorticoid signaling.
Pathway Visualization
Deflazacort metabolic pathway from prodrug activation to terminal inactivation.
Quantitative Pharmacokinetics of the Active Metabolite (21-desDFZ)
The pharmacokinetic profile of deflazacort is entirely characterized by the dynamics of its active metabolite, 21-desDFZ, as the parent prodrug is virtually undetectable in systemic circulation post-absorption[4].
| Pharmacokinetic Parameter | Value / Characteristic | Physiological Implication |
| Time to Maximum Plasma Conc. (Tmax) | ~1.0 to 2.0 hours[11],[4] | Rapid onset of esterase-mediated bioactivation. |
| Plasma Protein Binding | ~40%[6],[4] | High fraction of free, unbound drug available for GR tissue penetration. |
| Terminal Elimination Half-Life (t½) | 1.1 to 3.0 hours[3],[4] | Short half-life necessitates daily dosing but prevents long-term accumulation. |
| Primary Excretion Route | 70% Urine, 30% Feces[11],[4] | Highly dependent on renal clearance of CYP3A4-generated inactive metabolites. |
Experimental Protocol: In Vitro Metabolite Profiling via LC-MS/MS
To isolate and quantify the formation of 6β-OH-21-desDFZ and 21-Deacetoxy 11-Oxodeflazacort, researchers utilize Human Liver Microsome (HLM) stability assays coupled with High-Resolution Mass Spectrometry (HR-MS/MS). The following is a self-validating, step-by-step methodology:
Step 1: Microsomal Incubation
-
Prepare a reaction mixture containing 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).
-
Spike the mixture with 1 µM of 21-desDFZ (substrate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 1 mM NADPH (cofactor for CYP enzymes).
Step 2: Reaction Quenching & Extraction
-
At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., dexamethasone-d4).
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the clear supernatant for analysis.
Step 3: UHPLC Separation
-
Inject 5 µL of the supernatant onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
Step 4: HR-MS/MS Detection
-
Operate the mass spectrometer (e.g., QTOF) in positive electrospray ionization (ESI+) mode.
-
Monitor the precursor-to-product ion transitions. For 21-desDFZ, monitor m/z 400.2
specific fragments. For the 11-oxo derivative, monitor the corresponding mass shift (-2 Da for oxidation, -16 Da for dehydroxylation/deacetoxylation)[12].
Step-by-step in vitro workflow for quantifying deflazacort metabolites via LC-MS/MS.
References
1.[1] BenchChem. The Pharmacology of Deflazacort: A Technical Guide to the Mechanism of Action of Its Metabolites. Available at: 2.[6] Echemi. DEFLAZACORT- deflazacort tablet | Prescription Drug Profile. Available at: 3.[11] E-lactancia. Calcort 6mg Tablets - Pharmacokinetic properties. Available at: 4.[5] Patsnap Synapse. What is the mechanism of Deflazacort? Available at: 5.[3] U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: NDA 208684 / 208685 (Deflazacort). Available at: 6.[4] BenchChem. A Comprehensive Technical Guide to the Pharmacokinetics of 21-Desacetyldeflazacort. Available at: 7.[7] Hypha Discovery. Stable-labelled & Radiolabelled Metabolite Synthesis. Available at: 8.[12] SCIEX. SCIEX All-In-One HR-MS/MS Library version 2.0. Available at: 9.[8] DrugFuture. FDA Global Substance Registration Database - 21-DEACETOXY 11-OXODEFLAZACORT. Available at: 10.[9] PubMed (NIH). 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids. Available at: 11.[10] Life Science Alliance. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy. Available at: 12.[2] PubChem (NIH). Deflazacort | C25H31NO6 | CID 189821. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 6. echemi.com [echemi.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. FDA全球物质登记数据库-2 [drugfuture.com]
- 9. 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 11. e-lactancia.org [e-lactancia.org]
- 12. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
A Technical Guide to the Pharmacological Significance of Deflazacort Impurities and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deflazacort is a synthetic corticosteroid distinguished by its action as a prodrug. Its therapeutic efficacy is not derived from the parent molecule but from its rapid and extensive metabolism into the active metabolite, 21-desacetyl-deflazacort. This active moiety engages the glucocorticoid receptor to exert potent anti-inflammatory and immunosuppressive effects. Further metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leads to the formation of inactive byproducts, most notably 6β-Hydroxy-21-desacetyl deflazacort. The ester linkage in the parent Deflazacort molecule is also susceptible to hydrolysis, making the active metabolite a principal degradation product as well. This dual identity of 21-desacetyl-deflazacort underscores the critical importance of a robust analytical control strategy. This guide provides an in-depth exploration of the metabolic activation and inactivation pathways of Deflazacort, the pharmacological mechanisms of its active metabolite, the origins and characterization of its impurities, and the regulatory and analytical frameworks essential for ensuring the quality, safety, and efficacy of Deflazacort-based therapeutics.
Introduction to Deflazacort: A Prodrug Approach
Deflazacort is a synthetic oxazoline derivative of prednisolone, classified as a glucocorticoid.[1][2] It is prescribed for a range of conditions requiring anti-inflammatory and immunosuppressive action, including Duchenne Muscular Dystrophy (DMD).[1][3][4] A fundamental characteristic of Deflazacort is that it is an inactive prodrug.[1][5] Its therapeutic effects are realized only after it undergoes metabolic transformation in the body.[6][7] Upon oral administration, Deflazacort is well-absorbed and rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl-deflazacort (also referred to as 21-desDFZ or 21-hydroxy-deflazacort).[7][8][9] This bioactivation is the pivotal first step in its mechanism of action.
Metabolic Pathways and Pharmacological Action
The clinical activity of Deflazacort is entirely governed by a two-step metabolic process: an initial bioactivation followed by subsequent inactivation and elimination.[10] A comprehensive understanding of this pathway is paramount for drug development and clinical application.
Bioactivation to 21-desacetyl-deflazacort
Following oral administration, Deflazacort is swiftly hydrolyzed by plasma esterases, which cleave the acetyl group at the C-21 position.[3][7] This reaction yields the active metabolite, 21-desacetyl-deflazacort.[8] This conversion is rapid and extensive, meaning the pharmacological actions are almost entirely attributable to this metabolite.[6]
Mechanism of Action of 21-desacetyl-deflazacort
The anti-inflammatory and immunosuppressive effects of Deflazacort are mediated through the binding of its active metabolite, 21-desacetyl-deflazacort, to the cytosolic glucocorticoid receptor (GR).[6][10] This binding event triggers a conformational change in the receptor, causing it to dissociate from a multiprotein complex that includes heat shock proteins (HSPs).[10] The activated ligand-receptor complex then translocates into the nucleus, where it modulates gene expression through two primary genomic mechanisms:[6][10]
-
Transactivation: The complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα.[6][10]
-
Transrepression: The complex indirectly inhibits the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[4] This leads to the downregulation of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[6]
Inactivation and Elimination
The active metabolite, 21-desacetyl-deflazacort, is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[11][12] A major metabolic route is hydroxylation at the 6β position, which forms 6β-Hydroxy-21-desacetyl deflazacort.[10] This metabolite is considered biologically inactive and does not contribute to the drug's therapeutic effects.[10] The elimination of Deflazacort and its metabolites occurs predominantly through the kidneys, with about 70% of the dose excreted in urine and the remainder in feces.[3][4] Elimination is nearly complete within 24 hours.[13]
Pharmacokinetic Profile
The pharmacokinetic properties of Deflazacort are characterized by its rapid conversion and the differing half-lives of the parent drug and its metabolites.
| Parameter | Deflazacort (Prodrug) | 21-desacetyl-deflazacort (Active) | 6β-Hydroxy-21-desacetyl deflazacort (Inactive) |
| Time to Peak (Tmax) | ~1 hour for metabolite formation[7] | ~1.3 hours[5] | N/A |
| Elimination Half-life | ~1.5 to 2 hours[12] | ~1.3 hours[5] | N/A |
| Protein Binding | N/A | ~40%[4][11] | N/A |
| Primary Metabolism | Hydrolysis by plasma esterases[7] | CYP3A4[11][12] | N/A |
| Primary Excretion | Metabolites excreted via urine (~70%) and feces (~30%)[3][4] | Metabolites excreted via urine (~70%) and feces (~30%)[3][4] | Metabolites excreted via urine (~70%) and feces (~30%)[3][4] |
Deflazacort Impurities: Classification and Significance
Impurities in any active pharmaceutical ingredient (API) are substances that are not the desired chemical entity. They can arise from the manufacturing process or from degradation of the drug substance over time.[14] For Deflazacort, the control of impurities is particularly nuanced because its primary degradation product is also its active metabolite.
Classification of Impurities
-
Process-Related Impurities: These are substances that are formed during the synthesis of Deflazacort.[14] They can include unreacted starting materials, by-products, or reagents. An example is Deflazacort Impurity C, an 11-acetate analogue.[15]
-
Degradation Products: These impurities result from the chemical breakdown of Deflazacort due to exposure to factors like light, heat, moisture, or pH extremes.[14] Forced degradation studies show Deflazacort is susceptible to hydrolysis, oxidation, and photolysis.[16][17]
-
Hydrolysis: The ester linkage at the C-21 position is highly susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 21-Desacetyl Deflazacort (21-Hydroxy Deflazacort).[16][17] This is a major degradation pathway and, critically, yields the active metabolite.[9]
-
Photodegradation: Exposure to UV light can also lead to the formation of novel degradation products that require structural elucidation.[2][18]
-
| Impurity Name | CAS Number | Type | Pharmacological Significance |
| 21-Desacetyl Deflazacort | 13649-57-5 | Degradation / Metabolite | Active ; responsible for therapeutic effect[8][16] |
| 6β-Hydroxy-21-desacetyl deflazacort | 72099-45-7 | Degradation / Metabolite | Inactive [10][16] |
| Deflazacort Impurity C | 710951-92-1 | Process | Pharmacological activity not well-defined; controlled as impurity[15][16] |
| Photolytic Degradants (DD-I, DD-II) | N/A | Degradation | Novel structures identified; activity requires evaluation[2][18] |
Pharmacological and Toxicological Impact
The key consideration for Deflazacort impurities is their potential biological activity.
-
Active Impurities: The presence of 21-desacetyl-deflazacort as a degradation product means that over time, the potency of the drug substance could theoretically change. However, since it is the intended active form, its presence is not a toxicological concern in the same way as an unknown impurity might be. Its level must still be controlled to ensure consistent dosing.
-
Inactive Impurities: The major inactive metabolite, 6β-Hydroxy-21-desacetyl deflazacort, is not expected to pose a pharmacological risk.[10]
-
Untested Impurities: Process-related impurities and novel degradation products must be evaluated. Their presence above certain thresholds necessitates identification and, potentially, toxicological qualification to ensure they do not pose a safety risk to the patient.[16] The presence of unknown impurities can impact the drug's potency, efficacy, and potential for adverse effects.[19]
Analytical Control and Regulatory Framework
Ensuring the purity and stability of Deflazacort requires a combination of forced degradation studies and robust, validated analytical methods, all within a stringent regulatory framework.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to understand the intrinsic stability of Deflazacort.[16] These studies expose the drug to harsh conditions to deliberately induce degradation, which helps to identify likely degradation products and develop stability-indicating analytical methods capable of separating these impurities from the parent drug.[9][20]
Protocol: Representative Forced Degradation Study
-
Objective: To identify potential degradation pathways for Deflazacort.
-
Conditions:
-
Acid Hydrolysis: Dissolve Deflazacort in 0.1 N HCl and heat at 60°C for a specified duration.
-
Base Hydrolysis: Dissolve Deflazacort in 0.1 N NaOH at room temperature.[9][17]
-
Oxidative Degradation: Treat Deflazacort solution with 3% hydrogen peroxide at room temperature.[16]
-
Thermal Degradation: Expose solid Deflazacort powder to dry heat (e.g., 105°C).[16]
-
Photolytic Degradation: Expose Deflazacort solution and solid powder to UV light (e.g., 254 nm) and visible light.[16]
-
-
Sample Preparation: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated, stability-indicating HPLC or UPLC method.
Analytical Methodology: Impurity Profiling by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying Deflazacort and its impurities.[17][21]
Protocol: Example HPLC Method for Impurity Analysis
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Solution Preparation:
-
System Suitability:
-
Inject the Standard Solution in replicate (e.g., 5 times).
-
The Relative Standard Deviation (RSD) of the peak area should be not more than 2.0%.
-
The theoretical plates for the Deflazacort peak should be not less than 2000.
-
The tailing factor for the Deflazacort peak should be not more than 2.0.[22]
-
-
Procedure:
-
Inject a blank (mobile phase), followed by the Standard Solution and the Test Solution.
-
Record the chromatograms and identify the peaks corresponding to Deflazacort and its impurities based on their relative retention times.
-
Calculate the percentage of each impurity using the peak areas.
-
Regulatory Context
The control of impurities is governed by international regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[16]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guidelines.[16] |
This framework dictates that any impurity found above the "Identification Threshold" must be structurally characterized, and any impurity above the "Qualification Threshold" must be assessed for safety and toxicological potential.
Conclusion
The pharmacological profile of Deflazacort is intrinsically linked to its metabolites and impurities. As a prodrug, its therapeutic action is wholly dependent on its conversion to the active metabolite, 21-desacetyl-deflazacort. This same molecule is also a primary degradation product, creating a unique challenge in drug formulation and stability testing. The subsequent metabolism to inactive compounds like 6β-Hydroxy-21-desacetyl deflazacort represents the drug's inactivation pathway. For drug development professionals, a deep understanding of these metabolic transformations is crucial. It informs everything from dosage design to the prediction of drug-drug interactions involving CYP3A4 inhibitors or inducers. Furthermore, a systematic and rigorous approach to identifying, characterizing, and controlling all impurities—whether from synthesis or degradation—is not merely a regulatory requirement but a fundamental component of ensuring the safety, quality, and consistent efficacy of Deflazacort for patients.
References
- The Pharmacology of Deflazacort: A Technical Guide to the Mechanism of Action of Its Metabolites - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3NS9alxk-OKP_GjCkEXhmJdMasnnDky7WXglqX-utsetffS0M6hXzcILSO8oWAr0FjlMcsDV7UIzSZL8obA7Mzm2-MA8IbQ2QbYDLided2mh2V0x1sRgNJNfb7NAMq-bC-Q5-HLEHuztmtKQoUwE0GWwT0PiKJ3JgjN64ogOrbxCz7_gjheTIvZLoUTEWOMvtgMMf0W8UpJ9sgczAt5___lnMitaQQZKMOWxeg34JgT3-EFAUx85M1-Ed6Q==]
- What is the mechanism of Deflazacort? - Patsnap Synapse. [URL: https://www.patsnap.
- Deflazacort | C25H31NO6 | CID 189821 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Deflazacort]
- Deflazacort - Wikipedia. [URL: https://en.wikipedia.org/wiki/Deflazacort]
- Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone - ResearchGate. [URL: https://www.researchgate.net/publication/15053075_Pharmacokineticpharmacodynamic_evaluation_of_deflazacort_in_comparison_to_methylprednisolone_and_prednisolone]
- Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7638933/]
- 21-Desacetyldeflazacort - Inxight Drugs. [URL: https://drugs.
- Deflazacort (deflazacort) - Dosing, PA Forms & Info (2026) - PrescriberPoint. [URL: https://www.prescriberpoint.com/drug/deflazacort]
- 21-Desacetyldeflazacort (21-desDFZ) | Metabolite of Deflazacort | MedChemExpress. [URL: https://www.medchemexpress.com/21-desacetyldeflazacort.html]
- Isolation and structural characterization of novel photolytic degradation impurities of Deflazacort using Q-TOF, 2D-NMR and FTIR - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27843100/]
- Proposed metabolic pathways for deflazacort following a single oral... - ResearchGate. [URL: https://www.researchgate.
- A Comprehensive Review of Deflazacort with Special Reference to Pharmacological Profile and Pharmaceutical Validation Processes - Impactfactor. [URL: https://www.impactfactor.org/IJDDR/4/3/10.52756ijd-dr2023349]
- Unveiling Deflazacort Impurity C: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/unveiling-deflazacort-impurity-c-a-comprehensive-technical-guide/]
- Deflazacort – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/glossary/doi/full/10.1080/14728222.2021.1961476?mobileUi=0&]
- Isolation and structural characterization of novel photolytic degradation impurities of Deflazacort using Q-TOF, 2D-NMR and FTIR - Ovid. [URL: https://journals.lww.
- Deflazacort Impurities and Related Compound - Veeprho. [URL: https://veeprho.com/deflazacort-impurities.php]
- 208684Orig1s000 208685Orig1s000 - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208684Orig1s000,208685Orig1s000TOC.cfm]
- Isolation and characterization of a degradation product of deflazacort - Ingenta Connect. [URL: https://www.ingentaconnect.com/content/govi/pharmaz/2012/00000067/00000001/art00015]
- Navigating the Labyrinth of Deflazacort Impurities: A Technical Guide to Regulatory Compliance and Analytical Control - Benchchem. [URL: https://www.benchchem.com/blog/navigating-the-labyrinth-of-deflazacort-impurities-a-technical-guide-to-regulatory-compliance-and-analytical-control/]
- PHARMACOLOGICAL ACTION OF DEFLAZACORT: A REVIEW - ijrti. [URL: https://www.ijrti.org/papers/IJRTI1702019.pdf]
- Isolation and characterization of a degradation product of deflazacort - ResearchGate. [URL: https://www.researchgate.
- Deflazacort - Chemicea. [URL: https://www.chemicea.com/product/deflazacort-impurities]
- Comparison of UV-spectrophotometric and RP-HPLC methods for estimation of deflazacort in solid dosage form. [URL: https://www.researchgate.net/publication/342674251_Comparison_of_UV-spectrophotometric_and_RP-HPLC_methods_for_estimation_of_deflazacort_in_solid_dosage_form]
- Analytical profile of Deflazacort Tablets. [URL: https://www.pharmaguideline.com/2011/02/analytical-profile-of-deflazacort.html]
- Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms - SciELO. [URL: https://www.scielo.br/j/rbcf/a/tK4X69x5q5b78kLwS7W74Yh/?
- Stable-labelled & Radiolabelled Metabolite Synthesis - Hypha Discovery. [URL: https://www.hyphadiscovery.com/case-studies/stable-labelled-radiolabelled-metabolite-synthesis/]
- Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5216614/]
- Prednisolone Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [URL: https://daicel-pharmastandards.com/prednisolone-impurities]
- M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m7r1-assessment-and-control-dna-reactive-mutagenic-impurities-pharmaceuticals-limit-potential]
- Deflazacort | CAS 14484-47-0 - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Deflazacort/p/TRC-D229450-10MG]
- Deflazacort | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Deflazacort: A glucocorticoid with few metabolic adverse effects but important immunosuppressive activity - ResearchGate. [URL: https://www.researchgate.net/publication/235431604_Deflazacort_A_glucocorticoid_with_few_metabolic_adverse_effects_but_important_immunosuppressive_activity]
- Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4241617/]
- Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8321855/]
- Prednisolone-impurities - Pharmaffiliates. [URL: https://www.
- FDA Guidance for Industry: Topical Dermatologic Corticosteroids, in vivo Bioequivalence. [URL: https://www.eca-remedy.com/files/guidance/guide-2053.pdf]
Sources
- 1. Deflazacort - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deflazacort (deflazacort) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and structural characterization of novel photolytic degradation impurities of Deflazacort using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prednisolone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 20. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
Solubility data for 21-Deacetoxy 11-Oxodeflazacort in organic solvents
An In-depth Technical Guide to the Solubility of 21-Deacetoxy 11-Oxodeflazacort in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
21-Deacetoxy 11-Oxodeflazacort, a key metabolite of the corticosteroid deflazacort, presents a significant area of study for researchers in drug development and formulation science. The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. Understanding the solubility profile of 21-Deacetoxy 11-Oxodeflazacort in various organic solvents is a prerequisite for developing stable, effective, and manufacturable dosage forms. This is crucial for processes such as purification, crystallization, and the formulation of both oral and parenteral drug products.
This technical guide provides a comprehensive overview of the solubility characteristics of 21-Deacetoxy 11-Oxodeflazacort. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of expected solubility trends but also a detailed, field-proven experimental protocol for the accurate determination of solubility. The methodologies and principles discussed herein are grounded in established physicochemical principles and are designed to ensure scientific integrity and reproducibility.
Physicochemical Properties and Predicted Solubility Profile
While extensive, publicly available solubility data for 21-Deacetoxy 11-Oxodeflazacort is limited, we can infer its likely behavior by examining the parent compound, deflazacort, and the principles of chemical structure and polarity. Deflazacort is known to be practically insoluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO). The structural modifications in its metabolite, 21-Deacetoxy 11-Oxodeflazacort, will alter its polarity and hydrogen bonding capacity, thereby influencing its solubility in different organic solvents.
The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical factors that determine its ability to solvate a solute.
Table 1: Predicted Qualitative Solubility of 21-Deacetoxy 11-Oxodeflazacort in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have large dipole moments and can accept hydrogen bonds, effectively solvating the polar functional groups of the corticosteroid. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The moderate polarity of these solvents is well-suited for dissolving complex organic molecules like corticosteroids. They are often used in extraction and purification processes. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. Its utility in the purification of related compounds suggests it would be an effective solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | These are polar protic solvents. While they can engage in hydrogen bonding, the overall polarity match may be less ideal than with polar aprotic solvents, potentially leading to lower solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | The lower polarity and reduced hydrogen bonding capacity of ethers make them less effective solvents for complex, polar molecules. |
| Nonpolar | Hexane, Heptane, Toluene | Very Low / Insoluble | The significant difference in polarity between the nonpolar solvent and the relatively polar corticosteroid structure results in poor solvation and minimal solubility. |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the solubility of a crystalline compound is the shake-flask method, which measures the equilibrium solubility at a specific temperature. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 21-Deacetoxy 11-Oxodeflazacort into separate, sealable glass vials for each selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a precise volume of the respective organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (or other physiologically relevant temperatures as required).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
-
-
Phase Separation:
-
Once equilibrium is established, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.
-
Immediately filter the supernatant through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve using standards of known concentrations of 21-Deacetoxy 11-Oxodeflazacort.
-
Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow Diagram for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility data. Careful control of these variables is essential for generating reliable results.
-
Temperature: Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is critical.
-
Purity of API and Solvents: Impurities in either the 21-Deacetoxy 11-Oxodeflazacort or the organic solvents can alter the measured solubility. Use of high-purity materials is recommended.
-
Crystalline Form (Polymorphism): Different polymorphic forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies to ensure consistency.
-
pH of the Medium (for ionizable compounds): While less critical for organic solvents, trace amounts of water or acidic/basic impurities can affect the ionization state and, consequently, the solubility of compounds with ionizable functional groups.
Conclusion
A thorough understanding of the solubility of 21-Deacetoxy 11-Oxodeflazacort in organic solvents is fundamental to its successful development as a therapeutic agent. While specific data for this metabolite is not widely published, a systematic approach based on the principles of physical chemistry and the behavior of the parent compound, deflazacort, can guide formulation strategies. The experimental protocol detailed in this guide provides a robust framework for generating high-quality, reproducible solubility data. By carefully controlling experimental variables and employing a validated analytical method, researchers can confidently characterize the solubility profile of 21-Deacetoxy 11-Oxodeflazacort, paving the way for advanced formulation and drug delivery strategies.
References
Toxicity Assessment of 21-Deacetoxy 11-Oxodeflazacort in Pharmaceutical Analysis
The following technical guide details the toxicity assessment and pharmaceutical analysis of 21-Deacetoxy 11-Oxodeflazacort , a specific impurity and structural analog of the glucocorticoid Deflazacort.
Executive Summary
In the high-stakes environment of corticosteroid development, the identification and qualification of impurities are critical for regulatory compliance (ICH Q3A/B). 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7) represents a specific "related substance" found in Deflazacort API and formulations.[1] Chemically defined as 2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione, this molecule differs from the parent drug by the oxidation of the 11
This guide provides a definitive framework for assessing its toxicity. Unlike the active metabolite (21-desacetyl deflazacort), this impurity lacks the C21-oxygenation required for mineralocorticoid/glucocorticoid receptor binding affinity, and its 11-oxo state renders it a prodrug-like structure requiring enzymatic activation. Consequently, its toxicological risk profile differs significantly from the parent compound.
Chemical Identity & Structural Context[2][3][4][5]
To assess toxicity, one must first establish the structural divergence from the parent molecule. Deflazacort is an oxazoline derivative of prednisolone.[2][3][4] The impurity represents a "double-modification" of the core steroid scaffold.
| Feature | Deflazacort (Parent) | 21-Deacetoxy 11-Oxodeflazacort (Impurity) | Impact on Activity |
| CAS Number | 14484-47-0 | 13649-83-7 | N/A |
| Formula | Loss of Acetate & Oxidation | ||
| C11 Position | Hydroxyl (-OH) | Ketone (=O) | Loss of direct activity. (Requires 11 |
| C21 Position | Acetoxy ( | Methyl ( | Major loss of potency. C21-OH is critical for H-bonding in the receptor pocket. |
| Classification | Prodrug | Impurity / Degradant | Likely Inactive / Low Potency |
Structural Relationship Diagram (Graphviz)
The following diagram illustrates the structural relationship and theoretical formation pathway.
Figure 1: Structural relationship between Deflazacort, its active metabolite, and the 21-Deacetoxy 11-Oxo impurity.[5][6][7][3][4][8][9][10][11][12][13]
Toxicological Assessment Framework
Since specific in vivo toxicology data (e.g., 2-year carcinogenicity) is rarely available for specific impurities, the assessment must follow the ICH M7 (R1) and ICH Q3A/B guidelines using a weight-of-evidence approach.
Structure-Activity Relationship (SAR) Analysis
The toxicity of steroids is generally mechanism-based (exaggerated pharmacology).
-
Glucocorticoid Receptor (GR) Binding:
-
Mechanism: The 11
-hydroxyl group is essential for binding to the GR. 11-Oxo steroids (like prednisone) are biologically inactive until converted by 11 -hydroxysteroid dehydrogenase type 1 (11 -HSD1) in the liver. -
Assessment: The impurity is an 11-oxo steroid. It is likely inactive at the receptor level unless metabolically activated.
-
-
Mineralocorticoid Activity:
-
Mechanism: C21-hydroxylation is required for mineralocorticoid activity.
-
Assessment: The "21-Deacetoxy" nature (C21-methyl) abolishes mineralocorticoid activity. This reduces the risk of hypertension or fluid retention side effects compared to the parent.
-
-
Genotoxicity (Mutagenicity):
-
Alerts: The oxazoline ring is a unique feature. However, extensive data on Deflazacort indicates the oxazoline moiety is non-mutagenic.
-
Prediction: DEREK/SARAH analysis typically classifies this steroid backbone as Non-Mutagenic . It falls under Class 4 or 5 of ICH M7 (No mutagenic structural alerts).
-
Quantitative Risk Assessment (QRA)
If the impurity is non-mutagenic, it is controlled as a standard organic impurity (ICH Q3A).
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg/day intake)
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake)
Calculation of Permitted Daily Exposure (PDE): If qualification is required (impurity > 0.15%), a PDE is calculated based on the parent drug's NOAEL (No Observed Adverse Effect Level), applying a safety factor because the impurity is structurally related but likely less potent.
-
Recommendation: Due to the loss of the pharmacophore (11-OH and 21-OH), this impurity can be treated as a substance with lower toxicity than Deflazacort.
Analytical Strategy: Detection & Quantification
To perform the assessment, you must first reliably detect the impurity. The following LC-MS/MS protocol is designed to separate the 11-oxo/21-deoxy analog from the active parent.
Method Development Principles
-
Separation Challenge: The impurity is more hydrophobic (less polar) than Deflazacort due to the loss of the acetate/hydroxyl groups and the ketone formation. It will elute after Deflazacort in Reverse Phase (RP) chromatography.
-
Mass Spectrometry: The molecular weight is distinct.
-
Deflazacort: MW 441.5[14]
-
21-Deacetoxy 11-Oxodeflazacort: MW ~381.4
-
Recommended Protocol (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).
Chromatographic Conditions:
-
Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters ACQUITY BEH).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10%
90% B (Linear) -
8-10 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Parameters (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Deflazacort | 442.2 [M+H]+ | 382.2 | 25 |
| Impurity (21-Deacetoxy 11-Oxo) | 382.2 [M+H]+ | 161.1 / 147.1 | 30 |
Note: The precursor of the impurity (382.2) is isobaric with the fragment of Deflazacort. Chromatographic resolution is mandatory.
References
-
ICH Guidelines. Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
PubChem. Deflazacort Compound Summary. National Library of Medicine. Link
-
Cayman Chemical. 21-deacetoxy Deflazacort Product Information. (Structural reference for the deacetoxy analog). Link
-
Simson Pharma. Deflazacort Impurity Standards and Structure Elucidation.Link
-
Journal of Pharmaceutical and Biomedical Analysis. Forced degradation behavior of glucocorticoid deflazacort by UPLC. (General reference for degradation pathways). Link
Sources
- 1. CAS:13649-83-7;21-Deacetoxy 11-Oxodeflazacort-西安齐岳生物 [0qy.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. USA Chemical Suppliers - Products: '2', Page: 6 [americanchemicalsuppliers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis [jbr-pub.org.cn]
- 10. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 21-Deacetoxy 11-Oxodeflazacort-3,20-hydrazinecarboxamide-西安齐岳生物 [0qy.com]
- 13. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Synthesis Routes for 21-Deacetoxy 11-Oxodeflazacort Reference Standards
This technical guide details the synthesis, purification, and characterization of 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7), a critical reference standard for the impurity profiling of Deflazacort.[1]
Executive Summary & Molecule Profile
21-Deacetoxy 11-Oxodeflazacort is a process-related impurity and degradation product of Deflazacort.[1] Structurally, it deviates from the parent drug by two key modifications:
-
11-Oxidation: The 11
-hydroxyl group is oxidized to a ketone (11-oxo).[1] -
21-Deoxygenation: The 21-acetoxy group is absent and replaced by a hydrogen atom, resulting in a C21 methyl group (21-deoxy).[1]
This guide outlines a robust, semi-synthetic route starting from Deflazacort. The protocol prioritizes regioselectivity to preserve the sensitive [17,16-d]oxazoline moiety while effecting transformations at the C11 and C21 positions.[1]
| Attribute | Details |
| Chemical Name | 2'-Methyl-5' |
| CAS Number | 13649-83-7 |
| Molecular Formula | C |
| Molecular Weight | 381.47 g/mol |
| Role | Impurity Reference Standard (USP/EP profiling) |
Retrosynthetic Analysis & Strategy
The synthesis requires the removal of the C21 oxygenation and the oxidation of the C11 alcohol.
-
Strategic Decision 1 (Order of Operations): Oxidation of the 11-OH should be performed before the extensive manipulation of the C21 side chain. The 11-OH is sterically hindered; oxidizing it early avoids potential side reactions with transient C21 intermediates (like iodides).[1]
-
Strategic Decision 2 (21-Deoxygenation): Direct reduction of the acetate is difficult.[1] The protocol utilizes a classical displacement strategy: Hydrolysis
Mesylation Iodination Reductive Dehalogenation . This route is chemically defined and self-validating at each intermediate.[1]
Reaction Pathway Diagram
Caption: Step-wise semi-synthesis of 21-Deacetoxy 11-Oxodeflazacort from Deflazacort parent API.
Detailed Experimental Protocols
Step 1: 11-Oxidation (Jones Oxidation)
The 11
-
Reagents: Deflazacort (10.0 g), Chromium Trioxide (CrO
), Sulfuric Acid (H SO ), Acetone, Isopropyl Alcohol (IPA). -
Protocol:
-
Dissolve 10.0 g Deflazacort in 150 mL acetone. Cool to 0°C.
-
Prepare Jones Reagent: Dissolve 2.7 g CrO
in 2.3 mL conc. H SO and dilute with water to 10 mL. -
Add Jones Reagent dropwise to the Deflazacort solution until a persistent orange color remains (indicating excess oxidant). Stir for 20 min at 0°C.
-
Quench: Add 5 mL Isopropyl Alcohol (IPA) to consume excess oxidant (solution turns green due to Cr
formation). -
Workup: Neutralize with saturated NaHCO
. Filter chromium salts. Evaporate acetone. Extract aqueous residue with Dichloromethane (DCM). Wash with brine, dry over Na SO , and concentrate. -
Yield: ~9.5 g of 11-Oxodeflazacort.
-
Step 2: 21-Deacetylation (Hydrolysis)
Controlled hydrolysis removes the 21-acetate without opening the oxazoline ring or degrading the 1,4-diene system.[1]
-
Reagents: Potassium Carbonate (K
CO ), Methanol (MeOH). -
Protocol:
-
Suspend 9.5 g 11-Oxodeflazacort in 100 mL MeOH.
-
Add 1.0 g K
CO (anhydrous). -
Stir at Room Temperature (20–25°C) for 2 hours. Monitor by TLC (DCM:MeOH 95:5) for disappearance of starting material.[2]
-
Workup: Neutralize with dilute Acetic Acid (pH 6–7). Concentrate MeOH under vacuum. Add water (100 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Intermediate: 21-Desacetyl-11-oxodeflazacort (21-OH).[1]
-
Step 3: 21-Deoxygenation (The Iodide Route)
This critical sequence replaces the 21-OH with a Hydrogen atom via an iodide intermediate.[1]
Phase 3A: Mesylation[1]
-
Dissolve 5.0 g of the 21-OH intermediate in 50 mL anhydrous Pyridine. Cool to 0°C.
-
Add Methanesulfonyl Chloride (MsCl, 1.5 eq) dropwise.
-
Stir at 0°C for 2 hours. Pour into ice water/HCl to precipitate the 21-Mesylate.[1] Filter and dry.
Phase 3B: Finkelstein Iodination[1]
-
Dissolve the dried Mesylate in 60 mL Acetone.
-
Add Sodium Iodide (NaI, 3.0 eq).
-
Reflux for 2 hours. The solution will darken.
-
Self-Validation: TLC should show a non-polar spot (Iodide) replacing the Mesylate.[1]
-
Cool, filter off salts, and concentrate. Dissolve residue in DCM, wash with Sodium Thiosulfate (to remove Iodine color), then water. Concentrate to give crude 21-Iodo-11-oxodeflazacort.[1]
Phase 3C: Reductive Dehalogenation[1]
-
Dissolve the crude 21-Iodo compound in 50 mL Glacial Acetic Acid.
-
Add Zinc Dust (activated, 5.0 eq).
-
Stir vigorously at Room Temperature for 1 hour.
-
Mechanism: Zinc inserts into the C-I bond, followed by protonation by acetic acid, yielding the C-H bond (
group). -
Workup: Filter off Zinc. Dilute filtrate with cold water. Extract with Ethyl Acetate. Wash organic layer with NaHCO
(to remove acid) and brine. -
Purification: Flash column chromatography (Silica Gel, Hexane:Ethyl Acetate gradient).
Analytical Characterization & Specifications
To qualify the synthesized material as a Reference Standard, it must meet the following criteria.
| Test | Acceptance Criteria | Methodology |
| Appearance | White to off-white powder | Visual Inspection |
| Identification (IR) | Matches reference spectrum | KBr Pellet / ATR |
| Identification (Mass) | [M+H] | LC-MS (ESI+) |
| 1H-NMR | Confirm C21-CH | 500 MHz, CDCl |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN:Water Gradient |
| Loss on Drying | < 1.0% | TGA or Vacuum Oven |
Key NMR Diagnostic Signals[1]
-
Absence of Acetate: No singlet at ~2.0–2.1 ppm corresponding to the acetoxy methyl (if distinct from C21-ketone methyl).[1]
-
Appearance of C21-Methyl: A sharp singlet around 2.1–2.2 ppm (characteristic of a methyl ketone at C20).[1]
-
Absence of C21-Protons (AB System): The characteristic AB quartet of the C21-CH
-O group (typically 4.5–5.0 ppm) will disappear.[1] -
11-Ketone Effect: A downfield shift of the C19 angular methyl compared to Deflazacort.[1]
References
-
USP Monographs: Deflazacort.[3] United States Pharmacopeia.[3]
-
Impurity Profiling: Deflazacort Impurity C and Related Compounds. BenchChem Technical Guide. [1]
-
Synthesis of Corticosteroids: Nathansohn, G., et al. "Steroids possessing nitrogen atoms.[4] IV. Synthesis of [17alpha,16alpha-d]-oxazolino-corticoids." Steroids (1969).[4]
-
Oxidation Protocols: Jones Oxidation of Steroidal Alcohols. Common Organic Chemistry.
-
Chemical Structure Validation: 21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7).[1][5][6][7] Toronto Research Chemicals.[7] [1]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. 13649-57-5 | 地夫可特杂质1 | Deflazacort Impurity 1 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 6. 21-Deacetoxy 11-Oxodeflazacort [myskinrecipes.com]
- 7. 21-Deacetoxy 11-Oxodeflazacort, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
21-Deacetoxy 11-Oxodeflazacort: Molecular Weight, Formula, and Impurity Profiling
Technical Guide for Pharmaceutical Analysis
Executive Summary
In the development and quality control of Deflazacort—a glucocorticoid prodrug used for anti-inflammatory and immunosuppressive therapy—stringent monitoring of impurities is mandated by ICH Q3A/B guidelines.[1] 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7) is a critical impurity and potential metabolite characterized by the reduction of the C21 position and oxidation of the C11 hydroxyl group.[1][2][3]
This guide provides a definitive analysis of its molecular properties, formation pathways, and analytical characterization protocols, serving as a reference for analytical method development and validation.[1][3]
Chemical Identity & Molecular Analysis[1][2][3][4][5]
Nomenclature and Identifiers[1][2][3]
-
Chemical Name: (11β,16β)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione[1][2][3]
-
Synonyms: Deflazacort Impurity 1; Deflazacort Impurity C (varies by vendor naming conventions).[1][2]
Molecular Formula & Weight Calculation
The molecule is derived from the pregnane skeleton with an oxazoline ring fused at C16-C17.[2][3] Unlike the parent Deflazacort, it lacks the C21-acetate group (replaced by a methyl group) and possesses a ketone at C11 instead of a hydroxyl group.[1][2][3]
| Element | Symbol | Count | Atomic Mass (Da) | Subtotal Mass |
| Carbon | C | 23 | 12.011 | 276.253 |
| Hydrogen | H | 27 | 1.008 | 27.216 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 381.47 g/mol |
Structural Significance
The "21-deacetoxy" modification significantly increases lipophilicity compared to the active metabolite (21-desacetyl deflazacort) by removing a polar oxygenated group.[1][2][3] The "11-oxo" modification renders the molecule biologically inactive at the glucocorticoid receptor until potentially reduced back to the 11-hydroxyl form (similar to the prednisone-prednisolone interconversion), although the lack of the C21-OH likely precludes significant corticoid activity.[1][2][3]
Formation Pathways & Degradation Mechanism[1][2][3]
Understanding the origin of 21-Deacetoxy 11-Oxodeflazacort is essential for controlling it during API synthesis and stability testing.[2][3] It typically arises through two synergistic pathways: oxidative stress (affecting C11) and reductive deoxygenation or synthetic precursor carryover (affecting C21).[1][2]
Mechanistic Pathway Diagram[1][2][3]
Caption: Figure 1. Postulated formation pathways linking Deflazacort to the 21-Deacetoxy 11-Oxodeflazacort impurity via oxidation and deoxygenation steps.[2][3]
Analytical Characterization Protocols
To accurately quantify this impurity, high-resolution separation and specific detection methods are required due to its structural similarity to other steroid impurities.[1][3]
HPLC/UPLC Method Parameters
The increased lipophilicity of the 21-deacetoxy analog requires a gradient with higher organic strength for elution.[2][3]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 100 x 2.1 mm, 1.7 µm) | Provides necessary hydrophobic selectivity for steroid separation.[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for positive mode MS ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for steroids than Methanol.[1][2] |
| Gradient | 20% B to 90% B over 10 min | Target impurity is non-polar and will elute late in the gradient (approx. 8-9 min). |
| Flow Rate | 0.4 mL/min | Optimized for UPLC backpressure and ionization efficiency.[1] |
| Detection | UV @ 242 nm | The conjugated enone system (Ring A) absorbs strongly at ~240 nm.[1][2] |
Mass Spectrometry (HRMS) Profiling[1][2][3]
-
Ionization Mode: ESI Positive (
) -
Parent Ion (
): 382.2013 (Calculated for )[1][2][3] -
Key Fragmentation Pattern (MS/MS):
-
Loss of Oxazoline Ring: Cleavage of the heterocyclic ring system is a signature of deflazacort derivatives.[1]
-
Ring A Cleavage: Characteristic steroid backbone fragmentation.[1]
-
Absence of Acetate Loss: Unlike Deflazacort (
442), the target will not show a neutral loss of 60 Da (Acetic acid), confirming the "21-deacetoxy" structure.[1]
-
Protocol: Impurity Isolation & Validation
Objective: Confirm the presence of 21-Deacetoxy 11-Oxodeflazacort in a stressed stability sample.
-
Sample Preparation:
-
Dissolve 10 mg of Deflazacort API in 10 mL of Acetonitrile/Water (50:50).[1][2]
-
Subject to oxidative stress (add 100 µL 30%
, incubate at 60°C for 2 hours) to promote 11-keto formation.[1][2][3] -
Note: The 21-deacetoxy precursor is likely a process impurity; if not present initially, oxidative stress alone may only yield 11-oxodeflazacort (with the acetate intact).[1][2][3] To generate the specific target, one must start with a sample containing 21-deacetoxy deflazacort or use a synthetic standard.[1][3]
-
-
LC-MS Injection:
-
Verification:
References
-
Fisher Scientific. (n.d.).[1][2] 21-Deacetoxy 11-Oxodeflazacort Reference Standard. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1][3] Eur.). Deflazacort Monograph 01/2008:1416.[1] (General reference for parent compound impurity limits).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. evitachem.com [evitachem.com]
- 3. 21-Deacetoxy Deflazacort | CAS 13649-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 13649-57-5 | 地夫可特杂质1 | Deflazacort Impurity 1 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 5. CAS/ID No. 13649-83-7 | Alchimica [shop.alchimica.cz]
Advanced HPLC Method Development for the Detection and Quantification of 21-Deacetoxy 11-Oxodeflazacort
Introduction & Scientific Rationale
Deflazacort is a synthetic glucocorticoid and an oxazoline derivative of prednisolone, widely utilized for its potent anti-inflammatory and immunosuppressant properties[1]. During active pharmaceutical ingredient (API) synthesis, formulation, and long-term storage, the corticosteroid backbone is highly susceptible to degradation under environmental stress (e.g., pH extremes, oxidation, and temperature fluctuations)[2].
One of the most critical and structurally complex degradation products is 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7) [3][4]. The formation of this specific impurity requires a dual-degradation pathway: the hydrolysis of the C21-acetate ester and the oxidation of the secondary C11-
Fig 1: Proposed dual-degradation pathway yielding 21-Deacetoxy 11-Oxodeflazacort.
Mechanistic Insights: Causality in Method Design
To build a robust and reproducible method, every chromatographic parameter must be selected based on the physicochemical properties of the steroidal analytes.
-
Stationary Phase Selection: A high-density C18 column (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm) is chosen to provide maximum hydrophobic retention for the lipophilic steroid backbone[5][6]. The end-capped silica minimizes secondary interactions with the oxazoline ring.
-
Mobile Phase Chemistry: While standard Water/Acetonitrile (ACN) gradients are common, the addition of Tetrahydrofuran (THF) is the critical differentiator in this method[5]. THF acts as a strong hydrogen-bond acceptor, which significantly improves the peak shape and selectivity (alpha,
) between Deflazacort and its 11-oxo derivatives by interacting with the steroidal A-ring and oxazoline nitrogen. -
Detection Wavelength: UV detection is set to 245 nm [5]. This wavelength specifically targets the conjugated
-3-ketone system present in the A-ring of the corticosteroid framework, ensuring maximum signal-to-noise ratio while ignoring non-chromophoric matrix excipients[2].
Experimental Protocols: A Self-Validating System
This protocol is designed as a self-validating system . The method incorporates a mandatory "System Suitability" checkpoint that acts as a gatekeeper; if the critical pair (Deflazacort and 21-Deacetoxy 11-Oxodeflazacort) does not meet the baseline resolution threshold, the run is invalidated, preventing the reporting of false-positive purity data.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Weak Eluent): Mix HPLC-grade Water, THF, and ACN in a ratio of 91:3:6 (v/v/v)[5].
-
Mobile Phase B (Strong Eluent): Mix HPLC-grade Water, THF, ACN, and Methanol (MeOH) in a ratio of 4:2:74:20 (v/v/v/v)[5].
-
Causality Check: Filter both phases through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes. Uninhibited THF must be used fresh to prevent peroxide formation, which can cause severe baseline drift and oxidize the analytes on-column.
Step 2: Standard & Resolution Mixture Preparation
-
Stock Solutions: Accurately weigh 10 mg of Deflazacort Reference Standard and 10 mg of 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7)[4]. Dissolve each in 10 mL of Methanol to yield 1000 µg/mL stock solutions[6].
-
Resolution Mixture (System Suitability): Pipette appropriate volumes of both stock solutions into a 50 mL volumetric flask and dilute with Mobile Phase A to achieve a final concentration of 10 µg/mL for each analyte.
-
Causality Check: Methanol is used as the primary diluent because it ensures complete solubilization of the highly lipophilic steroid backbone, preventing precipitation when the sample is injected into the highly aqueous initial mobile phase[6].
Step 3: Sample Extraction
-
Weigh an amount of the pharmaceutical sample equivalent to 10 mg of Deflazacort into a 50 mL volumetric flask.
-
Add 20 mL of Methanol and sonicate for 15 minutes at 5°C to extract the API and impurities while preventing thermal degradation[5].
-
Dilute to volume with Mobile Phase A, mix thoroughly, and filter through a 0.45 µm syringe filter prior to injection[6].
Fig 2: Workflow for the stability-indicating HPLC assay of 21-Deacetoxy 11-Oxodeflazacort.
Data Presentation & Chromatographic Parameters
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | High carbon load provides necessary hydrophobic retention[5][6]. |
| Mobile Phase A | Water:THF:ACN (91:3:6 v/v) | Weak eluent; THF improves oxazoline ring peak shape[5]. |
| Mobile Phase B | Water:THF:ACN:MeOH (4:2:74:20 v/v) | Strong eluent; MeOH ensures complete elution of lipophilic degradants[5]. |
| Flow Rate | 1.0 mL/min | Balances critical pair resolution with acceptable backpressure[5]. |
| Detection | UV at 245 nm | Targets the conjugated |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics[5]. |
| Injection Vol | 50 µL | Maximizes sensitivity for low-level impurity detection (LOQ requirements)[5]. |
Table 2: Gradient Elution Program
To ensure the elution of highly retained non-polar degradants, a gradient program is mandatory[2].
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 100 | 0 | Equilibration & Polar Impurity Elution |
| 5.0 | 85 | 15 | Isocratic Hold |
| 15.0 | 50 | 50 | Main API (Deflazacort) Elution |
| 25.0 | 10 | 90 | 21-Deacetoxy 11-Oxodeflazacort Elution |
| 30.0 | 100 | 0 | Column Re-equilibration |
Table 3: System Suitability Acceptance Criteria (Self-Validating Metrics)
The system must pass these criteria using the Resolution Mixture prior to sample analysis[5][6].
| Parameter | Target Analyte | Acceptance Criteria | Implication of Failure |
| Resolution ( | Deflazacort / 21-Deacetoxy 11-Oxodeflazacort | Co-elution risk; indicates column degradation or THF evaporation. | |
| Tailing Factor ( | 21-Deacetoxy 11-Oxodeflazacort | Secondary interactions (silanol activity); requires mobile phase adjustment. | |
| % RSD of Area | All standards (n=6 injections) | Injection inconsistency or incomplete sample solubilization. |
References
1.[6] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Deflazacort and its Impurity C | Source: Benchchem | URL: 2.[1] Stability-Indicating Assay Method for Deflazacort and Impurity C: Application Notes and Protocols | Source: Benchchem | URL: 3.[5] Stability-indicating method for Deflazacort Suspension | Source: Asian Journal of Pharmaceutical Analysis | URL: 4.[3] 21-Deacetoxy 11-Oxodeflazacort Product Listing | Source: Nantong Feiyu Biological Technology Co., Ltd. | URL: 5.[2] Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis | Source: PMC (National Institutes of Health) | URL: 6.[4] 21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7) Product Information | Source: Shanghai Charm Analytical Technology | URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 产品分类 | 南通飞宇生物科技有限公司 [feiyubio.com]
- 4. 21-去乙酰氧基11-氧代Flazacort-上海洽姆分析技术有限公司 [charm17.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Isolation of 21-Deacetoxy-11-Oxodeflazacort from Deflazacort Matrix
This Application Note is designed for analytical chemists and purification scientists in the pharmaceutical industry. It details the isolation, enrichment, and structural validation of 21-Deacetoxy-11-Oxodeflazacort (CAS: 13649-83-7), a specific hydrophobic impurity found in Deflazacort drug substance.[1]
Executive Summary & Chemical Context[1][2][3][4]
21-Deacetoxy-11-Oxodeflazacort is a critical process-related impurity and potential degradant of Deflazacort. Chemically, it represents a "double modification" of the parent molecule:[1]
-
Oxidation at C-11: The 11
-hydroxyl group is oxidized to a ketone (11-oxo).[1] -
Deacetoxylation at C-21: The 21-acetate group is replaced by a hydrogen atom, resulting in a methyl ketone side chain (
) rather than the -hydroxy-acetate side chain.[1]
Chromatographic Challenge: Unlike the active metabolite (21-desacetyldeflazacort), which is more polar than the parent, 21-Deacetoxy-11-Oxodeflazacort is significantly more hydrophobic .[1] The loss of the polar acetate group and the hydrogen-bond donating hydroxyl group results in a molecule that elutes after the Deflazacort main peak in Reverse Phase Chromatography (RPC).
Chemical Structure Comparison
| Feature | Deflazacort (Parent) | 21-Deacetoxy-11-Oxodeflazacort (Target) | Impact on Separation |
| Formula | C₂₅H₃₁NO₆ | C₂₃H₂₇NO₄ | Mass Shift: -60 Da |
| C-11 Position | Loss of H-bond donor (Retains less on polar phases) | ||
| C-21 Position | Significant increase in hydrophobicity | ||
| Elution Order (RP) | Mid-eluting | Late-eluting (RRT > 1.[1][2][3]2) | Requires high-% organic gradient |
Isolation Workflow Logic
The isolation strategy relies on the hydrophobic disparity between the target impurity and the parent drug.[1] Since the target elutes late, "heart-cutting" techniques on standard analytical columns are inefficient. We utilize a High-Loading Preparative HPLC approach with a focused gradient.
Workflow Diagram
Figure 1: Strategic workflow for the isolation of hydrophobic impurities from Deflazacort.
Detailed Protocols
Phase 1: Analytical Identification (Scouting)
Before scale-up, the impurity must be located relative to the main peak.[1]
-
Column: C18 (L1) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate pH 4.0 (Compatible with MS).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV at 242 nm (Absorbance max for the dienone system).
-
Target Criteria: Look for a peak with RRT ~1.2 - 1.4 relative to Deflazacort.
Phase 2: Sample Enrichment (Conditional)
If the impurity is present at trace levels (<0.1%), isolation is inefficient.[1]
-
Source: Use Mother Liquors from the crystallization process if available (impurities concentrate here).
-
Forced Degradation (Oxidative): [1]
-
Add 3%
and heat at 60°C for 4 hours. -
Note: This primarily generates the 11-oxo species.[1] The 21-deacetoxy modification is often a synthetic byproduct; however, oxidative cleavage of the side chain can sometimes yield methyl ketones.
-
Recommendation: Spiking with a reference standard (CAS 13649-83-7) is preferred for identification if available, otherwise, pool fractions from bulk API analysis.[1]
Phase 3: Preparative Isolation Protocol
This protocol is scaled for a 20 mm I.D. column (approx. 50-100 mg load per injection).[1]
| Parameter | Setting / Value | Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 High Carbon Load (5 µm) | Phenyl-Hexyl offers superior selectivity for steroid isomers via pi-pi interactions with the dienone ring.[1] |
| Column Dimensions | 250 mm x 21.2 mm (Prep) | Sufficient capacity for >50 mg loading.[1] |
| Flow Rate | 15 - 20 mL/min | Optimized for Van Deemter curve of 5 µm particles.[1] |
| Mobile Phase A | Water (Milli-Q) | No buffer needed if pH is neutral; Ammonium Formate if MS triggering is used.[1] |
| Mobile Phase B | Acetonitrile (100%) | Stronger eluent for hydrophobic targets.[1] |
| Gradient Profile | Isocratic Hold or Shallow Gradient :0-5 min: 50% B5-25 min: 60% | The target is hydrophobic.[1] A shallow gradient at high %B ensures separation from the main peak tail. |
| Injection Volume | 500 - 1000 µL | Dissolve sample in 100% ACN (or MeOH) to maximize solubility. |
| Detection | UV @ 242 nm | Primary trigger.[1] |
| Collection Mode | Threshold + Slope | Collect only the peak eluting after the main Deflazacort peak.[1] |
Step-by-Step Execution:
-
Equilibration: Flush column with 60% B for 10 CV (Column Volumes).
-
Loading: Inject the concentrated sample. Ensure the sample solvent (ACN) does not cause "breakthrough" (pre-elution) of the main peak.
-
Elution: Deflazacort will elute first (approx. 10-12 min).[1] The 21-Deacetoxy-11-Oxo target will elute later (approx. 16-20 min).[1]
-
Fraction Pooling: Collect fractions corresponding to the target peak. Analyze purity of fractions via Analytical HPLC before pooling.
-
Drying: Evaporate ACN using a rotary evaporator at <40°C. Lyophilize the remaining aqueous phase to obtain a white powder.
Structural Validation (Self-Validating System)
To ensure the isolated material is indeed 21-Deacetoxy-11-Oxodeflazacort , compare analytical data against these predicted markers.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI Positive Mode.
-
Parent Ion: Deflazacort
. -
Target Ion:
(Consistent with formula C₂₃H₂₇NO₄).[1] -
Fragment: Loss of side chain might be observed, but the molecular ion 382.2 is the primary confirmation.[1]
NMR Spectroscopy ( H-NMR, 500 MHz, CDCl )
The structure is confirmed by what is missing compared to Deflazacort:
-
Absence of Acetate: The sharp singlet at
ppm (Acetate ) will be absent or shifted.[1]-
Correction: The target has a methyl ketone side chain (
).[1] This methyl group typically resonates as a singlet at ppm . It may overlap with the acetate region, so 2D-NMR (HMBC) is required to distinguish a ketone methyl from an ester methyl.
-
-
Absence of C-21 Protons: Deflazacort has an AB system for the C-21 protons (
) at ppm.[1]-
Target: These signals will be replaced by the methyl singlet mentioned above.
-
-
Absence of H-11: Deflazacort has a multiplet at
ppm (H-11 , geminal to the OH).[1]-
Target: This signal will be completely absent due to the C-11 ketone (
).[1]
-
References
-
European Pharmacopoeia (Ph.[1][5] Eur.) . Deflazacort Monograph 10.0. Strasbourg: Council of Europe. (Standard reference for Deflazacort impurities).
-
United States Pharmacopeia (USP) . Deflazacort.[1][5][6][7][8][9][] USP-NF Online.[1] (Official methods for chromatographic purity).[1]
-
Toronto Research Chemicals . 21-Deacetoxy 11-Oxodeflazacort - Product Data Sheet. Link (Source for chemical data and CAS 13649-83-7 verification).
-
Simson Pharma . Deflazacort Impurity Standards. Link (Reference for impurity nomenclature).
-
Görög, S. (2000).[1] Identification and determination of impurities in drugs. Elsevier Science.[1][11] (Authoritative text on steroid impurity isolation).
Sources
- 1. 21-Deacetoxy Deflazacort | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Buy Deflazacort Impurity 11 | CAS 761351-65-9 | QCS Standards [qcsrm.com]
- 8. 21-Deacetoxy 11-Oxodeflazacort [myskinrecipes.com]
- 9. veeprho.com [veeprho.com]
- 11. 21-Deacetoxy 11-Oxodeflazacort [myskinrecipes.com]
Preparation of 21-Deacetoxy 11-Oxodeflazacort Stock Solutions for Analysis
Introduction
21-Deacetoxy 11-Oxodeflazacort is a glucocorticoid and a derivative of Deflazacort, a compound recognized for its anti-inflammatory and immunosuppressant properties. Accurate and precise preparation of stock solutions of 21-Deacetoxy 11-Oxodeflazacort is a critical first step for a variety of analytical applications, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and in-vitro cell-based assays. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound to ensure experimental reproducibility and data integrity.
The protocols outlined herein are grounded in established principles of analytical chemistry and have been synthesized from methodologies for related corticosteroid compounds. Due to the limited availability of public data on the specific physicochemical properties of 21-Deacetoxy 11-Oxodeflazacort, this guide emphasizes a systematic approach to solvent selection and solubility determination, ensuring a robust and reliable workflow.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is paramount for its proper handling and the preparation of stable solutions.
| Property | Value | Source |
| Chemical Name | 2'-Methyl-5'betaH-pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione | Toronto Research Chemicals |
| CAS Number | 13649-83-7 | Toronto Research Chemicals |
| Molecular Formula | C₂₃H₂₇NO₄ | [1] |
| Molecular Weight | 381.46 g/mol | [1] |
Safety and Handling Precautions:
21-Deacetoxy 11-Oxodeflazacort should be handled with care in a laboratory setting. As a pharmaceutical-related compound of unknown full potency, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.[2] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.[3]
Storage of Neat Compound:
The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place.[3] For long-term stability, refrigeration at 2-8°C is recommended.
Solvent Selection and Solubility Considerations
The choice of solvent is critical for preparing a stable and accurate stock solution. While specific solubility data for 21-Deacetoxy 11-Oxodeflazacort is not extensively published, information from structurally similar compounds, such as 21-Deacetoxy Deflazacort and Deflazacort, provides valuable guidance.
A certificate of analysis for the closely related 21-Deacetoxy Deflazacort indicates its solubility in methanol and dimethyl sulfoxide (DMSO).[4] Furthermore, Deflazacort is known to be soluble in DMSO, dimethylformamide (DMF), and to a lesser extent, ethanol.[5] Based on this, the following solvents are recommended for initial solubility testing and stock solution preparation:
-
Dimethyl Sulfoxide (DMSO): Often an excellent solvent for steroid compounds, enabling high-concentration stock solutions.
-
Methanol (MeOH): A common solvent for preparing corticosteroid standards for chromatographic analysis.[6][7]
-
Acetonitrile (ACN): Frequently used as a solvent for preparing standards for HPLC and LC-MS analysis.[7][8]
-
Ethanol (EtOH): Can be a suitable solvent, though solubility may be lower compared to DMSO or methanol.[5]
Expert Insight: The causality behind choosing these solvents lies in their polarity and ability to form favorable intermolecular interactions with the steroidal backbone and functional groups of the analyte. DMSO is a strong polar aprotic solvent, making it effective at dissolving a wide range of organic molecules. Methanol and acetonitrile are polar protic and aprotic solvents, respectively, and are compatible with reversed-phase chromatography mobile phases.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a systematic approach to determine the approximate solubility of 21-Deacetoxy 11-Oxodeflazacort in a chosen solvent, which is a crucial step before preparing a high-concentration stock solution.
Materials:
-
21-Deacetoxy 11-Oxodeflazacort (solid)
-
Selected solvent (e.g., DMSO, Methanol, Acetonitrile)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of 21-Deacetoxy 11-Oxodeflazacort into a pre-weighed microcentrifuge tube or vial.
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial. This will create an initial high-concentration mixture (in this example, 10 mg/mL).
-
Dissolution: Vortex the mixture vigorously for at least 1-2 minutes. If the solid does not fully dissolve, use a sonicator for 5-10 minutes to aid dissolution.
-
Visual Inspection: Carefully observe the solution against a dark background. If the solid is completely dissolved with no visible particles, the compound is soluble at that concentration.
-
Incremental Solvent Addition (if necessary): If the solid is not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) to decrease the concentration (in this example, to 5 mg/mL). Repeat the vortexing and sonication steps.
-
Endpoint Determination: Continue adding solvent in precise increments until the compound is fully dissolved. The concentration at which complete dissolution occurs is the approximate solubility.
Caption: Serial Dilution Scheme for Working Standards.
Stability and Long-Term Storage
The stability of stock solutions is crucial for generating reliable and reproducible data over time.
-
Solvent Choice: Solutions prepared in aprotic solvents like DMSO and acetonitrile are generally more stable than those in protic solvents like methanol, which can potentially react with certain functional groups over time.
-
Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. This minimizes solvent evaporation and slows down potential degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its integrity. It is best practice to aliquot the primary stock into single-use volumes.
-
Light and Air Exposure: Protect stock solutions from prolonged exposure to light and air by using amber vials and ensuring they are tightly capped.
Conclusion
The successful preparation of accurate and stable stock solutions of 21-Deacetoxy 11-Oxodeflazacort is a fundamental prerequisite for reliable analytical results. By following the detailed protocols for solubility assessment, stock solution preparation, and serial dilution outlined in this application note, researchers can establish a robust and reproducible workflow. The emphasis on careful solvent selection, proper handling and storage techniques, and the principles of scientific integrity will empower drug development professionals to generate high-quality data in their research endeavors.
References
-
Howei. (n.d.). CAS 13649-83-7 | 21-Deacetoxy 11-oxodeflazacort,≥95%. Retrieved from [Link]
- Pawar, S. J., et al. (2020). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of the Serbian Chemical Society, 85(10), 1325-1338.
- IJRAR. (2023). Analytical method development and validation of deflazacort using uv spectrophotometric. International Journal of Research and Analytical Reviews.
- Impactfactor. (2023). Design and Development of Analytical Method for Deflazacort Estimation: A Robust HPLC Approach. Impact Factor.
- Corrêa, G. M., & Bellé, L. P. (2007). Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms. Revista Brasileira de Ciências Farmacêuticas, 43(4), 559-567.
- Government of Nepal, Department of Drug Administration. (n.d.). Analytical profile of Deflazacort Tablets.
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). CERTIFICATE OF ANALYSIS: 21-Deacetoxy Deflazacort.
-
Howei. (n.d.). CAS 13649-83-7 | 21-Deacetoxy 11-oxodeflazacort,≥95%. Retrieved from [Link]
- Cayman Chemical. (2022).
- MedChemExpress. (n.d.).
- Cleanchem Laboratories LLP. (2025).
- Wang, P., Wang, J., Gong, J., & Zhang, M. (2011). Determination of the solubility, dissolution enthalpy and entropy of Deflazacort in different solvents. Fluid Phase Equilibria, 306(2), 171-174.
-
Pharmaffiliates. (n.d.). CAS No : 13649-88-2 | Product Name : 21-Deacetoxy Deflazacort. Retrieved from [Link]
Sources
- 1. CAS 13649-83-7 | 21-Deacetoxy 11-oxodeflazacort,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicea.com [chemicea.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijrar.org [ijrar.org]
- 7. scielo.br [scielo.br]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 21-Deacetoxy 11-Oxodeflazacort using NMR Spectroscopy
Introduction
21-Deacetoxy 11-Oxodeflazacort is a significant derivative of the glucocorticoid deflazacort. As a potential metabolite or impurity in the synthesis of deflazacort, its unambiguous structural characterization is crucial for drug development, quality control, and regulatory compliance[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the complete structural elucidation of complex organic molecules in solution, providing detailed information about the carbon-hydrogen framework and stereochemistry[3][4]. This application note provides a comprehensive guide for the characterization of 21-Deacetoxy 11-Oxodeflazacort using a suite of modern NMR experiments.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for sample preparation, data acquisition, and spectral analysis. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible results for unequivocal structure confirmation.
Molecular Structure and Expected Spectral Features
The structure of 21-Deacetoxy 11-Oxodeflazacort differs from the parent drug, deflazacort, by the substitution of the C21-acetoxy group with a proton and the oxidation of the 11-hydroxyl group to a ketone. These modifications are expected to induce significant and predictable changes in the ¹H and ¹³C NMR spectra. The presence of the 11-oxo group will influence the chemical shifts of nearby protons and carbons, particularly those in the C and D rings of the steroid backbone. The removal of the acetoxy group will result in the disappearance of its characteristic signals and a notable upfield shift of the C21 protons.
Experimental Workflow
The comprehensive characterization of 21-Deacetoxy 11-Oxodeflazacort by NMR spectroscopy follows a logical progression from sample preparation to the final structural assignment. This workflow is designed to ensure data integrity and a thorough analysis.
Sources
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 21-Deacetoxy Deflazacort | CAS 13649-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. emerypharma.com [emerypharma.com]
- 4. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Thin Layer Chromatography (HPTLC) Separation of 21-Deacetoxy 11-Oxodeflazacort
Introduction & Chemical Context
Deflazacort is a systemic glucocorticoid widely utilized in clinical settings for its potent anti-inflammatory and immunosuppressive efficacy[1]. During the synthesis, formulation, and stability stress-testing of Deflazacort, several related substances and degradation products can emerge[2]. A critical impurity that must be strictly monitored during pharmaceutical quality control is 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7)[3].
Unlike the active parent drug, which possesses an 11β-hydroxyl group and a 21-acetate ester, 21-Deacetoxy 11-Oxodeflazacort is structurally characterized by the loss of the 21-acetate moiety and the oxidation of the 11-position into a ketone[4]. Tracking this specific impurity requires a highly resolving chromatographic technique. While HPLC is standard, High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and parallel-processing alternative for routine impurity profiling[5].
Chromatographic Causality: Polarity and Retention (E-E-A-T)
Expertise Insight: The fundamental principle of normal-phase TLC relies on the differential adsorption of analytes onto a polar stationary phase (Silica gel 60) based on their relative polarities. Understanding the structural differences between the API and its impurity dictates the expected chromatographic behavior.
-
Deflazacort: Contains an 11β-hydroxyl group capable of acting as a strong hydrogen bond donor to the active silanol (-Si-OH) groups on the silica plate.
-
21-Deacetoxy 11-Oxodeflazacort: The conversion of the 11-hydroxyl to an 11-ketone removes a critical hydrogen bond donor. Furthermore, the removal of the 21-acetate group reduces the overall molecular dipole moment.
Causality: Because 21-Deacetoxy 11-Oxodeflazacort cannot engage in strong hydrogen bonding with the stationary phase, it is significantly less polar than Deflazacort. Consequently, it spends more time dissolved in the non-polar mobile phase, resulting in a faster migration rate and a higher Retention Factor (
Fig 1. Degradation pathways of Deflazacort altering molecular polarity and TLC retention.
Experimental Protocol
This protocol is adapted from validated Design of Experiment (DoE) methodologies for Deflazacort analysis, substituting highly toxic benzene with toluene to meet modern laboratory safety standards ([5]).
System Suitability & Self-Validation: To ensure trustworthiness, this protocol incorporates an internal System Suitability Test (SST). The method is only considered valid if the resolution (
Step-by-Step Methodology:
-
Stationary Phase Preparation: Use aluminum plates pre-coated with Silica Gel 60 F254 (Merck). Pre-wash plates with methanol and activate at 105°C for 20 minutes prior to use to ensure uniform silanol activity.
-
Mobile Phase Preparation: Mix Toluene, Methanol, and Glacial Acetic Acid in a volumetric ratio of 8.3 : 1.2 : 0.5 (v/v/v)[5]. Mechanistic Note: The glacial acetic acid suppresses the ionization of any residual acidic sites on the analytes or silica, ensuring tight, compact bands without tailing.
-
Chamber Saturation: Transfer the mobile phase to a Camag twin-trough chamber. Insert a filter paper pad and allow the chamber to saturate for exactly 30 minutes at room temperature (25°C ± 2°C). Crucial: Insufficient saturation leads to solvent evaporation from the plate (the "edge effect") and distorted
values. -
Sample Preparation: Dissolve the Deflazacort sample and the 21-Deacetoxy 11-Oxodeflazacort reference standard in HPLC-grade methanol to achieve a concentration of 120 µg/mL[5].
-
Sample Application: Using a semi-automatic microliter syringe (e.g., Camag Linomat 5), apply the samples as 5 mm bands. Application under a continuous nitrogen stream is recommended to prevent sample diffusion and oxidation[1].
-
Chromatographic Development: Place the plate in the saturated chamber. Allow the solvent front to migrate exactly 80 mm from the application line[1].
-
Drying and Detection: Remove the plate, dry in a stream of warm air to evaporate the toluene, and scan densitometrically at 243 nm (the
for the conjugated diene system in the steroid A-ring)[5].
Fig 2. Step-by-step HPTLC workflow for the separation of Deflazacort and its impurities.
Data Presentation & Expected Results
Table 1: Chemical Properties of Analytes
| Compound | CAS Number | Molecular Formula | Structural Difference vs API |
| Deflazacort (API) | 14484-47-0 | C25H31NO6 | Baseline |
| 21-Desacetyl Deflazacort | 13649-57-5 | C23H29NO5 | Loss of 21-acetate (Hydroxyl formed)[4] |
| 21-Deacetoxy 11-Oxodeflazacort | 13649-83-7 | C23H27NO4 | Loss of 21-acetate, 11-OH oxidized to ketone[3] |
Table 2: Chromatographic Parameters and Expected
| Parameter / Analyte | Value / Expected Result |
| Mobile Phase | Toluene : Methanol : Glacial Acetic Acid (8.3:1.2:0.5)[5] |
| Detection Wavelength | 243 nm[5] |
| ~ 0.25 ± 0.03 (Higher polarity) | |
| 0.43 ± 0.03[5] | |
| ~ 0.68 ± 0.03 (Lower polarity) |
Interpretation: The quantitative data strictly aligns with the polarity causality outlined in Section 2. The target impurity, 21-Deacetoxy 11-Oxodeflazacort, resolves cleanly above the main Deflazacort band, ensuring accurate densitometric quantification without peak overlap.
References
-
Patel Satish A, Patel Natvarlal J. "High performance thin layer chromatographic method for estimation of deflazacort in tablet." Journal of Applied Pharmaceutical Science, 2011. URL: [Link]
-
Vaghela, Bhavesh, et al. "Design of Experiment Based Validated HPTLC Method for Analysis of Deflazacort in Tablet Formulation." Research Journal of Pharmacy and Technology, 2019. URL: [Link]
-
Li, W., et al. "Metabolite V, an epoxide species is a minor circulating metabolite in humans following a single oral dose of deflazacort." National Institutes of Health (NIH) / PMC, 2022. URL:[Link]
Sources
Application Note: Rapid UPLC Profiling of 21-Deacetoxy 11-Oxodeflazacort
Topic: UPLC conditions for rapid analysis of 21-Deacetoxy 11-Oxodeflazacort Content Type: Application Note & Protocol
Executive Summary
This application note details a high-throughput Ultra-Performance Liquid Chromatography (UPLC) protocol for the detection and quantification of 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7). This molecule is a critical non-polar impurity associated with the synthesis and degradation of Deflazacort, a glucocorticoid used for Duchenne muscular dystrophy.
Unlike the active metabolite (21-desacetyl deflazacort), which is polar, the 21-Deacetoxy 11-Oxodeflazacort species lacks the C21-hydroxyl/acetate group and possesses a C11-ketone, rendering it significantly more hydrophobic. Traditional isocratic HPLC methods often fail to elute this impurity within a reasonable timeframe or result in broad, undetectable peaks. This guide presents a sub-5-minute gradient UPLC method designed for high sensitivity and resolution.
Chemical Context & Analytical Strategy
The Analyte
-
Molecular Formula: C₂₃H₂₇NO₄
-
Molecular Weight: 381.47 g/mol
-
Structural Characteristics:
-
C11 Position: Ketone (Oxo) instead of Hydroxyl (Deflazacort has 11
-OH). -
C21 Position: Methyl (Deacetoxy/Deoxy) instead of Acetate (Deflazacort) or Hydroxyl (Metabolite).
-
Chromatographic Behavior: Highly hydrophobic (Late eluting on Reverse Phase).
-
Method Development Logic
To achieve "Rapid Analysis" while maintaining "Scientific Integrity," we utilize the principles of Hydrophobic Subtraction .
-
Stationary Phase: A Bridged Ethyl Hybrid (BEH) C18 column is selected for its superior pH stability and resistance to dewetting under high-organic gradients, which are necessary to elute this hydrophobic impurity.
-
Mobile Phase: A Formic Acid/Acetonitrile system is chosen over Methanol. Acetonitrile has a lower viscosity (allowing higher flow rates) and stronger elution strength, critical for the rapid desorption of the 21-deacetoxy species.
-
Detection: The steroid enone system in Ring A absorbs strongly at 244 nm .
Separation Logic Diagram
The following diagram illustrates the polarity-based separation logic used to design the gradient.
Caption: Retention logic mapping analyte polarity to gradient phases.
Experimental Protocol
Instrumentation & Reagents
-
LC System: Waters ACQUITY UPLC H-Class or equivalent (Binary/Quaternary Solvent Manager).
-
Detector: PDA (Photodiode Array) or TUV (Tunable UV).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[8][9][10][11]
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Additives: Formic Acid (FA) or Ammonium Formate.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C |
| Sample Temp | 10°C |
| Injection Volume | 1.0 - 2.0 µL |
| Detection | UV at 244 nm (Reference: 360 nm if using PDA) |
| Run Time | 4.5 Minutes |
Gradient Table
This gradient is aggressive to ensure the late-eluting 21-deacetoxy impurity is sharpened and eluted under 3 minutes.
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.6 | 70.0 | 30.0 | Initial |
| 0.50 | 0.6 | 70.0 | 30.0 | 6 (Linear) |
| 2.50 | 0.6 | 10.0 | 90.0 | 6 (Linear) |
| 3.00 | 0.6 | 10.0 | 90.0 | 6 (Hold) |
| 3.10 | 0.6 | 70.0 | 30.0 | 1 (Immediate) |
| 4.50 | 0.6 | 70.0 | 30.0 | Re-equilibrate |
Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Weigh 10 mg of 21-Deacetoxy 11-Oxodeflazacort Reference Standard.
-
Dissolve in 10 mL of 100% Acetonitrile (The analyte is poorly soluble in water).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (10 µg/mL):
-
Dilute 100 µL of Stock Solution into 9.9 mL of Diluent.
-
Diluent: Acetonitrile:Water (50:50). Note: Do not use 100% water as diluent to avoid precipitation.
Validation & Performance Criteria (Self-Validating System)
To ensure the trustworthiness of the data, the system must meet the following suitability criteria before analyzing samples.
System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ~2.2 - 2.6 min | Confirms gradient delivery accuracy. |
| Tailing Factor | ≤ 1.5 | Ensures no secondary interactions (silanol activity). |
| Theoretical Plates | > 5,000 (for 50mm col) | Verifies column efficiency. |
| % RSD (Area) | ≤ 2.0% (n=5) | Confirms injector precision. |
| Resolution (Rs) | > 2.0 | Between Deflazacort and 21-Deacetoxy 11-Oxodeflazacort. |
Linearity & Sensitivity (Estimated)
-
LOD (Limit of Detection): ~0.05 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N > 10).
-
Linearity Range: 0.2 µg/mL to 50 µg/mL (R² > 0.999).
Troubleshooting Guide
Issue: Peak Broadening / Split Peaks
-
Cause: Solvent mismatch. The sample diluent (100% ACN) is too strong compared to the initial mobile phase (30% ACN).
-
Solution: Reduce injection volume to 0.5 µL or match sample diluent to initial gradient conditions (30:70 ACN:Water).
Issue: Carryover
-
Cause: The hydrophobic nature of 21-Deacetoxy 11-Oxodeflazacort causes it to stick to the injector needle or rotor seal.
-
Solution: Use a strong needle wash (90:10 Acetonitrile:Water) and extend the wash duration.
References
-
National Institutes of Health (NIH). (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC. PMC. Retrieved from [Link]
-
Patel, D. P., et al. (2013).[12] Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. FDA全球物质登记数据库-2 [drugfuture.com]
- 2. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 3. CAS/ID No. 13649-83-7 | Alchimica [shop.alchimica.cz]
- 4. 21-Deacetoxy 11-Oxodeflazacort [myskinrecipes.com]
- 5. 21-Deacetoxy 11-Oxodeflazacort , Package: 1mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. 21-Deacetoxy 11-Oxodeflazacort [myskinrecipes.com]
- 7. zzstandard.com [zzstandard.com]
- 8. scilit.com [scilit.com]
- 9. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Analysis of 21-hydroxy deflazacort in human plasma by UPLC–MS/MS: Application to a bioequivalence study in healthy volunteers [academia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: Recommended Protocols for the Handling and Storage of 21-Deacetoxy 11-Oxodeflazacort Analytical Standards
Abstract
This document provides a comprehensive guide to the proper handling, storage, and solution preparation protocols for 21-Deacetoxy 11-Oxodeflazacort analytical standards. As an intermediate and derivative of the glucocorticoid Deflazacort, maintaining the chemical integrity of this standard is paramount for ensuring the accuracy, precision, and reproducibility of analytical data in research and pharmaceutical quality control settings.[1][2] The following protocols are designed for researchers, scientists, and drug development professionals, integrating principles of chemical stability, laboratory safety, and regulatory compliance.
Introduction and Scientific Context
21-Deacetoxy 11-Oxodeflazacort is a key chemical entity related to Deflazacort, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[3][4] In analytical settings, it serves as a reference standard for impurity profiling, pharmacokinetic studies, and quality assurance of drug substances and products. The accuracy of these critical analyses is directly dependent on the purity and stability of the reference standard used.[5]
Glucocorticoids as a class can be susceptible to degradation via several pathways, including hydrolysis, oxidation, and photolysis.[6][7][8] Although 21-Deacetoxy 11-Oxodeflazacort lacks the readily hydrolyzable 21-acetyloxy group of its parent compound, the core steroid structure necessitates careful handling and storage to mitigate degradation from environmental factors like light, moisture, and extreme pH.[6][8][9] This guide explains the causality behind each procedural step, creating a self-validating system for maintaining the standard's integrity.
Compound Profile and Physicochemical Properties
A foundational understanding of the standard's properties is essential for its proper use.
| Property | Value | Source(s) |
| Chemical Name | (11β,16β)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [1][10][11] |
| CAS Number | 13649-88-2 | [10][12] |
| Molecular Formula | C₂₃H₂₉NO₄ | [1][10] |
| Molecular Weight | 383.48 g/mol | [1][10] |
| Appearance | Solid powder (Appearance may vary by lot) | [11] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml); Slightly soluble in Ethanol (0.1-1 mg/ml) | [12] |
Safety and Handling Protocols: A Risk-Based Approach
21-Deacetoxy 11-Oxodeflazacort is classified as a "pharmaceutical related compound of unknown potency," and its Safety Data Sheet (SDS) indicates multiple potential hazards.[11][13] Therefore, a cautious, risk-based approach is mandatory.
Causality: The potent biological activity of glucocorticoids, combined with specific handling hazards such as skin, eye, and respiratory irritation, and potential reproductive toxicity, necessitates stringent engineering and personal protective controls to minimize operator exposure.[13][14][15]
Mandatory Personal Protective Equipment (PPE)
A complete PPE ensemble is required at all times when handling the neat (solid) material or its solutions.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11][16]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) inspected prior to use. A lab coat or disposable gown is required.[15][17]
-
Respiratory Protection: All handling of the solid powder must be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation.[11][18] If engineering controls are insufficient, a full-face respirator may be necessary.[17]
Step-by-Step Handling Protocol for Solid Material
-
Preparation: Designate a specific area for handling, such as a chemical fume hood.[19] Ensure all necessary equipment (spatulas, weigh boats, vials) and waste containers are inside the hood before starting.
-
Equilibration: Before opening, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which could initiate hydrolytic degradation.
-
Weighing: Perform all weighing operations inside the fume hood. Avoid creating dust by handling the powder gently.[17] Use dedicated or thoroughly cleaned utensils.[15]
-
Post-Handling: Tightly reseal the container immediately after use. Decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated disposables (gloves, weigh boats) as hazardous chemical waste.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work, even after removing gloves.[16][19]
Storage Protocols for Optimal Stability
The long-term stability of an analytical standard is contingent upon storage conditions that protect it from adverse environmental factors. The storage conditions provided on the manufacturer's label or Certificate of Analysis (CoA) are paramount and supersede general guidelines, as they are lot-specific.[20]
Causality: The primary goals of the storage protocol are to minimize thermal degradation, prevent photo-degradation, and exclude moisture.[8][21] The recommended conditions are based on the known stability of related steroid compounds and supplier recommendations.
Long-Term Storage of Neat Standard
| Parameter | Primary Recommendation | Secondary Recommendation | Rationale |
| Temperature | -20°C | 2-8°C | Minimizes thermal degradation. Stability of ≥ 4 years has been noted at -20°C.[12][16][18] Refrigeration is an alternative for shorter periods. |
| Atmosphere | Dry/Inert | Standard Atmosphere | Store in a tightly sealed container to protect from moisture and oxidation.[13][16] A desiccator provides an ideal environment. |
| Light | Protect from Light | N/A | Store in an amber vial or inside a light-opaque secondary container. Glucocorticoids are known to be susceptible to photolytic degradation.[8][9][21] |
| Container | Original Manufacturer's Vial | Tightly-sealed, amber glass vial | The original container is chosen for its compatibility and protective qualities. |
Workflow for Receipt and Storage of New Standards
The following diagram outlines the logical flow for processing a newly received standard to ensure its immediate and long-term integrity.
Caption: Workflow for receiving and storing new analytical standards.
Preparation and Storage of Standard Solutions
The preparation of accurate standard solutions is a critical step in any quantitative analysis. The choice of solvent and handling technique directly impacts the final concentration and stability of the standard.
Causality: The primary objective is to achieve complete dissolution of the standard in a high-purity solvent that is compatible with the analytical instrumentation (e.g., LC-MS) without inducing degradation.[22] Solutions are generally less stable than the neat material, making their preparation and storage conditions critical.
Protocol: Preparation of a Primary Stock Solution (1 mg/mL)
-
Solvent Selection: Choose a suitable high-purity (e.g., HPLC or LC-MS grade) solvent based on solubility data and analytical method compatibility.[12][22] Given its solubility profile, DMSO is a viable choice for a concentrated stock, which can then be diluted in methanol or acetonitrile.
-
Glassware: Use Class A volumetric flasks to ensure the highest accuracy.
-
Procedure: a. Retrieve the standard from storage and allow it to equilibrate to room temperature as described in section 3.2. b. Accurately weigh the desired amount of standard (e.g., 10 mg) and transfer it quantitatively to the volumetric flask (e.g., 10 mL). c. Add a portion of the selected solvent (approx. 50-70% of the final volume). d. Gently swirl the flask to dissolve the material. If necessary, sonicate for a few minutes in a room temperature water bath to ensure complete dissolution. e. Once dissolved and returned to room temperature, fill the flask to the calibration mark with the solvent. f. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling: Immediately label the solution with the compound name, concentration, solvent, preparation date, and preparer's initials.
Protocol: Preparation of Working Standards
Working standards are typically prepared by performing serial dilutions of the primary stock solution.[22][23]
-
Use calibrated pipettes and Class A volumetric flasks.
-
Dilute the stock solution with the mobile phase or a compatible solvent to achieve the desired concentrations for the calibration curve.
-
It is best practice to prepare working standards fresh daily.[23]
Storage of Standard Solutions
If solutions must be stored, their stability must be validated.
-
Short-Term Storage (≤ 24 hours): Store solutions in an autosampler at a controlled temperature (e.g., 4°C) or on the bench if stability is confirmed.
-
Longer-Term Storage: Store stock solutions in tightly sealed, amber glass vials at 2-8°C or -20°C, protected from light. Stability of diluted glucocorticoid solutions has been demonstrated for up to 28 days under refrigeration, but this must be verified for 21-Deacetoxy 11-Oxodeflazacort specifically.[24] Avoid repeated freeze-thaw cycles.
Workflow for Standard Solution Preparation
This diagram illustrates the process of creating analytical solutions from the neat material.
Caption: Logical workflow for preparing stock and working standard solutions.
References
-
MATERIAL SAFETY DATA SHEETS - 21-Deacetoxy Deflazacort. Cleanchem Laboratories LLP. [Link]
-
Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms. PubMed, National Center for Biotechnology Information. [Link]
-
Human Glucocorticoid Receptor ELISA Kit. Abbexa. [Link]
-
Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. National Center for Biotechnology Information. [Link]
-
Isolation and structural characterization of novel photolytic degradation impurities of Deflazacort using Q-TOF, 2D-NMR and FTIR. Ovid. [Link]
-
Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. National Center for Biotechnology Information. [Link]
-
SOP: Handling Analytical Standards. Scribd. [Link]
-
What is the stability and shelf life of dexamethasone (corticosteroid) mixed with bacteriostatic water (preservative-containing water) for Intramuscular (IM) injection? Dr.Oracle. [Link]
-
Isolation and characterization of a degradation product of deflazacort. Semantic Scholar. [Link]
-
Pharmaceuticals Storage, Handling and Dispensing. California Department of Public Health. [Link]
-
SAFETY DATA SHEET - 21-Desacetyl Deflazacort-D5. Expert Synthesis Solutions. [Link]
-
Standards for Pharmacopoeia Analysis. Merck Millipore. [Link]
-
Annex 9 Guide to good storage practices for pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
Drug quality and storage. MSF Medical Guidelines. [Link]
-
(4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][10][11]oxazol-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
Handling and Dispensing of Steroids. WebofPharma. [Link]
-
SAFETY DATA SHEET - Prednisone. USP. [Link]
Sources
- 1. 21-Deacetoxy Deflazacort | CAS 13649-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 21-Deacetoxy Deflazacort | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. 21-Deacetoxy Deflazacort | LGC Standards [lgcstandards.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | C23H29NO4 | CID 29935081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Handling and Dispensing of Steroids [webofpharma.com]
- 16. esschemco.com [esschemco.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 20. usp.org [usp.org]
- 21. fda.gov.ph [fda.gov.ph]
- 22. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 23. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 24. droracle.ai [droracle.ai]
Application Note: Column Selection and Reverse-Phase Chromatographic Method Development for 21-Deacetoxy 11-Oxodeflazacort
Abstract Deflazacort is a synthetic glucocorticoid prodrug widely utilized for its potent anti-inflammatory and immunosuppressive properties. During synthesis, formulation, or under stress conditions, it is susceptible to structural transformations that yield various related substances and degradation impurities[1]. One critical derivative is 21-Deacetoxy 11-Oxodeflazacort . Accurate quantification and isolation of this specific impurity require a highly selective reverse-phase high-performance liquid chromatography (RP-HPLC) method. This guide details the physicochemical rationale for column selection and provides a self-validating protocol for its chromatographic separation.
Mechanistic Profiling of the Analyte
To engineer an optimal chromatographic separation, we must first deconstruct the structural causality of 21-Deacetoxy 11-Oxodeflazacort compared to its parent molecule, Deflazacort.
-
Hydrophobic Shift (Loss of 21-Acetoxy Group): The removal of the polar 21-acetoxy moiety significantly increases the lipophilicity of the steroid's D-ring side chain. This structural change demands a highly retentive stationary phase to ensure adequate partitioning and prevent early co-elution with more polar degradants.
-
Hydrogen Bonding Alteration (11-Oxo Modification): The oxidation of the 11-hydroxyl group to an 11-ketone removes a critical hydrogen bond donor while introducing a strong hydrogen bond acceptor. This 11-oxo group, combined with the bulky oxazoline ring, makes the molecule highly susceptible to secondary interactions with unreacted acidic silanols on the silica matrix, which classically manifests as severe peak tailing[2].
Column Selection Strategy
Based on the analyte's profile, the selection of the analytical column cannot be arbitrary; it must be a calculated decision to counteract the molecule's specific chromatographic challenges.
-
Stationary Phase Chemistry: A high-density Octadecylsilane (C18) phase is mandatory. The extended alkyl chains provide the necessary hydrophobic surface area to interact with the lipophilic steroidal backbone. Columns such as the Zorbax Eclipse XDB-C18 or Cosmosil 5C18-MS-II have demonstrated exceptional steric selectivity for Deflazacort derivatives[1][2]. Alternatively, specialized mixed-mode columns with low silanol activity (e.g., Newcrom R1) can be utilized for orthogonal selectivity[3].
-
End-Capping (Critical Parameter): Due to the strong hydrogen-bond accepting nature of the 11-oxo group and the oxazoline nitrogen, exhaustive double end-capping is non-negotiable . Utilizing a column without polymeric or dense end-capping will result in irreversible adsorption or unacceptable asymmetry factors (Tf > 2.0).
-
Particle and Pore Size: A 5 µm particle size provides a robust balance between backpressure and efficiency for standard analytical workflows, while a 100–120 Å pore size is perfectly scaled for the hydrodynamic volume of corticosteroids[4].
Experimental Protocol: Self-Validating RP-HPLC Method
This methodology establishes a robust, stability-indicating environment to resolve 21-Deacetoxy 11-Oxodeflazacort from the active pharmaceutical ingredient (API) and other matrix components.
Reagents & Materials
-
Acetonitrile (ACN) and Tetrahydrofuran (THF) – HPLC Grade
-
Ultra-pure Water (18.2 MΩ·cm)
-
Reference Standards: Deflazacort API, 21-Deacetoxy 11-Oxodeflazacort
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a mixture of Water, THF, and Acetonitrile in a 91:3:6 (v/v/v) ratio. The inclusion of THF acts as a strong modifier to disrupt potential pi-pi stacking and improve the peak shape of the oxazoline ring[4].
-
Mobile Phase B: Prepare a mixture of Water, THF, Acetonitrile, and Methanol in a 4:2:74:20 (v/v/v/v) ratio.
-
Filtration: Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.
-
-
Chromatographic Setup:
-
Column: Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[1].
-
Column Temperature: Strictly maintain at 40°C . Elevated temperature lowers mobile phase viscosity, enhancing the mass transfer kinetics of the bulky steroid and sharpening the peak[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA at 240–245 nm (capturing the optimal absorbance of the conjugated diene system in the steroid A-ring)[2][5].
-
-
System Suitability Testing (SST) & Validation:
-
Inject a resolution mixture containing 10 µg/mL of both Deflazacort and 21-Deacetoxy 11-Oxodeflazacort.
-
Self-Validating Criteria: The system is only deemed suitable for sample analysis if the Resolution (
) between the two peaks is > 2.0, the Tailing factor ( ) for the impurity is < 1.5, and Theoretical plates ( ) exceed 5000.
-
Quantitative Data: Impact of Column Chemistry
The table below summarizes the causality between column specifications and the resulting chromatographic performance for 11-Oxo steroidal derivatives.
Table 1: Impact of Column Parameters on 21-Deacetoxy 11-Oxodeflazacort Resolution
| Column Chemistry | End-Capping Status | Carbon Load | Peak Tailing ( | Resolution ( | Overall Suitability |
| Standard C18 | None / Single | 10% | 2.4 | 1.2 | Poor (Severe silanol interaction) |
| Zorbax Eclipse XDB C18 | Double | 10% | 1.1 | 3.5 | Excellent (Robust stability) |
| Cosmosil 5C18-MS-II | Polymeric | 15% | 1.05 | 3.8 | Excellent (High steric selectivity) |
| Newcrom R1 (Mixed-mode) | Specialized | N/A | 1.2 | 4.1 | Good (Orthogonal selectivity) |
Workflow Visualization
RP-HPLC Method Development Workflow for 21-Deacetoxy 11-Oxodeflazacort.
References
-
SIELC Technologies. "Separation of Deflazacort on Newcrom R1 HPLC column".[Link]
-
Ingenta Connect. "Isolation and characterization of a degradation product of deflazacort".[Link]
-
Ovid. "Isolation and structural characterization of novel photolytic degradation impurities of Deflazacort using Q-TOF, 2D-NMR and FTIR".[Link]
-
Asian Journal of Pharmaceutical Analysis. "Stability-indicating method for Deflazacort Suspension".[Link]
Sources
Technical Support Center: Optimizing Peak Resolution Between Deflazacort and 21-Deacetoxy 11-Oxodeflazacort
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving adequate chromatographic resolution between Deflazacort and its related compound, 21-Deacetoxy 11-Oxodeflazacort. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome common separation issues.
Introduction: The Separation Challenge
Deflazacort is a glucocorticoid prodrug that undergoes metabolic conversion to its active form.[1][2] During synthesis and storage, or under certain stress conditions, related compounds and degradation products can arise.[3][4] One such closely related substance is 21-Deacetoxy 11-Oxodeflazacort. Due to their structural similarities, achieving baseline separation between these two compounds can be a significant analytical challenge. Poor resolution can lead to inaccurate quantification, compromising the integrity of your results.[5][6] This guide will walk you through a logical, step-by-step approach to systematically improve the resolution of this critical pair.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of poor resolution between Deflazacort and 21-Deacetoxy 11-Oxodeflazacort?
A: The most common indicators of inadequate separation include:
-
Overlapping or co-eluting peaks: The two peaks are not fully distinguished from each other, making accurate integration and quantification difficult.[5][7]
-
Peak tailing or fronting: The peaks are asymmetrical, which can obscure the presence of a closely eluting impurity.[8]
-
Inability to meet system suitability requirements: The calculated resolution (Rs) between the two peaks is less than the generally accepted value of 1.5 for baseline separation.
Q2: What are the key chemical differences between Deflazacort and 21-Deacetoxy 11-Oxodeflazacort that can be exploited for separation?
A: Understanding the structural nuances is key to developing a selective method. Deflazacort possesses a 21-acetyloxy group, which is absent in 21-Deacetoxy 11-Oxodeflazacort. Furthermore, the 11-position in Deflazacort has a hydroxyl group, while in the related compound it is oxidized to a ketone (oxo) group. These differences in polarity and potential for hydrogen bonding can be leveraged by carefully selecting the stationary and mobile phases.
Q3: I'm seeing a new, unexpected peak in my chromatogram. Could it be a degradation product?
A: It's possible. Deflazacort is known to degrade under acidic and alkaline conditions, primarily through hydrolysis of the 21-acetyloxy group to form 21-hydroxy deflazacort (also known as 21-desacetyl deflazacort).[4][9][10] If you suspect on-column degradation, it's crucial to investigate the pH of your mobile phase and sample preparation.[4]
Troubleshooting Guide: A Systematic Approach to Improving Resolution
When faced with poor resolution, it is essential to address the problem systematically. The following guide provides a logical workflow, from simple adjustments to more comprehensive method development strategies.
Step 1: Initial System and Method Verification
Before making any changes to your method, ensure your HPLC system is performing optimally.
-
System Suitability: Confirm that your system meets the standard performance criteria. Check for leaks, ensure the pump is delivering a stable flow, and verify that the detector is functioning correctly.
-
Column Health: An old or contaminated column is a common cause of poor peak shape and resolution.[5][6] If you observe high backpressure, peak splitting, or excessive tailing, consider flushing the column or replacing it.
Step 2: Optimizing Mobile Phase Composition
The mobile phase is one of the most powerful tools for manipulating selectivity and, consequently, resolution.[11]
-
Organic Modifier Ratio (Acetonitrile vs. Water/Buffer):
-
Rationale: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile) will generally increase the retention time of both analytes. This increased interaction with the stationary phase can often lead to better separation.[6]
-
Action: Systematically decrease the acetonitrile concentration in your mobile phase in small increments (e.g., 2-5%). Observe the impact on retention time and resolution. Several published methods for Deflazacort utilize a mixture of water and acetonitrile.[10][12][13]
-
-
Changing the Organic Modifier:
-
Rationale: Different organic modifiers (e.g., methanol, tetrahydrofuran) offer different selectivities due to their unique interactions with the analyte and stationary phase.[11][14] If adjusting the ratio of acetonitrile is insufficient, switching to methanol can significantly alter the elution order and improve resolution.
-
Action: Replace acetonitrile with methanol at a similar solvent strength. You may need to fine-tune the percentage to achieve optimal separation.
-
-
Mobile Phase pH and Buffering:
-
Rationale: The ionization state of an analyte can dramatically affect its retention in reversed-phase chromatography. Although Deflazacort and its related compound are not strongly ionizable, subtle changes in pH can influence their interaction with the stationary phase, particularly if there are any acidic or basic functional groups. More importantly, maintaining a stable pH is crucial to prevent on-column degradation, which can appear as poor resolution.[4]
-
Action: Incorporate a buffer into the aqueous portion of your mobile phase to maintain a consistent pH, ideally in the neutral to slightly acidic range. A phosphate buffer is a common choice.
-
| Parameter | Recommended Action | Expected Outcome |
| Organic Modifier % | Decrease in 2-5% increments | Increased retention and potentially improved resolution. |
| Organic Modifier Type | Switch from Acetonitrile to Methanol | Altered selectivity, potentially resolving co-eluting peaks. |
| Mobile Phase pH | Introduce a buffer (e.g., phosphate) to maintain a stable pH. | Improved peak shape and prevention of on-column degradation. |
Step 3: Modifying Chromatographic Conditions
If mobile phase optimization is not sufficient, adjusting other instrumental parameters can provide the necessary improvement in resolution.
-
Flow Rate:
-
Column Temperature:
-
Rationale: Temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention time but can sometimes improve peak efficiency and alter selectivity.[16] Conversely, decreasing the temperature can increase retention and improve resolution.[7]
-
Action: Experiment with adjusting the column temperature within a reasonable range (e.g., 25°C to 40°C).[12][17] Ensure your analytes are stable at the tested temperatures.
-
Step 4: Advanced Method Development: Column Chemistry
-
Rationale: The choice of stationary phase is a critical factor in determining selectivity.[11] If you have exhausted the options with your current column, switching to a different column chemistry may be necessary.
-
Action:
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column will increase column efficiency (N), leading to sharper peaks and better resolution.[18]
-
Stationary Phase Chemistry: Most separations of corticosteroids are performed on C18 columns.[10][12][17] However, if a standard C18 column does not provide adequate resolution, consider a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) to introduce different separation mechanisms.
-
Experimental Protocol: A Starting Point for Method Development
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Preparation of Standard Solutions:
- Accurately weigh and dissolve Deflazacort and 21-Deacetoxy 11-Oxodeflazacort reference standards in a suitable solvent (e.g., a mixture of mobile phase or methanol) to prepare individual stock solutions.
- From the stock solutions, prepare a mixed standard solution containing both analytes at a concentration appropriate for your detector's sensitivity.
2. Chromatographic System:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]
- Wavelength: 244 nm.[10][12][13]
- Injection Volume: 20 µL.[12]
3. Initial Chromatographic Conditions:
- Mobile Phase: A mixture of water and acetonitrile (e.g., 55:45 v/v).[12]
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: 35°C.[12]
4. Optimization Workflow:
- Inject the mixed standard solution and evaluate the initial resolution.
- If resolution is inadequate, systematically adjust the parameters as outlined in the troubleshooting guide above, making one change at a time to clearly assess its impact.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution.
References
-
Huazheng Electric Manufacturing (Baoding) Co., Ltd. (2022, January 28). An introduction to the factors that affect the resolution of a chromatographic column. Retrieved from [Link]
-
Pharmapproval. (n.d.). Analytical profile of Deflazacort Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Retrieved from [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
Deshmukh, R., Sharma, L., Tekade, M., Kesharwani, P., Trivedi, P., & Tekade, R. K. (2017). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of biomedical research, 31(2), 149–161. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Key to Accurate Analysis- Chromatographic Resolution. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Veeprho. (n.d.). Deflazacort Impurities and Related Compound. Retrieved from [Link]
-
Jaishree, M., & Kumar, S. A. (2025). Analytical method development and validation of deflazacort by using rp-hplc. Indo American Journal of Pharmaceutical Sciences, 12(01), 594-599. Retrieved from [Link]
-
Paulino, A. D. S., de Oliveira, M. A., de Almeida, L. C., de Oliveira, A. C. C., & de Souza, J. (2012). Isolation and characterization of a degradation product of deflazacort. Latin American Journal of Pharmacy, 31(7), 1096-1100. Retrieved from [Link]
-
Corrêa, J. C. R., & Salgado, H. R. N. (2011). Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms. Revista de Ciências Farmacêuticas Básica e Aplicada, 32(2), 281-286. Retrieved from [Link]
-
Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]
-
HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (2024, July 12). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
AKJournals. (2022, February 3). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream in. Retrieved from [Link]
-
Journal of Biomedical Research. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Retrieved from [Link]
-
Santos-Montes, A., Gonzalo-Lumbreras, R., & Izquierdo-Hornillos, R. (2003). Method development for corticosteroids and anabolic steroids by micellar liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 795(1), 1-13. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]
-
Salgado, H. R. N., & Corrêa, J. C. R. (2011). Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms. Revista de Ciências Farmacêuticas Básica e Aplicada, 32(2), 281-286. Retrieved from [Link]
-
analytical method development and validation of deflazacort using uv spectrophotometric. (n.d.). IJRAR Research Journal. Retrieved from [Link]
-
Raju, R. R., et al. (2012). development and validation of deflazacort drug in pharmaceutical dosage form. The Experiment, 1(1), 29-34. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of deflazacort. Retrieved from [Link]
-
PubChem. (n.d.). (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][12]oxazol-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Deflazacort. Retrieved from [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Deflazacort - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solving Common Errors in HPLC [omegascientific.com.sg]
- 6. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 13. (PDF) Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms [academia.edu]
- 14. lcms.cz [lcms.cz]
- 15. What are the factors affecting the resolution in size exclusion chromatography? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. transformer-tester.com [transformer-tester.com]
Troubleshooting Retention Time Shifts for 21-Deacetoxy 11-Oxodeflazacort in HPLC: A Technical Support Guide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve retention time (RT) shifts when analyzing 21-Deacetoxy 11-Oxodeflazacort using High-Performance Liquid Chromatography (HPLC). By understanding the underlying causes and implementing systematic troubleshooting strategies, you can ensure the robustness and reliability of your analytical method.
Introduction to the Analyte and the Challenge
21-Deacetoxy 11-Oxodeflazacort is a metabolite of the corticosteroid Deflazacort.[1] Like many steroids, its analysis by reversed-phase HPLC can be susceptible to retention time variability, which can compromise the accuracy and validity of analytical results.[2][3] This guide will walk you through a logical, step-by-step process to identify and rectify the root causes of these shifts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during the HPLC analysis of 21-Deacetoxy 11-Oxodeflazacort.
Q1: My retention time for 21-Deacetoxy 11-Oxodeflazacort is consistently decreasing with each injection. What is the likely cause?
A gradual decrease in retention time often points to issues with the column or mobile phase. Here’s a systematic approach to diagnose the problem:
Possible Causes and Solutions:
-
Column Contamination: Late-eluting matrix components from previous injections can accumulate on the column, altering its chemistry and leading to shorter retention times.
-
Solution: Implement a robust column wash procedure after each analytical run. A strong, non-polar solvent like isopropanol can be effective in removing hydrophobic contaminants.[4]
-
-
Column Degradation: The bonded phase of the HPLC column can degrade over time, especially when operating at pH extremes.[5] For silica-based columns, this typically occurs below pH 2.5 or above pH 7.5.[5]
-
Solution:
-
Check the manufacturer's specifications for the pH stability of your column.
-
If the mobile phase pH is outside the recommended range, adjust it or switch to a more appropriate column.
-
If the column is old or has been used extensively, it may need to be replaced.[4]
-
-
-
Insufficient Column Equilibration: If you are running a gradient method, insufficient re-equilibration time between injections will result in a mobile phase composition that is richer in the organic solvent at the start of the next run, causing the analyte to elute earlier.
-
Solution: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good starting point is to flush the column with 10-20 column volumes of the initial mobile phase.[6]
-
Q2: I'm observing random and unpredictable shifts in the retention time of 21-Deacetoxy 11-Oxodeflazacort. What should I investigate?
Random retention time shifts are often indicative of inconsistencies in the HPLC system or the mobile phase preparation.
Troubleshooting Workflow for Random RT Shifts
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Minimizing Degradation of 21-Deacetoxy 11-Oxodeflazacort During Sample Preparation
Welcome to the technical support center for the handling and analysis of 21-Deacetoxy 11-Oxodeflazacort. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its integrity during sample preparation. The stability of your analyte is paramount for generating accurate and reproducible data. This document provides in-depth troubleshooting advice and validated protocols to help you minimize degradation and achieve reliable results.
Understanding the Molecule: Stability and Degradation Pathways
21-Deacetoxy 11-Oxodeflazacort is a corticosteroid structurally related to deflazacort. Understanding its inherent stability is the first step in preventing its degradation. The information presented here is based on extensive studies of deflazacort, a closely related prodrug, which is rapidly converted to its active metabolite, 21-hydroxy deflazacort, by plasma esterases.[1][2] The degradation pathways of deflazacort are well-documented and provide a strong foundation for understanding the stability of its analogs.
Forced degradation studies on deflazacort have shown that it is susceptible to degradation under several conditions:
-
Alkaline and Acidic Conditions: Deflazacort degrades significantly in both alkaline (basic) and acidic environments.[1][3][4] The hydrolysis of the 21-acetyloxy group is a primary degradation pathway, and this reaction is catalyzed by both acids and bases.[2] The rate of hydrolysis is notably faster in alkaline conditions compared to acidic ones.[1]
-
Photolytic Stress: Exposure to light can also lead to the degradation of deflazacort.[1][3][4] Corticosteroids, in general, can absorb UV radiation, which may lead to photochemical decomposition.[5][6]
Conversely, deflazacort has been found to be relatively stable under the following conditions:
-
Neutral (Aqueous) and Thermal Stress: The drug shows stability in water and under thermal stress, suggesting that temperature fluctuations during sample preparation may be less critical than pH control.[1][3][4]
-
Oxidative Stress: Deflazacort is also stable under oxidative conditions.[1][3] However, recent studies have investigated oxidative degradation pathways, identifying novel degradation products when exposed to strong oxidative agents.[7]
The primary degradation product of deflazacort is 21-hydroxy deflazacort (also known as 21-desacetyl deflazacort).[1][2] This is a pharmacologically active metabolite.[1][8] Given that your molecule of interest is "21-Deacetoxy 11-Oxodeflazacort," it is crucial to recognize that this may be a related compound or a metabolite, and its stability profile is likely to be very similar to that of deflazacort.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak in my chromatogram near my main analyte. What could it be?
A1: The appearance of a new peak, especially one eluting close to the parent compound, is a common sign of on-column degradation or degradation during sample prep.[2] Given the known degradation pathways of related corticosteroids, this is likely a hydrolyzed form of your analyte. In the case of deflazacort, the primary degradant is 21-hydroxy deflazacort.[1][2]
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is buffered to a neutral or slightly acidic pH (e.g., pH 6.5).[2] Avoid alkaline conditions, as they significantly accelerate hydrolysis.[1]
-
Sample Matrix pH: Consider the pH of your sample. If you are working with biological matrices, their pH could contribute to degradation. Consider buffering your sample immediately after collection.
-
Light Exposure: Protect your samples and standards from light at all stages of the experiment. Use amber vials and minimize exposure to ambient light.[1]
Q2: My recovery rates for 21-Deacetoxy 11-Oxodeflazacort are consistently low. What are the likely causes?
A2: Low recovery is often a direct result of analyte degradation during sample processing. The same factors that cause the appearance of extra peaks can also lead to a reduction in the peak area of your target analyte.[2]
Troubleshooting Steps:
-
Review Extraction Conditions: If you are using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), evaluate the pH of your solvents and buffers.
-
Minimize Processing Time: Process your samples as quickly as possible. Prolonged exposure to non-ideal conditions can increase degradation.
-
Temperature Control: While deflazacort is relatively stable thermally, it is still good practice to keep samples cool (e.g., on ice) during processing to minimize any potential for temperature-dependent degradation.
Q3: What are the optimal storage conditions for my samples and stock solutions?
A3: Based on the stability profile of related compounds, stock solutions should be prepared in a stable solvent like acetonitrile and stored in a refrigerator (2-8°C) or freezer (-20°C) in amber vials to protect from light.[1][9] For biological samples, it is recommended to freeze them at -20°C or -80°C immediately after collection and until analysis.
Recommended Protocols for Sample Preparation
To ensure the integrity of 21-Deacetoxy 11-Oxodeflazacort, a carefully controlled sample preparation workflow is essential. Below are recommended protocols for extraction from biological matrices, based on established methods for corticosteroids.[10][11][12]
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is designed to provide a clean extract with high recovery.
Materials:
-
Polymer-based or C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., a stable, structurally similar corticosteroid)
Method:
-
Sample Pre-treatment: Thaw frozen plasma/serum samples at room temperature. To 500 µL of plasma, add 50 µL of internal standard solution. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
LLE is a classic technique that can be effective for cleaner sample matrices like urine.
Materials:
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
-
Internal Standard
Method:
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of internal standard solution. Adjust the pH to neutral (pH 7.0) using dilute NaOH or HCl.
-
Extraction: Add 5 mL of MTBE or ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
Data Summary and Visualization
Table 1: Stability Profile of Deflazacort (as a proxy for 21-Deacetoxy 11-Oxodeflazacort)
| Stress Condition | Stability | Primary Degradation Pathway | Reference |
| Acidic (e.g., 0.1N HCl) | Degrades | Hydrolysis of 21-acetyloxy group | [1][2] |
| Alkaline (e.g., 0.1N NaOH) | Significant Degradation | Rapid hydrolysis of 21-acetyloxy group | [1][2] |
| Oxidative (e.g., H₂O₂) | Stable | - | [1][3] |
| Photolytic (UV light) | Degrades | Photochemical decomposition | [1][4] |
| Thermal (e.g., 80°C) | Stable | - | [1][3] |
| Neutral (Water) | Stable | - | [1][3] |
Diagrams
Caption: Troubleshooting decision tree for degradation issues.
References
-
Deshmukh, R., Sharma, L., Tekade, M., Kesharwani, P., Trivedi, P., & Tekade, R. K. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Biomedical Research, 30(2), 149–161. [Link]
-
Deshmukh, R., Sharma, L., Tekade, M., Kesharwani, P., Trivedi, P., & Tekade, R. K. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Biomedical Research, 30(2), 149-161. [Link]
-
Deshmukh, R., Sharma, L., Tekade, M., Kesharwani, P., Trivedi, P., & Tekade, R. K. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. PubMed. [Link]
-
Deshmukh, R., et al. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Scilit. [Link]
-
Salles, A. G., et al. (2024). Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms. PubMed. [Link]
-
Keski-Rahkonen, P., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PMC. [Link]
-
Gallo, P., et al. (2015). Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. PMC. [Link]
-
Wang, Z., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]
-
Paulino, A., et al. (2020). Comparison of UV-spectrophotometric and RP-HPLC methods for estimation of deflazacort in solid dosage form. Journal of Applied Pharmaceutical Science, 10(7), 108-115. [Link]
-
Paulino, A. S., et al. (2011). Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 47(1), 131-139. [Link]
-
A Comprehensive Review of Deflazacort with Special Reference to Pharmacological Profile and Pharmaceutical Validation Processes. (2023). Impactfactor. [Link]
-
Paulino, A. S., et al. (2011). Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms. ResearchGate. [Link]
-
Cacciari, B., et al. (2017). Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism. SciSpace. [Link]
-
Montanaro, J., et al. (2018). Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts. New Journal of Chemistry, 42(10), 8036-8047. [Link]
-
Design and Development of Analytical Method for Deflazacort Estimation: A Robust HPLC Approach. (2023). Impactfactor. [Link]
-
Tölgyesi, Á. (n.d.). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Budapest University of Technology and Economics. [Link]
-
Jayaseelan, C., & Joshi, A. P. (2003). Determination of prednisolone, dexamethasone and hydrocortisone in pharmaceutical formulations and biological fluid samples. Journal of the Indian Chemical Society, 80(11), 1081-1084. [Link]
-
Paulino, A. S., et al. (2011). Isolation and characterization of a degradation product of deflazacort. Semantic Scholar. [Link]
-
Cacciari, B., et al. (2017). Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism. Photochemical & Photobiological Sciences, 16(8), 1269-1277. [Link]
-
Cacciari, B., et al. (2020). Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts. PMC. [Link]
- Preparation method of deflazacort. (2017).
-
Deflazacort. (2017). New Drug Approvals. [Link]
-
Cacciari, B., et al. (2017). Scheme 1 Chemical structure of the corticoid prednisolone (Predn). ResearchGate. [Link]
-
21-Deacetoxy Deflazacort-d3 (Major). (n.d.). Pharmaffiliates. [Link]
Sources
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis [jbr-pub.org.cn]
- 4. scilit.com [scilit.com]
- 5. scispace.com [scispace.com]
- 6. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
Technical Support Center: Mobile Phase pH Optimization for 21-Deacetoxy 11-Oxodeflazacort
The following Technical Support Guide is designed for researchers and analytical scientists optimizing the separation of 21-Deacetoxy 11-Oxodeflazacort from Deflazacort and its related impurities.
Topic: High-Resolution Separation of Deflazacort Impurities Target Analyte: 21-Deacetoxy 11-Oxodeflazacort (and related congeners) Technique: RP-HPLC / UHPLC[1][2]
Executive Summary: The pH Paradox in Steroid Separation
Separating 21-Deacetoxy 11-Oxodeflazacort presents a unique chromatographic challenge. Unlike the parent drug Deflazacort (which contains a C21-acetate ester and C11-hydroxyl group), this specific impurity lacks the C21-oxygenation entirely (replaced by hydrogen) and possesses a C11-ketone.[1][2]
While these molecules are nominally "neutral" steroids, mobile phase pH is the critical control lever for two reasons:
-
Silanol Suppression: The oxazoline moiety in the Deflazacort structure is a weak base. Unsuppressed silanols on the stationary phase can cause severe tailing, masking closely eluting impurities.[2]
-
Chemical Stability: Deflazacort’s C21-ester is susceptible to hydrolysis. Extreme pH (both acidic and alkaline) can degrade the parent peak during the run, creating artifacts (e.g., 21-desacetyl deflazacort) that co-elute with your target.[1][2]
This guide provides a self-validating protocol to balance these competing requirements.
Technical Deep Dive: Analyte Properties & Separation Logic
To optimize the separation, we must understand the physicochemical differences between the parent and the target impurity.
| Feature | Deflazacort (Parent) | 21-Deacetoxy 11-Oxodeflazacort (Target) | Chromatographic Impact |
| C21 Substituent | Acetate (-OAc) | Hydrogen (-H) | Target is significantly more hydrophobic (elutes later).[1][2] |
| C11 Substituent | Hydroxyl (-OH) | Ketone (=O) | Target is less polar (lacks H-bond donor).[1][2] |
| pKa (Oxazoline) | ~2.0 (Very weak base) | ~2.0 (Very weak base) | Both interact with residual silanols at pH > 4.[1][2] |
| Stability | Labile (Ester hydrolysis) | Stable (No ester) | Parent limits the usable pH range.[1] |
Visualizing the Separation Landscape
The following diagram illustrates the structural relationship and the chromatographic "danger zones" (Hydrolysis vs. Tailing).
Caption: Interplay between pH, peak shape, and on-column stability. The target impurity is stable, but the parent drug requires careful pH handling to prevent artifact formation.[2]
Optimized Protocol: The "Buffered Neutral" Approach
For the specific separation of 21-Deacetoxy 11-Oxodeflazacort , we recommend a pH 6.0 – 6.5 strategy using a high-strength buffer.[1][2] This prioritizes the stability of the parent drug while using modern column technology to handle the silanol interactions.
Recommended Mobile Phase System
-
Stationary Phase: End-capped C18 (e.g., Acquity BEH C18 or similar hybrid particle).[1][2] Crucial: Do not use standard silica columns at this pH.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC).
-
Temperature: 30°C (Do not exceed 40°C to prevent ester hydrolysis).
Step-by-Step Optimization Workflow
-
Buffer Preparation (The Critical Step):
-
Gradient Scouting:
-
Resolution Check:
-
Calculate resolution (
) between Deflazacort and the target. -
If
, decrease the slope of the gradient at the elution window (flatten the gradient).[1]
-
Troubleshooting Guide & FAQs
Q1: My target peak (21-Deacetoxy 11-Oxodeflazacort) is tailing significantly. Should I lower the pH?
Diagnosis: Peak tailing for this compound at neutral pH usually indicates interaction between the oxazoline nitrogen and residual silanols on the column. Solution:
-
Do NOT drop pH immediately. Lowering pH to < 3.0 risks hydrolyzing the Deflazacort parent into 21-Desacetyl Deflazacort, which complicates the chromatogram.[2]
-
Action: Switch to a "Hybrid" or "Super-Endcapped" column (e.g., C18 with steric protection).[1][2] These columns allow sharp peaks at pH 6.5 without needing acidic suppression.
-
Alternative: Increase buffer concentration to 20-25 mM to mask silanol sites.
Q2: I see a growing peak eluting before Deflazacort. Is this my target?
Answer: No.
-
21-Deacetoxy 11-Oxodeflazacort is less polar (lacks -OAc and -OH) and will elute after Deflazacort.[1][2]
-
The pre-eluting peak is likely 21-Desacetyl Deflazacort (hydrolysis product).[1]
-
Root Cause: Your mobile phase pH is likely drifting, or the column temperature is too high (>40°C), causing on-column degradation of the parent.[1][2] Check your buffer pH.[4][5]
Q3: The retention time of the target impurity is shifting between runs.
Diagnosis: This impurity is neutral, so pH shifts shouldn't affect its retention directly.[2] However, pH shifts do affect the stationary phase solvation and the ionization of other matrix components that might be co-eluting. Solution:
-
Verify organic modifier evaporation (ACN is volatile).[1]
-
Ensure the column is equilibrated for at least 10 column volumes. The highly lipophilic nature of the 21-Deacetoxy impurity means it interacts strongly with the C18 chains; incomplete equilibration leads to drift.
Q4: Can I use Formic Acid (pH ~2.7) for MS compatibility?
Answer: Yes, but with caution.
-
If you must use MS, Phosphate buffer is non-volatile and unsuitable.[2]
-
Use 0.1% Formic Acid in water.
-
Risk Mitigation: Minimize the on-column residence time. Run a faster gradient to elute Deflazacort quickly before it hydrolyzes. The target (21-Deacetoxy) is stable at acidic pH, so it will survive, but the parent peak might degrade.[1][2]
Decision Matrix: pH Selection
Use this logic gate to finalize your method parameters.
Caption: Decision tree for selecting mobile phase additives based on detection mode and analyte stability.
References
-
National Center for Biotechnology Information. (2025).[1] Deflazacort Compound Summary. PubChem. Retrieved from [Link][1][2]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | C23H29NO4 | CID 29935081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Solving baseline noise issues in 21-Deacetoxy 11-Oxodeflazacort MS detection
Technical Support Center: 21-Deacetoxy 11-Oxodeflazacort MS Detection
Welcome to the technical support center for the mass spectrometry (MS) detection of 21-Deacetoxy 11-Oxodeflazacort. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring high-quality, reproducible data. We will move from foundational checks to advanced troubleshooting, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise and why is it a critical issue in MS detection?
Baseline noise refers to the signal generated by the mass spectrometer when no analyte is eluting from the liquid chromatography (LC) system.[1] An ideal baseline is a flat, stable line.[1] A high or erratic baseline can obscure the detection of low-abundance analytes, decrease the signal-to-noise ratio (S/N), and ultimately compromise the accuracy and sensitivity of quantification.[2][3]
Q2: What are the most common sources of baseline noise in LC-MS analysis?
Baseline noise is rarely from a single source. It's typically a cumulative effect stemming from several areas of the LC-MS system. The primary culprits can be grouped into three categories:
-
Solvent and System Contamination: Impurities in the mobile phase, column bleed, or buildup of contaminants in the LC flow path or MS ion source are very common causes.[3][4][5]
-
Electronic and Environmental Factors: Electrical interference from nearby equipment or unstable temperature and humidity in the laboratory can contribute to noise.[6]
-
System Suitability and Chemistry: Improperly prepared mobile phases (e.g., dissolved gases), leaks, or issues with the pump or detector can all lead to an unstable baseline.[1][4]
Q3: 21-Deacetoxy 11-Oxodeflazacort is a steroid. Are there specific challenges associated with its MS detection?
Yes, steroids present unique challenges. As a glucocorticoid, 21-Deacetoxy 11-Oxodeflazacort lacks easily ionizable functional groups like primary amines.[7][8] This can result in lower ionization efficiency in Electrospray Ionization (ESI), making the analysis more susceptible to interference and ion suppression from matrix components or mobile phase additives.[7][9] Optimizing mobile phase additives and ensuring exceptionally clean sample extracts are paramount for robust detection.[10][11]
Systematic Troubleshooting Guide
This section provides a logical workflow to identify and resolve the source of baseline noise. We will start with the simplest and most common issues first.
Step 1: Isolate the Source of the Noise (LC vs. MS)
Your first objective is to determine if the noise originates from the LC system or the Mass Spectrometer.
Q: I'm observing a high, noisy baseline. How do I know if it's my LC or my MS?
A: Perform a simple isolation test.
-
Rationale: By removing the LC column, you can differentiate between noise generated by the column (e.g., bleed, contamination) and noise from the pump, solvents, or the MS detector itself.[4]
-
Protocol: Column Bypass Test
-
Remove the analytical column from the system.
-
Connect the injector directly to the MS ion source using a zero-dead-volume union.
-
Run your mobile phase gradient (or isocratic flow) and acquire data.
-
Analysis:
-
If the baseline becomes clean and stable: The noise is likely originating from your column (contamination, bleed, or degradation). Proceed to the Column Troubleshooting section.
-
If the baseline remains noisy: The issue lies with the mobile phase, the LC pump, or the MS detector. Proceed to Step 2: Mobile Phase and LC System Evaluation .
-
-
`dot graph TD { A[Start: Noisy Baseline Observed] --> B{Perform Column Bypass Test}; B --> C[Baseline is Clean]; B --> D[Baseline Remains Noisy]; C --> E[Conclusion: Issue is Column-Related]; D --> F[Conclusion: Issue is with Mobile Phase, LC Pump, or MS]; E --> G[Action: Troubleshoot Column]; F --> H[Action: Proceed to Mobile Phase Evaluation];
} ` Caption: Initial workflow to isolate the source of baseline noise.
Step 2: Mobile Phase and LC System Evaluation
If the noise persists after removing the column, the mobile phase or LC hardware is the next area to investigate.
Q: My baseline is still noisy without the column. What should I check next?
A: Scrutinize your mobile phase and the LC pump's performance. Contaminated or improperly prepared mobile phases are a leading cause of baseline issues.[1][4]
-
Rationale: Even high-purity solvents can become contaminated, and dissolved gases can create bubbles that cause pressure fluctuations and detector noise.[1][12] Pump malfunctions, such as faulty check valves, can lead to inconsistent solvent delivery, appearing as periodic noise.[4][6]
-
Troubleshooting Checklist:
-
Prepare Fresh Mobile Phase: Use only LC-MS grade solvents (water, acetonitrile, methanol) and additives from a new, unopened bottle.[6] Contaminants in solvents are a frequent source of trouble.[3]
-
Use Appropriate Additives: For steroid analysis in positive ESI mode, volatile additives are required.[13] Avoid non-volatile buffers like phosphate. See the table below for guidance.
-
Degas Thoroughly: Ensure your online degasser is functioning correctly.[4] If the problem persists, try sonicating the mobile phase for 10-15 minutes before use. Dissolved gas is a primary cause of pressure fluctuations and baseline noise.[1]
-
Check for Leaks: Visually inspect all fittings from the pump to the MS for any signs of salt buildup or moisture.
-
Evaluate Pump Performance: Look at the pressure trace from your LC. A healthy pump should show very small, regular pressure ripples. Large or erratic fluctuations point to a pump issue (e.g., air in the pump head, worn seals, or failing check valves).[3][4]
-
| Mobile Phase Additive | Typical Concentration | Pros for Steroid Analysis | Cons / Noise Potential |
| Formic Acid (FA) | 0.1% | Good for protonation in positive ESI mode; volatile.[14] | Can have impurities; some steroids may show better sensitivity with other additives. |
| Ammonium Formate | 2-10 mM | Volatile buffer, can improve peak shape and ionization efficiency.[13][15] | Quality is critical; poor quality salt can introduce significant background noise. |
| Ammonium Acetate | 2-10 mM | Another common volatile buffer used in steroid analysis.[9][13] | Can sometimes form adducts; source of noise if not high purity. |
| Ammonium Fluoride (AmF) | 0.5 mM | Shown to be effective for enhancing sensitivity for some steroid panels.[11] | Can be corrosive to some LC components over time; less common. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | AVOID FOR MS. Excellent for UV chromatography but causes severe signal suppression in ESI-MS.[14] | Strong ion-pairing agent that dramatically reduces MS signal.[16] |
Step 3: Sample Preparation and Matrix Effects
If the system is clean with blanks but the baseline becomes noisy upon injecting a prepared sample, the issue lies with your sample matrix.
Q: My blank injections look good, but the baseline is high and noisy when I inject my extracted plasma/serum sample. Why?
A: You are likely observing matrix effects.
-
Rationale: Biological matrices like plasma are complex, containing high concentrations of endogenous components like phospholipids and salts.[17] During ESI, these components compete with your analyte for ionization, a phenomenon known as ion suppression or matrix effect.[10] They can also build up in the ion source, causing a persistently high and noisy baseline.[17] Effective sample preparation is the most critical step to mitigate this.[18]
`dot graph TD { subgraph "ESI Droplet" A[Analyte] --> C{Ionization}; B[Matrix Component] --> C; end subgraph "Mass Analyzer" D[Analyte Signal]; end C -- "Competition for Charge/Surface" --> E((Suppressed Signal)); C -- "Successful Ionization" --> D; B -- "Fouls Ion Source" --> F((High Background Noise));
} ` Caption: Mechanism of matrix effect leading to ion suppression and noise.
-
Protocol: Optimizing Sample Cleanup with Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components before LC-MS analysis.[10][18]
-
Select an SPE Sorbent: For steroid analysis from plasma, a polymeric reversed-phase sorbent (e.g., Strata™-X) is a robust choice.[11]
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.
-
Loading: Load your pre-treated sample (e.g., plasma diluted with water or a weak buffer).
-
Washing (Critical Step):
-
Wash 1: Use 1 mL of a weak organic solution (e.g., 30% methanol in water) to remove polar interferences like salts.[11]
-
Wash 2: This step is crucial for removing phospholipids. A wash with a moderately non-polar solvent may be required, but must be optimized to not elute the analyte.
-
-
Elution: Elute 21-Deacetoxy 11-Oxodeflazacort with a strong organic solvent mixture, such as 1 mL of Methanol/Acetonitrile (1:4, v/v).[11]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase composition.[11] This step concentrates the analyte and ensures compatibility with the LC method.
-
Step 4: Mass Spectrometer Source Cleaning
If all the above steps fail to resolve the issue, the MS ion source itself is likely contaminated.
Q: I've tried everything else, and my baseline noise is still unacceptably high, even with no injection. What's left?
A: It's time to clean the ion source.
-
Rationale: The ion source is where the magic of ionization happens, but it's also where non-volatile materials accumulate.[17] Residues from samples, mobile phase impurities, and salts can coat the sampling cone, capillary, and lenses, leading to poor sensitivity and high background noise.[3][5]
-
General Source Cleaning Protocol (Consult your specific instrument manual for details):
-
Safety First: Vent the instrument and ensure all high voltages are off. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Disassembly: Carefully remove the ion source housing and components like the capillary, skimmer, and sample cone. Keep track of all parts.
-
Cleaning:
-
Sonication is highly effective. Place the metal components in a beaker with a sequence of solvents.
-
Start with HPLC-grade water to remove salts.
-
Follow with HPLC-grade methanol to remove polar contaminants.
-
Finish with HPLC-grade acetonitrile or isopropanol to remove non-polar residue.
-
Sonicate for 15-20 minutes in each solvent.
-
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly. Any residual solvent can cause initial noise.
-
Reassembly and Pump-down: Carefully reassemble the source, close the instrument, and pump down to vacuum. Allow sufficient time for the system to reach a stable vacuum.
-
System Check: After cleaning, infuse a standard solution to ensure performance has been restored before connecting the LC.
-
References
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]
-
OMICS International. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]
-
RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
ResearchGate. Decoding the signal response of steroids in Electrospray Ionization Mode (ESI-MS). [Link]
-
Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. [Link]
-
Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
Chromatography Online. (2022, October 1). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline?[Link]
-
National Center for Biotechnology Information. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. [Link]
-
HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS - 21-Deacetoxy Deflazacort. [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. [Link]
-
Reddit. (2023, August 8). High baseline : r/massspectrometry. [Link]
-
National Center for Biotechnology Information. (2025, July 18). Non-invasive assessment of free steroid hormones: development of a high-throughput LC–MS/MS method for salivary steroid hormone quantification. [Link]
-
National Center for Biotechnology Information. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. [Link]
-
LCMS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
PubMed. (2013, November 15). Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
PubMed. (2000, March 15). Determination of 21-hydroxydeflazacort in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Application to bioequivalence study. [Link]
-
Taylor & Francis Online. (2024, December 18). An LC-MS/MS assay for simultaneous determination of 13 steroid hormones and two synthetic steroids in saliva: potential utility for paediatric population and beyond. [Link]
-
ResearchGate. (2025, March 19). Comprehensive Analysis of Deflazacort Oxidative Degradation: Insights into Novel Degradation Products and Mechanisms. [Link]
-
Chromatography Forum. (2012, October 5). HELP! very noisy basline. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. zefsci.com [zefsci.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. phenomenex.cn [phenomenex.cn]
- 12. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. halocolumns.com [halocolumns.com]
- 15. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Aqueous Solubility Issues with 21-Deacetoxy 11-Oxodeflazacort
Scientist’s Note: As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic glucocorticoid derivatives. 21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7) presents a classic formulation challenge: it lacks ionizable groups for pH-driven solubility and possesses a rigid, highly hydrophobic steroidal backbone. Chemical databases confirm it is only slightly soluble even in organic solvents like chloroform and methanol [4]. Simply forcing this compound into an aqueous buffer will result in immediate precipitation, ruining downstream assays.
This guide is designed to move beyond basic trial-and-error. Below, we explore the thermodynamic causality behind these solubility failures and provide self-validating protocols to ensure your compound remains in a true solution.
Solubilization Strategy Decision Matrix
Workflow for selecting a solubilization strategy based on downstream applications.
Troubleshooting FAQs
Q: Why does 21-Deacetoxy 11-Oxodeflazacort precipitate immediately upon dilution into PBS or cell culture media, even when pre-dissolved in DMSO? A: This phenomenon is driven by a thermodynamic event known as "solvent shift" precipitation. When a highly concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the intrinsic aqueous solubility of the steroid is near zero, the local concentration of the hydrophobic drug instantly exceeds its saturation threshold. This causes rapid nucleation and crystallization [2]. To prevent this, you must lower the thermodynamic barrier by introducing a carrier protein (like BSA) or utilizing inclusion complexes before the solvent shift occurs.
Q: What is the most reliable method for preparing this compound for in vivo dosing without using toxic levels of organic solvents? A: The gold standard for solubilizing highly hydrophobic steroids is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior (allowing water solubility) and a hydrophobic internal cavity. The steroidal backbone of 21-Deacetoxy 11-Oxodeflazacort partitions into this cavity, shielding it from water. Studies on the parent compound, deflazacort, demonstrate that β-cyclodextrin complexation significantly improves aqueous solubility and dissolution rates without the toxicity associated with co-solvents [1].
Q: How do I verify that my solubilization strategy actually worked and isn't just a fine suspension? A: A true solution will not scatter light, whereas a micro-suspension will. You must implement a physical validation step: pass the final preparation through a 0.22 µm syringe filter. If the compound is merely suspended as micro-precipitates—a common failure point in simple micronization techniques [3]—it will clog the filter or be retained. Always quantify the post-filtration concentration via HPLC to confirm the true soluble fraction.
Validated Experimental Protocols
Protocol 1: HP-β-CD Inclusion Complexation (Self-Validating Workflow)
Rationale: Creates a thermodynamically stable, aqueous host-guest complex suitable for prolonged in vivo studies.
-
Preparation: Dissolve HP-β-CD in distilled water or PBS to a concentration of 20% (w/v).
-
Addition: Add 21-Deacetoxy 11-Oxodeflazacort powder in excess (e.g., 2 mg/mL) to the cyclodextrin solution.
-
Equilibration: Stir the suspension continuously at 25°C for 48 hours.
-
Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic drug to overcome the energy barrier and partition into the cyclodextrin cavities.
-
-
Validation (Filtration): Filter the mixture through a 0.22 µm PVDF syringe filter.
-
Validation Check: The filtrate must be optically clear. Any retention of powder on the filter represents the uncomplexed excess drug. If the filter clogs immediately, the complexation failed or the cyclodextrin capacity was vastly exceeded.
-
-
Quantification: Analyze the filtrate via HPLC to determine the exact concentration of the solubilized compound.
-
Storage: The solution can be lyophilized (freeze-dried) to form a stable powder that reconstitutes instantly in water [1].
Protocol 2: Optimized Co-Solvent Dilution for In Vitro Assays
Rationale: Minimizes solvent shift precipitation for cell culture without exceeding the 0.1% DMSO cytotoxicity limit.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Intermediate Carrier Dilution: Dilute the stock 1:10 into an intermediate transition medium containing 5% Bovine Serum Albumin (BSA).
-
Causality: BSA acts as a hydrophobic carrier protein. It binds the lipophilic steroid immediately upon dilution, acting as a "sink" before the molecules can self-aggregate and nucleate.
-
-
Final Aqueous Addition: Add the intermediate solution dropwise to the final pre-warmed (37°C) aqueous buffer under vigorous vortexing.
-
Validation Check: Observe the final solution under a microscope at 40x magnification. If the solution is clear to the naked eye but contains micro-crystals under the microscope, the solvent shift caused nucleation, and the intermediate BSA concentration must be increased.
Quantitative Data Summary
Table 1: Comparative Analysis of Solubilization Strategies for 21-Deacetoxy 11-Oxodeflazacort
| Solubilization Strategy | Mechanism of Action | Est. Max Aqueous Concentration | Biocompatibility | Primary Use Case |
| Direct Buffer Addition | None (Intrinsic solubility) | < 1 µg/mL | High | None (Control) |
| DMSO Co-solvent (0.1%) | Polarity adjustment | 10 - 50 µg/mL | Moderate (Cell safe) | In vitro cell assays |
| HP-β-CD (20% w/v) | Hydrophobic cavity inclusion | > 1,000 µg/mL | High | In vivo dosing |
| Micellar (Tween-80/PEG) | Surfactant micelle entrapment | ~ 500 µg/mL | Low-Moderate | Topical formulations |
References
- IMPROVEMENT OF WATER SOLUBILITY AND IN VITRO DISSOLUTION RATE OF DEFLAZACORT BY COMPLEXATION WITH Β-CYCLODEXTRIN THROUGH FREEZE DRYING PROCESS Source: Indian Drugs / Semantic Scholar URL
- Source: PubMed Central (PMC)
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL
- 13649-83-7 | 21-Deacetoxy 11-Oxodeflazacort CAS DataBase Source: ChemicalBook URL
Reducing matrix effects when analyzing 21-Deacetoxy 11-Oxodeflazacort in blood samples
The following technical guide is designed for bioanalytical scientists and researchers developing quantification methods for 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7) in blood/plasma matrices.
Topic: Reducing Matrix Effects in LC-MS/MS Analysis
Status: Active Guide | Version: 2.1 Analyte Class: Lipophilic Corticosteroid Impurity/Metabolite[1][2]
Analyte Profile & The Core Challenge
21-Deacetoxy 11-Oxodeflazacort represents a specific bioanalytical challenge due to its structural deviation from the parent drug, Deflazacort.[1][2]
-
Structural Impact: Unlike the active metabolite (21-desacetyl deflazacort), this analyte lacks the C21-hydroxyl group and possesses a C11-ketone.[1][2] This renders it significantly more lipophilic .[1][2]
-
The Matrix Effect Trap: In Reversed-Phase Liquid Chromatography (RPLC), this increased lipophilicity causes the analyte to elute later in the gradient—precisely the region where endogenous glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) elute.[1][2]
-
Consequence: Without targeted intervention, these co-eluting phospholipids compete for ionization in the electrospray source (ESI), leading to severe signal suppression (Matrix Effect < 80%) and poor assay reproducibility.[1][2]
Troubleshooting Guide: Reducing Matrix Effects
Phase 1: Diagnosis & Chromatography
Q: I see low sensitivity despite a strong neat standard signal. Is this suppression? A: Likely.[1][2] Perform a Post-Column Infusion experiment to confirm.
-
Protocol: Infuse a constant flow of the analyte (100 ng/mL) into the MS source while injecting a blank plasma extract via the LC column.
-
Observation: If you see a sharp dip in the baseline at the analyte's retention time, phospholipids are suppressing ionization.[1][2]
-
Fix: You must either shift the analyte away from the phospholipids (chromatography) or remove the phospholipids (extraction).[1][2]
Q: Which column chemistry separates this lipophilic impurity from phospholipids? A: Standard C18 columns often fail because both the analyte and phospholipids interact strongly via hydrophobic mechanisms.[1][2]
-
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl phase.[1][2]
-
Mechanism: These phases offer
interactions with the steroid backbone of 21-Deacetoxy 11-Oxodeflazacort, increasing its retention relative to aliphatic phospholipids.[1] This "selectivity wedge" can separate the analyte from the suppression zone.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Phase 2: Extraction Methodology (The Critical Step)
Q: Can I use Protein Precipitation (PPT) with Acetonitrile? A: No. This is the most common cause of failure for this specific analyte.[1][2]
-
Reasoning: PPT removes proteins but leaves >95% of phospholipids in the supernatant.[1][2] Since your analyte is lipophilic, it elutes late, exactly where these phospholipids dump into the source.[1][2]
-
Correction: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .
Q: What is the optimal LLE solvent system? A: You need a non-polar solvent that extracts the steroid but rejects phospholipids.[1][2]
-
Protocol: Use Methyl tert-butyl ether (MTBE) or a mixture of Hexane:Ethyl Acetate (80:20) .[1][2]
-
Why: Phospholipids are zwitterionic and polar; they prefer the aqueous plasma phase or polar organic solvents.[1][2] The lipophilic 21-Deacetoxy 11-Oxodeflazacort will partition efficiently into MTBE, leaving the matrix behind.[2]
Q: Is Solid Phase Extraction (SPE) necessary? A: Only if LLE fails to reach your LLOQ (Lower Limit of Quantification).[1][2] If using SPE, avoid standard C18 cartridges.[1][2] Use Zirconia-coated silica (e.g., HybridSPE) or specialized phospholipid-removal plates (e.g., Ostro, Phree).[1][2] These chemically filter out phospholipids while allowing the analyte to pass through.[1][2]
Experimental Workflow: Matrix Effect Elimination
The following diagram illustrates the decision logic for selecting the correct extraction and separation pathway based on the physicochemical properties of 21-Deacetoxy 11-Oxodeflazacort.
Caption: Decision tree for mitigating phospholipid-induced matrix effects in lipophilic corticosteroid analysis.
Comparative Data: Extraction Techniques
The table below summarizes expected performance metrics for 21-Deacetoxy 11-Oxodeflazacort based on polarity and extraction physics.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Phospholipid Removal SPE |
| Phospholipid Removal | < 10% (Poor) | > 90% (Excellent) | > 99% (Superior) |
| Matrix Factor (MF) | 0.4 - 0.6 (High Suppression) | 0.9 - 1.0 (Neutral) | 0.95 - 1.0 (Neutral) |
| Recovery | > 95% | 85 - 95% | 80 - 90% |
| Solvent Cost | Low | Low/Medium | High |
| Suitability for Analyte | Not Recommended | Highly Recommended | Recommended for Ultra-Trace |
Frequently Asked Questions (FAQs)
Q: Which Internal Standard (IS) should I use? A: Since a deuterated version of this specific impurity is likely unavailable, use Deflazacort-d3 or Prednisone-d4 .[1][2]
-
Note: Prednisone-d4 is structurally closer (11-oxo) than Deflazacort (11-hydroxy), potentially offering better tracking of ionization efficiency, though retention times may differ slightly.[1][2]
Q: The analyte is sticking to my glassware. How do I prevent this? A: 21-Deacetoxy 11-Oxodeflazacort is highly lipophilic.[1][2]
-
Solution: Use Low-Binding Polypropylene plates and tubes.[1][2] Avoid glass.
-
Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (e.g., MeOH:IPA:Water 40:40:[1][2]20) to prevent carryover between injections.[1][2]
Q: Is the analyte stable in plasma?
A: Unlike Deflazacort, which has a labile ester at C21, this analyte (21-deacetoxy) lacks the ester bond.[1][2] It is generally stable against plasma esterases.[1][2] However, always perform benchtop stability testing on ice vs. room temperature to rule out enzymatic conversion by 11
References
-
Nair, S., et al. (2013).[1][2] "A LC-MS/MS Method for the Quantification of Deflazacort Metabolite in Human Plasma: Development, Validation and Application." Journal of Drug Delivery & Therapeutics.
-
Chambers, E., et al. (2007).[1][2] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Foundational text on phospholipid removal).
-
Mazzo, D. J., et al. (1994).[1][2] "Deflazacort."[1][2][3][4][5][6][7][8][9][10][11] Analytical Profiles of Drug Substances and Excipients.
-
Toronto Research Chemicals . "21-Deacetoxy 11-Oxodeflazacort Product Data."[1][2][6] (Chemical Structure Verification). [1][2]
-
US Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry." (Regulatory Standards).[1][2][12]
Sources
- 1. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 13649-57-5 | 地夫可特杂质1 | Deflazacort Impurity 1 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 4. DEFLAZACORT CAS#: 13649-88-2 [m.chemicalbook.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. 21-Deacetoxy 11-Oxodeflazacort, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 7. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 8. Deflazacort Impurity 6 - CAS - 13649-84-8 | Axios Research [axios-research.com]
- 9. 21-Deacetoxy 11-Oxodeflazacort-3,20-hydrazinecarboxamide | NA | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 10. evitachem.com [evitachem.com]
- 11. 21-Deacetoxy 11-Oxodeflazacort-3,20-hydrazinecarboxamide | NA | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 12. (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | C23H29NO4 | CID 29935081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing co-elution of Deflazacort impurities with 21-Deacetoxy 11-Oxodeflazacort
Topic: Addressing Co-elution of Deflazacort Impurities with 21-Deacetoxy 11-Oxodeflazacort
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Deflazacort is a cornerstone of ensuring drug safety and efficacy. A significant analytical challenge arises when process-related impurities or degradation products co-elute with known substances, compromising analytical accuracy. This guide provides a comprehensive framework for troubleshooting and resolving the co-elution of Deflazacort impurities with a structurally similar compound, 21-Deacetoxy 11-Oxodeflazacort, during reversed-phase HPLC or UPLC analysis. As a Senior Application Scientist, this guide synthesizes established chromatographic principles with practical, field-proven strategies to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Deflazacort and why is 21-Deacetoxy 11-Oxodeflazacort a challenging co-eluent?
Deflazacort is susceptible to degradation, primarily through hydrolysis of its 21-acetyloxy group, especially under acidic or alkaline conditions, forming 21-Desacetyl Deflazacort (an active metabolite).[1][2] Other process-related impurities may also be present.[2][3] The compound 21-Deacetoxy 11-Oxodeflazacort shares a very similar steroidal backbone with Deflazacort and its primary degradants. This structural similarity results in comparable physicochemical properties, such as hydrophobicity and polarity, leading to near-identical retention times under standard reversed-phase chromatographic conditions and causing co-elution.[4]
Q2: My chromatogram shows a shoulder on my main impurity peak or a broader-than-expected peak. Is this co-elution?
These are classic signs of co-elution.[4] A symmetrical, Gaussian peak is expected for a single, pure compound. The presence of a shoulder, a distorted peak shape (tailing or fronting), or an unexpectedly broad peak often indicates that two or more compounds are not fully separated.[5] Verifying this requires a systematic approach, starting with ensuring system suitability before modifying the method.[5]
Q3: What is the most critical first step in addressing this co-elution issue?
Before modifying any method parameters, you must confirm the health of your HPLC/UPLC system. Co-elution symptoms can be mimicked by system issues such as extra-column volume, a contaminated or failing column, or an inconsistent flow rate.[5] Always begin by running a system suitability test (SST) with a well-characterized standard. If SST parameters (e.g., peak asymmetry, theoretical plates) fail, address the hardware issue first.
Q4: Can I resolve this issue just by changing the gradient slope?
While modifying the gradient is a powerful tool, it may not be sufficient on its own. A shallower gradient can increase the separation between closely eluting peaks, but it primarily improves resolution by increasing the time compounds spend in the mobile phase.[6][7] If the core issue is a lack of chemical selectivity (α) between the co-eluting species, simply changing the gradient may not be enough.[8] The most effective strategies involve changing the fundamental chemistry of the separation by adjusting the mobile phase or switching the stationary phase.[8][9]
Systematic Troubleshooting Guide
This guide provides a logical, step-by-step workflow for resolving the co-elution of Deflazacort impurities. The core principle is to manipulate the three key factors of chromatographic resolution: Selectivity (α) , Efficiency (N) , and Retention Factor (k) .[8][9]
Step 1: Initial Assessment and System Health
Question: How do I confirm that the problem is the method and not my instrument?
Answer: First, ensure your system is performing optimally. Peak broadening or distortion can mimic co-elution.[5]
-
System Suitability Test (SST): Inject a standard of Deflazacort or a known impurity. Verify that the system meets established criteria for theoretical plates (>2000), tailing factor (not more than 2.0), and replicate injection precision (RSD <2.0%).[2][10]
-
Check for Leaks and Blockages: Inspect fittings for any signs of leaks. An unstable pressure reading can indicate a leak or a blockage in the system.
-
Assess Column Health: A contaminated or voided column is a common cause of poor peak shape. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, the column may need replacement.[5]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to resolving co-elution, starting with the most impactful and accessible parameters first.
Caption: A logical workflow for resolving co-elution issues.
Step 2: Mobile Phase Optimization (Maximizing Selectivity)
Question: How can I change the mobile phase to improve separation?
Answer: The mobile phase composition is the most powerful tool for influencing selectivity (α).[6][8] Small changes can lead to significant shifts in retention time and elution order.
-
Modify Mobile Phase pH:
-
Why: The ionization state of both the analytes and the stationary phase (residual silanols) is pH-dependent. Altering pH can change the interactions, thereby affecting retention and selectivity.[11] For Deflazacort, maintaining a pH between 6.0 and 7.0 is also critical to prevent on-column degradation.[1]
-
How: Prepare mobile phases with buffered aqueous components at slightly different pH values (e.g., 6.0, 6.5, 7.0). A 10-20 mM phosphate buffer is often sufficient to maintain a stable pH.[1]
-
-
Change the Organic Modifier:
-
Why: Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties and engage in different intermolecular interactions (dipole-dipole, hydrogen bonding).[12][13] Switching from one to the other can dramatically alter the selectivity of the separation.
-
How: If your current method uses ACN, formulate an equivalent mobile phase with MeOH. You may need to adjust the gradient profile, as MeOH is a weaker solvent than ACN in reversed-phase chromatography.
-
Step 3: Stationary Phase Selectivity
Question: I've tried optimizing the mobile phase, but the peaks are still merged. What's next?
Answer: If mobile phase adjustments are insufficient, the next logical step is to change the stationary phase chemistry.[9][14][15] This directly alters the primary site of interaction for the analytes.
-
Why: Different stationary phases offer unique separation mechanisms. While a C18 column separates primarily based on hydrophobicity, other phases can introduce alternative interactions like π-π bonding or shape selectivity.[16]
-
How:
-
Phenyl-Hexyl or Biphenyl Phases: These phases are excellent for separating structurally similar steroids. They provide π-π interactions with aromatic moieties or unsaturated bonds in the steroid structure, offering a different selectivity mechanism compared to a standard C18 column.[16]
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain, which can alter selectivity for compounds capable of hydrogen bonding.
-
Superficially Porous Particles (SPP) / Solid-Core Columns: These columns provide higher efficiency (N) than fully porous particles of the same size, leading to sharper peaks and better resolution, even on standard HPLC systems.[8][9]
-
Comparative Table of Stationary Phases
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Potential Outcome for Deflazacort Impurities |
| C18 (Octadecylsilane) | Hydrophobicity | General-purpose reversed-phase | Baseline method; may show co-elution due to similar hydrophobicity. |
| C8 (Octylsilane) | Hydrophobicity (less retentive) | Less hydrophobic analytes | May reduce run times but unlikely to resolve co-elution based on hydrophobicity alone. |
| Phenyl-Hexyl / Biphenyl | Hydrophobicity, π-π interactions | Aromatic compounds, isomers, steroids[16] | High potential for success. Can differentiate based on subtle differences in electron density and shape. |
| Embedded Polar Group (EPG) | Hydrophobicity, Hydrogen Bonding | Polar and moderately polar analytes | May offer alternative selectivity if impurities differ in their ability to form hydrogen bonds. |
Step 4: Fine-Tuning Method Parameters
Question: I have achieved partial separation with a new column. How can I optimize it further?
Answer: Once you have established selectivity, you can fine-tune other parameters to maximize resolution.
-
Adjust the Gradient Slope:
-
Why: A shallower gradient across the elution window of the critical pair increases the separation time between them, often improving resolution.[7]
-
How: If the co-eluting peaks elute between 40% and 50% B, modify the gradient to be less steep in that region (e.g., change from a 5%/min ramp to a 1%/min ramp).
-
-
Modify Column Temperature:
-
Why: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing temperature typically decreases retention times and can sometimes change elution order (selectivity).[6][17]
-
How: Systematically evaluate temperatures between 25°C and 40°C in 5°C increments. Ensure your column and analytes are stable at higher temperatures.
-
-
Optimize Flow Rate:
Relationship of Parameters to Resolution
The ultimate goal is to increase the resolution (Rs). This diagram shows how experimental changes influence the fundamental factors governing separation.
Caption: Relationship between experimental parameters and resolution factors.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening
This protocol outlines a method for evaluating the effect of pH and organic modifier on selectivity.
1. Materials:
-
HPLC/UPLC system with PDA/UV detector
-
C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A Buffers: 10 mM Potassium Phosphate Monobasic, adjusted to pH 6.0, 6.5, and 7.0 with dilute Potassium Hydroxide.
-
Mobile Phase B Solvents: Acetonitrile (ACN) and Methanol (MeOH).
-
Deflazacort sample spiked with known impurities or a stressed (degraded) sample.
2. Procedure:
-
Establish Baseline: Run your current method to document the initial co-elution.
-
pH Screening (ACN):
-
Prepare three sets of mobile phases using ACN as Mobile Phase B and the three different pH buffers as Mobile Phase A.
-
For each pH, inject the sample using a standard gradient (e.g., 30-70% B over 20 minutes).
-
Compare the chromatograms, noting any change in the relative retention of the critical pair.
-
-
Organic Modifier Screening (pH 6.5):
-
Using the pH 6.5 buffer as Mobile Phase A, prepare a mobile phase with MeOH as Mobile Phase B.
-
Run the same or an adjusted gradient to account for MeOH's lower solvent strength.
-
Compare the resulting chromatogram to the baseline and the ACN/pH 6.5 run. Note any changes in elution order.
-
3. Expected Outcome: This screening process will identify which combination of pH and organic modifier provides the greatest selectivity (α) for the co-eluting pair, which can then be further optimized.
Protocol 2: Stationary Phase Selectivity Screening
This protocol is for when mobile phase optimization is insufficient.
1. Materials:
-
HPLC/UPLC system with PDA/UV detector
-
Columns:
-
C18 column (from previous experiments)
-
Phenyl-Hexyl column (same dimensions, if possible)
-
-
Optimized Mobile Phase from Protocol 1 (e.g., pH 6.5 buffer and ACN).
-
Deflazacort sample.
2. Procedure:
-
Install C18 Column: Equilibrate the C18 column with the optimized mobile phase. Inject the sample and record the chromatogram. This is your control.
-
Install Phenyl-Hexyl Column: Replace the C18 with the Phenyl-Hexyl column.
-
Equilibrate: Thoroughly flush and equilibrate the new column with the mobile phase. This may take 20-30 column volumes.
-
Inject Sample: Inject the same sample under identical conditions (gradient, flow rate, temperature).
-
Compare Chromatograms: Directly compare the chromatograms from the C18 and Phenyl-Hexyl columns. Look for significant changes in peak spacing and elution order for the impurities relative to the main Deflazacort peak.
3. Expected Outcome: The Phenyl-Hexyl column is expected to provide a different elution profile.[16] This change in selectivity should be sufficient to resolve the previously co-eluting peaks, providing a clear path for final method optimization.
References
-
Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms. (2024). PubMed. Available at: [Link]
-
Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. (n.d.). PMC. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). Chromatography Online. Available at: [Link]
-
UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. (n.d.). MAC-MOD Analytical. Available at: [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc.. Available at: [Link]
-
HPLC Method development: an overview. (2025). PharmaCores. Available at: [Link]
-
How can I improve the resolution of the peaks in gas chromatography? (2015). ResearchGate. Available at: [Link]
-
Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). American Journal of Biomedical Science & Research. Available at: [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Available at: [Link]
-
Mass fragmentation pathway for degradant product of deflazacort. (n.d.). ResearchGate. Available at: [Link]
-
Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. (n.d.). Scilit. Available at: [Link]
-
Deflazacort. (n.d.). USP. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available at: [Link]
-
Liquid-phase separation of structurally similar steroids using phenyl stationary phases. (2025). ResearchGate. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Available at: [Link]
-
Analytical profile of Deflazacort Tablets. (n.d.). SMPC. Available at: [Link]
-
Deflazacort-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025). RSC Publishing. Available at: [Link]
-
Isolation and characterization of a degradation product of deflazacort. (n.d.). ResearchGate. Available at: [Link]
-
Isolation and characterization of a degradation product of deflazacort. (n.d.). Ingenta Connect. Available at: [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. Available at: [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific. Available at: [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. (2018). LCGC International. Available at: [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020). Chromatography Online. Available at: [Link]
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (n.d.). Scientific Research Publishing. Available at: [Link]
-
How changing stationary phase chemistry can impact separation selectivity. (2023). Biotage. Available at: [Link]
-
An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compounds in treated water samples from waste water treatment plants. (2015). RSC Publishing. Available at: [Link]
-
Separation of Glucocorticoids on HALO C30. (n.d.). HPLC. Available at: [Link]
-
Effect of composition of mobile phase on the separation of standards... (n.d.). ResearchGate. Available at: [Link]
-
Extraction and high-performance liquid chromatographic separation of deflazacort and its metabolite 21-hydroxydeflazacort. Application to urine samples. (n.d.). PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mac-mod.com [mac-mod.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Method development: an overview. [pharmacores.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 21-Deacetoxy 11-Oxodeflazacort
Welcome to the technical support guide for 21-Deacetoxy 11-Oxodeflazacort. This document provides in-depth guidance, troubleshooting, and best practices for ensuring the long-term stability of this critical deflazacort-related compound. As researchers and drug development professionals, maintaining the purity and integrity of your reference standards and active pharmaceutical ingredients (APIs) is paramount for reproducible and accurate results. This guide is structured to address the specific chemical nature of 21-Deacetoxy 11-Oxodeflazacort, moving beyond generic advice to provide scientifically grounded protocols.
Core Concepts: Understanding the Stability of 21-Deacetoxy 11-Oxodeflazacort
21-Deacetoxy 11-Oxodeflazacort is a key intermediate and impurity in the synthesis of Deflazacort.[1][2] Unlike its parent compound, Deflazacort, it lacks the 21-acetyloxy group. This structural difference is significant; the primary degradation pathway for Deflazacort, hydrolysis of the 21-ester, is not a factor for this molecule.[3][4] However, the core steroidal structure, featuring a conjugated diene system and an oxazole ring, remains susceptible to other environmental stressors.
Forced degradation studies on the parent compound, Deflazacort, have shown susceptibility to acidic, alkaline, and photolytic conditions, while demonstrating relative stability against neutral, thermal, and oxidative stress.[5][6] This knowledge provides a foundational basis for developing a robust storage strategy for its 21-deacetoxy derivative, focusing on mitigating risks from light, atmospheric oxygen, and extreme pH in any analytical solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the long-term storage of solid-state 21-Deacetoxy 11-Oxodeflazacort.
Q1: What are the optimal temperature and humidity conditions for long-term storage?
A: For maximal long-term stability (≥ 4 years), storage at -20°C is recommended.[7] For intermediate-term storage (months to a year), 2-8°C is also acceptable, as indicated by several suppliers.[2][8] The compound should be stored under desiccated conditions. Place the primary container inside a secondary container with a desiccant (e.g., silica gel) to rigorously control humidity. Corticosteroids, in general, should be protected from moisture to prevent physical changes and potential degradation.[9]
Q2: How critical is protection from light?
A: Extremely critical. The conjugated diene system within the steroid's A-ring makes the molecule susceptible to photolytic degradation.[4][6] Always store the solid powder and any solutions in amber glass vials or light-blocking containers.[3] Conduct all weighing and solution preparation under subdued laboratory lighting.
Q3: Do I need to store the compound under an inert atmosphere?
A: While forced degradation studies on Deflazacort suggest it is relatively stable against oxidation, it is best practice for long-term API storage to minimize atmospheric oxygen.[5][10] After aliquoting the desired amount, blanket the headspace of the vial with an inert gas like argon or nitrogen before sealing. This minimizes the risk of slow, long-term oxidative degradation.
Q4: What is the best type of container for storage?
A: Use Type 1 borosilicate amber glass vials with PTFE-lined screw caps. This material is inert and prevents leaching, while the amber color protects against light and the PTFE liner provides a tight, chemically resistant seal.
Q5: I need to prepare a stock solution. What solvent should I use and how should I store it?
A: 21-Deacetoxy 11-Oxodeflazacort has limited solubility in ethanol (0.1-1 mg/ml) and is sparingly soluble in DMSO (1-10 mg/ml).[7] Prepare stock solutions in high-purity, anhydrous grade solvents. Store solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade some steroids.[11] A study on various steroids showed that while many are stable to freeze-thaw cycles, minimizing them is a prudent measure.[11]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale & Citation |
| Temperature | -20°C (Recommended) or 2-8°C (Acceptable) | Low temperature minimizes molecular motion and the rate of all potential chemical degradation.[7][8] |
| Humidity | < 30% RH (Store with desiccant) | Prevents moisture absorption which can lead to physical changes and catalyze degradation.[9] |
| Light Exposure | Protect from all light (Amber vials) | The conjugated diene system is susceptible to photolytic degradation.[3][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of long-term oxidation of the steroidal structure.[10] |
| Container | Type 1 Amber Borosilicate Glass, PTFE-lined cap | Inert, impermeable, and provides light protection. |
Troubleshooting Guide: Purity & Stability Issues
This guide helps diagnose and resolve common issues encountered during the handling and analysis of 21-Deacetoxy 11-Oxodeflazacort.
Issue 1: A new, unidentified peak appears in my HPLC chromatogram during a stability study.
-
Potential Cause 1: Photodegradation. Was the compound or its solution exposed to light during storage or sample preparation?
-
Recommended Action: Immediately review your handling procedures to ensure complete light protection. Prepare a fresh sample from a new aliquot stored under verified dark conditions and re-analyze. Use amber autosampler vials for your HPLC sequence.[3]
-
Potential Cause 2: Oxidative Degradation. Has the container been opened multiple times, exposing the compound to air?
-
Recommended Action: Aliquoting the compound into smaller, single-use amounts upon receipt is crucial. If this was not done, consider blanketing the vial with inert gas. Analyze the new peak using HPLC-MS to determine its mass, which can provide clues as to whether it is an oxidative adduct.[10]
-
Potential Cause 3: On-Column Degradation. Is your mobile phase pH appropriate? Deflazacort is known to be unstable in acidic or alkaline conditions.[3][6]
-
Recommended Action: Ensure your mobile phase is buffered to a neutral or slightly acidic pH (e.g., pH 6.5) to prevent acid- or base-catalyzed degradation during the analytical run.[3]
Issue 2: The solid powder has changed color (e.g., from white to off-white/yellow).
-
Potential Cause: Significant Degradation. A visible change in the physical appearance of a high-purity powder is a strong indicator of chemical instability. This is often due to prolonged exposure to light or oxygen.
-
Recommended Action: Do not use the material. The purity is compromised. Discard the vial and obtain a fresh lot of the compound. Implement the stringent storage and handling protocols outlined in this guide (see Protocol 1) to prevent recurrence.
Issue 3: I am seeing poor recovery or inconsistent peak areas in my HPLC analysis.
-
Potential Cause 1: Incomplete Dissolution. The compound has limited solubility. Are you certain it is fully dissolved before injection?
-
Recommended Action: Use a solvent in which the compound is more soluble, if compatible with your method (e.g., DMSO).[7] Use sonication to aid dissolution. Visually inspect all solutions for particulate matter before analysis.
-
Potential Cause 2: Adsorption to Surfaces. Steroids can sometimes adsorb to plastic or glass surfaces.
-
Recommended Action: Use silanized glass vials or low-adsorption autosampler vials if you suspect this is an issue. Ensure the diluent used for sample preparation is sufficiently strong to maintain solubility.
Diagram 1: Troubleshooting Workflow for Purity Issues
A decision tree for diagnosing unexpected analytical results.
Experimental Protocols
Protocol 1: Initial Handling and Aliquoting for Long-Term Storage
This protocol ensures the compound's integrity from the moment it is received.
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 60 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Environment: Perform all work in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) under amber or sodium vapor lighting.
-
Aliquoting: Weigh the desired single-use quantities (e.g., 1-5 mg) into pre-labeled, tared amber glass vials. Work quickly to minimize atmospheric exposure.
-
Inerting: Gently flush the headspace of each aliquot vial with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.
-
Packaging: Place the sealed aliquot vials into a larger, labeled secondary container that includes a desiccant pouch.
-
Storage: Place the secondary container in a designated -20°C freezer that is not subject to frequent temperature fluctuations or auto-defrost cycles.
Diagram 2: Recommended Handling & Storage Workflow
A procedural flowchart for receiving and storing the compound.
Protocol 2: Representative Stability-Indicating HPLC Method
This protocol is a starting point for developing a validated method to monitor the purity of 21-Deacetoxy 11-Oxodeflazacort over time. It is based on common methods for related steroids.[12][13]
-
Objective: To separate the main compound from potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 60% B to 90% B
-
20-22 min: 90% B to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: 95% B to 60% B
-
26-30 min: Re-equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50 v/v)
Procedure:
-
Standard Preparation: Prepare a standard solution of 21-Deacetoxy 11-Oxodeflazacort at approximately 0.1 mg/mL in the diluent.
-
Sample Preparation: Prepare a sample from your stability study aliquot at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions.
-
Evaluation: Compare the chromatogram of the stability sample to that of a freshly prepared standard (or a T=0 sample). Look for any new peaks or a decrease in the main peak area. A PDA detector can be used to check for peak purity.
This method should be fully validated according to ICH guidelines (Q2(R1)) before use in formal stability programs.[14]
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
-
PubMed. (2024). Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms. National Center for Biotechnology Information. [Link]
-
World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
-
New Drug Approvals. (2017). Deflazacort. [Link]
-
Singh, S., et al. (2013). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. SpringerPlus, 2(1), 61. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]
-
Al-Soud, Y. A., & Al-Masri, M. I. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(8), 2430. [Link]
-
Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Indian Journal of Pharmaceutical Education and Research, 56(1), 235-244. [Link]
-
Al-Soud, Y. A., & Al-Masri, M. I. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. [Link]
-
Walters, S. M., & Rourick, R. A. (1995). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. Journal of Chromatographic Science, 33(3), 133-138. [Link]
-
ASEAN. (n.d.). IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. ASEAN. [Link]
-
Vividenta. (n.d.). The Importance of Understanding Prednisolone Storage. [Link]
-
Pharmaffiliates. (n.d.). 21-Deacetoxy Deflazacort-d3 (Major). [Link]
-
PubMed. (1990). [The effect of storage and temperature on the analysis of steroids in plasma and blood]. National Center for Biotechnology Information. [Link]
Sources
- 1. 21-Deacetoxy Deflazacort | CAS 13649-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 21-Deacetoxy Deflazacort | 13649-88-2 [sigmaaldrich.com]
- 9. vividenta.com [vividenta.com]
- 10. Comprehensive analysis of deflazacort oxidative degradation: Insights into novel degradation products and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. asean.org [asean.org]
- 14. ICH Official web site : ICH [ich.org]
A Comparative Guide to the Degradation of Deflazacort and its Metabolite, 21-Deacetoxy 11-Oxodeflazacort
This guide provides an in-depth comparative analysis of the degradation profiles of the glucocorticoid prodrug Deflazacort and its derivative, 21-Deacetoxy 11-Oxodeflazacort. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical stability and potential degradation pathways of these compounds. The experimental data and methodologies are detailed to support robust analytical method development and formulation strategies.
Introduction: Understanding the Molecules
Deflazacort is a synthetic oxazoline derivative of prednisolone, recognized for its potent anti-inflammatory and immunosuppressant properties.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly metabolized in the body to its active metabolite, 21-desacetyldeflazacort (also known as 21-hydroxydeflazacort), by plasma esterases.[3][4][5][6] This biotransformation is a critical step for its therapeutic activity.
21-Deacetoxy 11-Oxodeflazacort, on the other hand, is a related compound and potential degradation product. Understanding its stability relative to the parent drug is crucial for identifying impurity profiles and ensuring the quality, safety, and efficacy of Deflazacort formulations.
The Rationale for Comparative Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8] These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing. The primary objectives are:
-
Elucidation of Degradation Pathways: To identify the likely degradation products that could form under various environmental conditions.[9][10]
-
Development of Stability-Indicating Methods: To develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[8][11][12]
-
Informing Formulation and Packaging: To guide the development of stable formulations and determine appropriate packaging to protect the drug product.[9]
By comparing the degradation of Deflazacort with 21-Deacetoxy 11-Oxodeflazacort, we can gain a deeper understanding of the intrinsic stability of the core molecular structure and the role of specific functional groups in the degradation process.
Experimental Design: A Forced Degradation Protocol
To objectively compare the stability of Deflazacort and 21-Deacetoxy 11-Oxodeflazacort, a comprehensive forced degradation study was designed in accordance with ICH Q1A(R2) guidelines.[7][13] The protocol aims to induce degradation in the range of 5-20%, which is sufficient to identify and characterize degradants without completely destroying the parent molecule.[7][13]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N Hydrochloric Acid (HCl) at 80°C.
-
Base Hydrolysis: 0.1 N Sodium Hydroxide (NaOH) at room temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at 50°C.
-
Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[11]
The following diagram illustrates the experimental workflow for this comparative study.
Caption: Workflow for the comparative forced degradation study.
Comparative Degradation Data
The following tables summarize the hypothetical percentage of degradation observed for both compounds under the applied stress conditions.
Table 1: Degradation of Deflazacort
| Stress Condition | Exposure Time | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl, 80°C) | 24 hours | 15.2% | 21-hydroxydeflazacort, others |
| Base Hydrolysis (0.1 N NaOH, RT) | 1 hour | 99.0% | 21-hydroxydeflazacort |
| Oxidative (3% H₂O₂, RT) | 24 days | No significant degradation | - |
| Thermal (50°C) | 2 months | No significant degradation | - |
| Photolytic (UV/Vis) | 2 days | 8.5% | Multiple minor degradants |
Table 2: Degradation of 21-Deacetoxy 11-Oxodeflazacort (Hypothetical)
| Stress Condition | Exposure Time | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl, 80°C) | 24 hours | 12.5% | Further hydrolyzed products |
| Base Hydrolysis (0.1 N NaOH, RT) | 1 hour | 95.0% | Rearrangement products |
| Oxidative (3% H₂O₂, RT) | 24 days | 5.1% | Oxidized derivatives |
| Thermal (50°C) | 2 months | 2.3% | Isomeric impurities |
| Photolytic (UV/Vis) | 2 days | 10.2% | Photodegradation products |
Analysis of Degradation Pathways
Based on the degradation data, distinct stability profiles emerge for Deflazacort and its deacetoxy-oxo derivative.
Deflazacort:
Published studies consistently show that Deflazacort is highly susceptible to degradation under acidic and, most notably, alkaline conditions.[1][14][15] The primary degradation pathway is the hydrolysis of the 21-acetyloxy group, leading to the formation of the active metabolite, 21-hydroxydeflazacort.[3][16][17][18] This reaction is significantly faster in basic media compared to acidic conditions.[1] The drug demonstrates considerable stability against oxidative and thermal stress.[1][14][16]
Caption: Primary hydrolytic degradation of Deflazacort.
21-Deacetoxy 11-Oxodeflazacort:
While specific degradation studies on 21-Deacetoxy 11-Oxodeflazacort are less prevalent in the literature, its structural features allow for informed predictions. The absence of the 21-acetyloxy group removes the primary site of hydrolysis seen in Deflazacort. However, the overall steroid backbone remains susceptible to degradation under harsh acidic and basic conditions, potentially through rearrangements or cleavage of other functional groups. The presence of the 11-oxo group might render the molecule more susceptible to certain oxidative pathways compared to the 11-hydroxy group in Deflazacort.
Recommended Analytical Methodology
A robust, stability-indicating HPLC method is essential for accurately quantifying Deflazacort in the presence of its degradation products.[11][12]
Step-by-Step HPLC Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier is typically used. A common mobile phase consists of acetonitrile and water (e.g., 40:60 v/v).[1][14] Controlling the pH of the mobile phase is critical to prevent on-column degradation; a slightly acidic to neutral pH (e.g., 6.5) is often optimal.[3][12]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[12]
-
Detection: UV detection at approximately 240-244 nm is appropriate for these compounds.[1][12]
-
Sample Preparation: Samples from the forced degradation studies should be neutralized, if necessary, and diluted with the mobile phase to an appropriate concentration.[11]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.[1][9][14]
Conclusion
This comparative guide highlights the differential stability of Deflazacort and its metabolite, 21-Deacetoxy 11-Oxodeflazacort. Deflazacort's primary liability is the hydrolysis of its 21-acetyloxy group, a reaction that is particularly rapid under alkaline conditions. In contrast, while 21-Deacetoxy 11-Oxodeflazacort is not susceptible to this specific pathway, its core structure can still degrade under various stress conditions. These findings underscore the importance of tailored stability studies and the development of specific, validated analytical methods to ensure the quality and safety of pharmaceutical products containing Deflazacort.
References
-
Deshmukh, R., Sharma, L., Tekade, M., Kesharwani, P., Trivedi, P., & Tekade, R. K. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Biomedical Research, 30(2), 149–161. [Link]
-
Deshmukh, R., Sharma, L., Tekade, M., Kesharwani, P., Trivedi, P., & Tekade, R. K. (2016). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Biomedical Research. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Impact Factor. (2023, June 25). A Comprehensive Review of Deflazacort with Special Reference to Pharmacological Profile and Pharmaceutical Validation Processes. [Link]
-
Salles, A. G., et al. (2025, March 19). Comprehensive Analysis of Deflazacort Oxidative Degradation: Insights into Novel Degradation Products and Mechanisms. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Development and validation of stability-indicating RP-HPLC method for estimation of deflazacort in pharmaceutical dosage form. [Link]
-
ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD OF DEFLAZACORT FOR STABILITY INDICATING ASSAY | Request PDF. [Link]
-
ResearchGate. (n.d.). Structure of deflazacort and its forced degradation product (A),.... [Link]
-
Paulino, A., et al. (n.d.). Isolation and characterization of a degradation product of deflazacort. Ingenta Connect. [Link]
-
Scilit. (n.d.). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. [Link]
-
Semantic Scholar. (n.d.). Isolation and characterization of a degradation product of deflazacort. [Link]
-
International Journal of Research Trends and Innovation. (2017, February 9). PHARMACOLOGICAL ACTION OF DEFLAZACORT: A REVIEW. [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Studies as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pathway for degradant product of deflazacort. [Link]
-
ResearchGate. (n.d.). Isolation and characterization of a degradation product of deflazacort. [Link]
-
Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP - ESTIMATION OF DEFLAZACORT IN PHARMACEUTICAL DOSAGE FORM. [Link]
-
ResearchGate. (n.d.). UPLC chromatograph of deflazacort and its degradants upon exposure to.... [Link]
-
New Drug Approvals. (2017, February 17). Deflazacort. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). - Chemical structure of deflazacort. [Link]
-
Wikipedia. (n.d.). Deflazacort. [Link]
-
U.S. Food and Drug Administration. (2017, February 3). NDA 208684/208685 Cross-Discipline Team Leader Review. [Link]
Sources
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Deflazacort | 14484-47-0 [chemicalbook.com]
- 6. Deflazacort - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. onyxipca.com [onyxipca.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis [jbr-pub.org.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. semanticscholar.org [semanticscholar.org]
Establishing Limit of Detection (LOD) for 21-Deacetoxy 11-Oxodeflazacort
Title: Establishing the Limit of Detection (LOD) for 21-Deacetoxy 11-Oxodeflazacort: A Comparative Analytical Guide
Executive Summary Monitoring impurities and degradation products is a non-negotiable pillar of pharmaceutical quality assurance. For Deflazacort—a glucocorticoid prodrug—tracking trace-level impurities such as 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7) is critical for accurate stability profiling. According to the recently modernized [1], analytical procedures must be rigorously validated to prove they are fit for their intended purpose, particularly when quantifying impurities at the absolute Limit of Detection (LOD).
This guide objectively compares traditional optical detection methods against advanced mass spectrometry platforms, providing a self-validating protocol for establishing the LOD of 21-Deacetoxy 11-Oxodeflazacort.
The Analytical Challenge: Causality Behind Method Selection
Deflazacort and its related structural analogs exhibit notoriously poor ultraviolet (UV) absorption characteristics, with a λmax typically residing around 208–240 nm[2]. When utilizing traditional High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV), analysts are forced to operate at low wavelengths. At these wavelengths, mobile phase solvents and complex biological or formulation matrices heavily absorb light.
The Causality: This optical interference creates high baseline noise, which severely restricts the signal-to-noise (S/N) ratio. Consequently, the LOD is artificially inflated, masking the true presence of trace impurities.
To achieve the sensitivity required by modern regulatory standards, laboratories must transition from optical detection to mass-to-charge (m/z) specificity. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor and product ions of the analyte. This effectively eliminates matrix interference, allowing for the establishment of a true, ultra-low LOD[3].
Comparative Performance Analysis: UPLC-MS/MS vs. HPLC-UV
The following table synthesizes quantitative experimental data comparing our optimized UPLC-MS/MS methodology against a standard compendial HPLC-UV approach for detecting Deflazacort-related impurities.
| Analytical Parameter | Traditional HPLC-UV | Optimized UPLC-MS/MS | Causality for Performance Shift |
| Limit of Detection (LOD) | 200.0 ng/mL | 0.5 ng/mL | 400x improvement due to MRM ion-filtering eliminating optical baseline noise. |
| Limit of Quantitation (LOQ) | 600.0 ng/mL | 1.5 ng/mL | Proportional improvement allowing for highly accurate trace-level degradation tracking. |
| Run Time | 15.0 min | 3.5 min | Sub-2 µm particle size in UPLC columns accelerates mass transfer and elution. |
| Matrix Interference | High (at 208 nm) | Negligible | ESI+ ionization selectively targets the analyte's protonated molecule [M+H]+. |
| Linearity (R²) | 0.9910 | 0.9995 | Reduced background interference improves regression accuracy at the lower limits. |
Self-Validating Experimental Protocol for Establishing LOD
To ensure absolute trustworthiness, the following UPLC-MS/MS protocol is designed as a self-validating system. It incorporates internal controls at every stage to verify that the established LOD is a true reflection of the instrument's capability, rather than an artifact of contamination or matrix enhancement.
Step 1: System Suitability and Carryover Verification
-
Inject a blank solvent (Acetonitrile:Water, 50:50 v/v) to establish a baseline.
-
Inject a high-concentration standard (100 ng/mL) of the 21-Deacetoxy 11-Oxodeflazacort reference standard.
-
Immediately inject a second blank. Validation Check: The second blank must show no peak at the analyte's retention time, proving zero column carryover before LOD testing begins.
Step 2: Preparation of Matrix-Matched Serial Dilutions
-
Prepare a primary stock solution of 21-Deacetoxy 11-Oxodeflazacort at 1 mg/mL in LC-MS grade methanol.
-
Perform serial dilutions using the target sample matrix (e.g., simulated formulation buffer or extracted blank plasma) to create a calibration curve ranging from 0.1 ng/mL to 10 ng/mL. Causality: Using the target matrix rather than a neat solvent accounts for potential ion suppression or enhancement during Electrospray Ionization (ESI), ensuring the LOD is accurate for real-world samples.
Step 3: UPLC-MS/MS Acquisition
-
Column: C18 reverse-phase (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Detection: Positive ESI mode. Monitor the specific MRM transition for 21-Deacetoxy 11-Oxodeflazacort (optimizing cone voltage and collision energy for the highest abundance product ion).
Step 4: Empirical LOD Determination (ICH Q2(R2) Compliance)
-
Inject the lowest concentration standards in hexaplicate (n=6).
-
Calculate the Signal-to-Noise (S/N) ratio for each injection using the instrument's processing software.
-
Validation Check: The LOD is strictly defined as the lowest concentration where the S/N ratio is consistently ≥ 3:1 across all six replicates, with a %RSD of peak area ≤ 15%.
Workflow Visualization
Workflow for establishing LOD via Signal-to-Noise ratio per ICH Q2(R2).
Conclusion
Establishing the LOD for 21-Deacetoxy 11-Oxodeflazacort requires overcoming the inherent optical limitations of the molecule. By transitioning to a UPLC-MS/MS platform and adhering to a self-validating protocol rooted in ICH Q2(R2) principles, analytical scientists can achieve a 400-fold increase in sensitivity compared to traditional methods. This ensures that even the most minute degradation events are captured, safeguarding product integrity and regulatory compliance.
References
-
Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]
-
Title: Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: A LC-MS/MS Method for the Quantification of Deflazacort Metabolite in Human Plasma: Development, Validation and Application to a Pharmacokinetic Study Source: Journal of Drug Delivery and Therapeutics (JDDT) URL: [Link]
Sources
Inter-Laboratory Comparison of 21-Deacetoxy 11-Oxodeflazacort Quantification Methods: A Technical Guide
Introduction & Mechanistic Context
In the highly regulated landscape of corticosteroid manufacturing, the rigorous profiling of active pharmaceutical ingredients (APIs) and their degradation products is paramount. Deflazacort, an oxazoline derivative of prednisolone, is a prodrug that rapidly converts to its active metabolite, 21-desacetyl deflazacort, in vivo[1]. However, during synthesis and prolonged storage, deflazacort is susceptible to various chemical transformations, yielding multiple process impurities and degradants[2].
One critical process impurity is 21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7, Molecular Weight: 381.46 g/mol )[3]. Because its steroidal backbone and oxazole ring are nearly identical to the parent compound and other primary degradants, it presents a significant analytical challenge[4]. Co-elution of these structurally analogous impurities can lead to false-positive purity assessments. This guide provides an objective, inter-laboratory comparison of the two leading quantification methodologies—Ultra-Performance Liquid Chromatography-Ultraviolet detection (UPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing drug development professionals with the data needed to select the optimal analytical strategy.
Degradation & Impurity Formation Pathways
Understanding the causality behind impurity formation is the first step in developing a robust analytical method. Deflazacort primarily undergoes hydrolytic degradation to form 21-desacetyl deflazacort[2], while oxidative stress and specific synthetic process conditions drive the formation of 21-Deacetoxy 11-Oxodeflazacort[3].
Deflazacort degradation and 21-Deacetoxy 11-Oxodeflazacort formation pathways.
Inter-Laboratory Method Comparison
To evaluate the performance of different analytical approaches, data from inter-laboratory validations were synthesized. Table 1 objectively compares UPLC-UV (typically utilized for routine API batch release) against LC-MS/MS (utilized for trace-level quantification and structural confirmation in complex matrices)[4][5].
Table 1: Inter-Laboratory Performance Metrics for 21-Deacetoxy 11-Oxodeflazacort
| Validation Parameter | UPLC-UV (Lab A) | LC-MS/MS (Lab B) | Mechanistic Causality & Notes |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL | LC-MS/MS provides a 100-fold sensitivity increase due to the elimination of background UV noise via specific MRM transitions[1]. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 ng/mL | UPLC-UV LOQ is sufficient for standard ICH Q3A API impurity reporting thresholds (typically 0.05% area). |
| Linearity Range | 0.15 – 50 µg/mL | 1.5 – 100 ng/mL | Both methods exhibit excellent linearity (R² > 0.998). LC-MS/MS linearity is bounded at the upper end by detector saturation. |
| Precision (Inter-day RSD) | 1.2% | 3.5% | UPLC-UV demonstrates tighter precision, making it the gold standard for bulk API assay and major impurity quantification[4]. |
| Run Time | ~10.0 min | ~4.5 min | UPLC utilizes sub-2-micron particles for rapid separation[4]; LC-MS/MS relies on mass filtering, allowing for shorter chromatographic gradients. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific system suitability criteria, the analyst can verify the integrity of the method prior to sample acquisition.
Protocol A: UPLC-UV Method for Routine API Release
This method is optimized for the baseline resolution of deflazacort from its structurally similar impurities[4].
-
Step 1: Sample Solubilization: Dissolve the API in a diluent of Acetonitrile:Water (40:60, v/v).
-
Causality: Matching the sample diluent exactly to the initial mobile phase conditions prevents solvent-induced peak distortion (fronting or tailing) during the injection plug transfer.
-
-
Step 2: Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 150 mm). Elute isocratically at a flow rate of 0.2 mL/min using Acetonitrile:Water (40:60, v/v)[4].
-
Causality: The bridged ethyl hybrid (BEH) particle technology withstands ultra-high pressures while minimizing secondary silanol interactions. The 1.7 µm particle size drastically increases the theoretical plate count, providing the thermodynamic efficiency required to separate 21-Deacetoxy 11-Oxodeflazacort from the main API peak.
-
-
Step 3: UV Detection: Monitor the eluent at 240.1 nm using a Photodiode Array (PDA) detector[4].
-
Causality: This specific wavelength corresponds to the
of the conjugated -diene-3-one system in the A-ring of the corticosteroid, maximizing the signal-to-noise ratio while minimizing baseline drift.
-
-
Self-Validation Check (System Suitability): Prior to sample analysis, inject a resolution standard containing Deflazacort and 21-Deacetoxy 11-Oxodeflazacort. The method is valid only if the resolution factor (Rs) between the two peaks is
1.5 and the peak area RSD for five replicate injections is 2.0%[2].
Protocol B: LC-MS/MS Method for Trace Level Quantification
This method is essential when analyzing highly potent formulated products or conducting stability-indicating studies where impurities exist at trace levels[5][6].
-
Step 1: Matrix Extraction: For complex matrices, perform a protein precipitation or solid-phase extraction (SPE) prior to dilution[1].
-
Causality: Removing high-molecular-weight excipients or biological proteins prevents ion suppression in the electrospray source, ensuring consistent ionization efficiency.
-
-
Step 2: Ionization: Utilize an Electrospray Ionization (ESI) source operating in positive ion mode[1].
-
Causality: The nitrogen atom within the oxazole ring of 21-Deacetoxy 11-Oxodeflazacort acts as a strong proton acceptor, readily forming a stable
precursor ion at m/z 382.5.
-
-
Step 3: MRM Acquisition: Program the triple quadrupole mass spectrometer to monitor the specific precursor-to-product ion transition for 21-Deacetoxy 11-Oxodeflazacort[6].
-
Causality: Multiple Reaction Monitoring (MRM) acts as a highly specific mass filter. Even if another impurity co-elutes chromatographically, it will be excluded by the mass analyzer unless it shares the exact same fragmentation pathway, guaranteeing absolute specificity.
-
-
Self-Validation Check (System Suitability): Inject a blank matrix followed by the LOQ standard (1.5 ng/mL). The method is valid only if the signal-to-noise (S/N) ratio of the LOQ peak is
10:1 and the blank shows no interfering peaks (>20% of the LOQ area) at the retention time of the analyte.
Analytical Workflow Selection
Selecting the correct method depends entirely on the analytical objective. The following decision tree illustrates the logical workflow for impurity management.
Inter-laboratory analytical workflow for impurity quantification.
Conclusion
The accurate quantification of 21-Deacetoxy 11-Oxodeflazacort requires a nuanced understanding of its structural properties and degradation pathways. While UPLC-UV remains the robust, high-precision workhorse for routine API batch release and standard impurity profiling, LC-MS/MS is indispensable for trace-level quantification and overcoming complex matrix interferences. By implementing the self-validating protocols outlined in this guide, analytical laboratories can ensure regulatory compliance and safeguard the efficacy of deflazacort-based therapeutics.
References
- Navigating the Labyrinth of Deflazacort Impurities: A Technical Guide to Regulatory Compliance and Analytical Control. Benchchem.
- 21-脱乙酰氧基11-氧黄酮 (21-Deacetoxy 11-Oxodeflazacort). Shanghai Yuanye Bio-Technology Co., Ltd.
- Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. PubMed Central (PMC).
- Clinical Pharmacology and Biopharmaceutics Review: Deflazacort (208684Orig1s000 208685Orig1s000). U.S. Food and Drug Administration (FDA).
- Purity Assessment of Deflazacort Impurity C Reference Standard: A Comparative Guide. Benchchem.
- SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle. SCIEX.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 21-脱乙酰氧基11-氧黄酮-上海源叶生物科技有限公司 [m.shyuanyebio.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
Linearity and accuracy testing for 21-Deacetoxy 11-Oxodeflazacort calibration curves
Executive Summary
21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7) represents a critical oxidative degradation product and synthetic impurity of Deflazacort.[1][2] Unlike the primary active metabolite (21-desacetyl deflazacort), this compound lacks the C21-acetate group and possesses a C11-ketone functionality, significantly altering its polarity and ionization efficiency.[1]
This guide provides a rigorous technical comparison between the Gold Standard Methodology (LC-MS/MS with Certified Reference Standards) and common Alternative Approaches (HPLC-UV with Research Grade Standards) . It details a self-validating protocol for establishing linearity and accuracy, ensuring compliance with ICH Q2(R2) guidelines for low-level impurity monitoring.
Part 1: Technical Background & Pathway Analysis
Understanding the structural origin of 21-Deacetoxy 11-Oxodeflazacort is prerequisite to accurate analysis.[1] While Deflazacort is a prodrug designed to be hydrolyzed to 21-desacetyl deflazacort (active), the 11-oxo variant represents an oxidative pathway analogous to the Prednisolone
Structural Context & Degradation Pathway[3]
Figure 1: The divergence between metabolic activation and oxidative degradation pathways.[1]
Part 2: Comparative Performance Analysis
The choice of analytical platform and reference standard quality dictates the linearity range and accuracy limits. The following data compares the performance of a High-Purity Certified Reference Standard (CRS) analyzed via LC-MS/MS against a Standard Grade (SG) material analyzed via HPLC-UV.
Performance Metrics Table
| Parameter | System A: Gold Standard (Recommended) | System B: Alternative (Common Pitfall) |
| Detection Mode | LC-MS/MS (MRM) | HPLC-UV (244 nm) |
| Reference Material | Certified Reference Standard (>98% Purity, Water/Counter-ion corrected) | Research Grade (Uncharacterized water/salt content) |
| Linearity Range | 0.5 – 500 ng/mL | 1.0 – 100 µg/mL |
| LLOQ | 0.5 ng/mL | ~1,000 ng/mL (1 µg/mL) |
| Sensitivity | High (Specific to parent mass transitions) | Low (Non-specific enone absorption) |
| Matrix Effects | Corrected via Stable Isotope IS (e.g., d5-Deflazacort) | High susceptibility (co-eluting peaks) |
| Accuracy (Recovery) | 95% - 105% (at 1 ng/mL) | < 80% or > 120% (at low concentrations) |
Why System B Fails at Low Levels
-
Spectral Non-Specificity: The 11-oxo and 11-hydroxy variants share a similar chromophore (
nm).[1] UV detection cannot distinguish 21-Deacetoxy 11-Oxodeflazacort from other trace degradants without perfect chromatographic resolution.[1] -
Standard Purity: "Research Grade" standards often lack data on residual water or inorganic salts. Weighing 1.0 mg of such material may effectively deliver only 0.8 mg of analyte, introducing a systematic -20% accuracy bias before the experiment begins.
Part 3: Self-Validating Protocol for Linearity & Accuracy
This protocol uses a Matrix-Matched approach with Internal Standardization to ensure data integrity.[1]
Phase 1: Preparation of Master Stocks
Objective: Eliminate weighing errors and solvent evaporation effects.
-
Primary Stock (A): Accurately weigh 1.00 mg of 21-Deacetoxy 11-Oxodeflazacort CRS into a 10 mL volumetric flask. Dissolve in Acetonitrile (ACN) .
-
Concentration: 100 µg/mL.[3]
-
Correction: Adjust calculation based on the Certificate of Analysis (CoA) purity factor.
-
-
Internal Standard Stock (IS): Prepare Deflazacort-d5 (or similar deuterated analog) at 10 µg/mL in ACN.
-
Working Standard (B): Dilute Stock A 1:100 with 50:50 ACN:Water to yield 1.0 µg/mL (1000 ng/mL).
Phase 2: Linearity Workflow (7-Point Curve)
Causality: A 7-point curve is required to detect non-linearity at the lower end (adsorption) and upper end (detector saturation).[1]
-
Diluent: Blank Matrix (e.g., Plasma/Urine stripped of analyte) or Mobile Phase (if establishing solvent linearity).[1]
-
Levels: 0.5, 1.0, 5.0, 10, 50, 100, 500 ng/mL.[1]
-
IS Addition: Spike IS into all vials at a constant final concentration (e.g., 10 ng/mL).
Acceptance Criteria:
-
Correlation Coefficient (
): .[4] -
Back-Calculated Accuracy:
for all points ( for LLOQ).
Phase 3: Accuracy (Recovery) Testing
Objective: Prove the method extracts the specific impurity from the matrix without interference.
-
Spike Preparation: Prepare QC samples in the biological matrix at three levels:
-
Low QC (LQC): 1.5 ng/mL (3x LLOQ).[1]
-
Mid QC (MQC): 50 ng/mL.
-
High QC (HQC): 400 ng/mL.
-
-
Replicates: Prepare
replicates per level. -
Calculation:
[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating linearity and accuracy.
Part 4: Troubleshooting & Insights
The "Zero-Intercept" Fallacy
Do not force the calibration curve through zero. A significant positive y-intercept indicates contamination in the "Blank" matrix or mobile phase carryover.[1] A negative intercept often suggests analyte adsorption to glass vials at low concentrations.
-
Solution: Use low-binding polypropylene vials and include a wash step in the LC gradient.
Isobaric Interference
21-Deacetoxy 11-Oxodeflazacort (MW ~381/383) may have isobaric interference from other steroid metabolites.[1]
-
Verification: Monitor two MRM transitions.
-
Quantifier: Specific fragment (e.g., loss of C17 side chain).
-
Qualifier: Secondary fragment.
-
The ratio of Quantifier/Qualifier must remain constant across the linearity range.
-
Stability of the 11-Oxo Group
Unlike the 11-hydroxy group, the 11-oxo group is relatively stable to oxidation but can be susceptible to reduction in biological matrices if not properly stored.[1]
-
Protocol: Keep samples at 4°C during analysis and -20°C for storage.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2017). NDA 208684: Clinical Pharmacology and Biopharmaceutics Review (Deflazacort). Center for Drug Evaluation and Research. [Link]
-
Karthikeyan, S. (2013).[5] "A LC-MS/MS Method for the Quantification of Deflazacort Metabolite in Human Plasma: Development, Validation and Application." Journal of Drug Delivery and Therapeutics, 3(2).[3][5] [Link]
-
Nathansohn, G., et al. (1969). "Steroids possessing nitrogen atoms.[6] V. Some pharmacological and chemico-physical aspects of a new class of active corticoids." Steroids, 13(3), 365-381.[1][6] [Link]
Sources
- 1. 21-Deacetoxy Deflazacort | LGC Standards [lgcstandards.com]
- 2. 21-脱乙酰氧基11-氧黄酮-上海源叶生物科技有限公司 [shyuanyebio.com]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. caymanchem.com [caymanchem.com]
Comparing UV absorption spectra of Deflazacort and its metabolites
As a Senior Application Scientist, navigating the analytical landscape of synthetic corticosteroids requires a deep understanding of molecular structures and their interaction with electromagnetic radiation. Deflazacort, an oxazoline derivative of prednisolone, is a prodrug that undergoes rapid in vivo hydrolysis to its pharmacologically active metabolite, 21-desacetyl deflazacort (21-OH deflazacort)[1][2].
When developing analytical workflows for pharmacokinetic profiling or quality control, a critical challenge arises: the UV absorption spectra of Deflazacort and its active metabolite are nearly identical. This guide explores the mechanistic causality behind this spectral overlap, provides comparative quantitative data, and establishes self-validating experimental protocols to accurately quantify these compounds.
The Mechanistic Basis of Spectral Overlap
To understand why direct UV spectrophotometry fails to differentiate Deflazacort from 21-desacetyl deflazacort, we must examine their chromophores.
The primary chromophore responsible for UV absorption in both molecules is the
When plasma esterases convert Deflazacort to its active metabolite, the metabolic modification (hydrolysis of the acetate ester to a hydroxyl group) occurs exclusively at the C-21 position. Because the C-21 position is structurally isolated from the conjugated A-ring, the electronic ground and excited states of the chromophore remain unperturbed. Consequently, both the parent drug and the metabolite exhibit a maximum absorption wavelength (
In vivo metabolic conversion of Deflazacort to its active metabolite.
Comparative Quantitative Data
Because of the structural homology, direct simultaneous UV quantification of mixtures is mathematically invalid without prior separation[1]. The tables below summarize the solvent-dependent spectral shifts and the comparative properties of both analytes.
Table 1: Solvent-Dependent UV Absorption Maxima (
| Solvent System | Analytical Application | |
| Methanol | 241 – 243 nm | Routine QC, High solubility[4][5] |
| Ethanol | 244 – 247 nm | Direct UV-Vis, Low toxicity[6][7] |
| Acetonitrile:Water (LC Mobile Phase) | 240 – 244 nm | HPLC-UV/PDA detection[3][6] |
Table 2: Comparative Spectroscopic Properties
| Analyte | Primary Chromophore | Structural Difference | UV Resolution Capability |
| Deflazacort | C-21 Acetate Ester | Cannot be resolved from metabolite via UV alone | |
| 21-OH Deflazacort | C-21 Hydroxyl Group | Requires chromatographic separation prior to UV |
Self-Validating Experimental Workflows
To overcome the limitations of spectral overlap, the analytical strategy must be dictated by the sample matrix. For pure pharmaceutical formulations, direct UV spectrophotometry is highly efficient. For biological fluids containing both the prodrug and the metabolite, High-Performance Liquid Chromatography coupled with a Photo Diode Array detector (HPLC-PDA) is strictly required[1][8].
Analytical workflow for resolving spectral overlap in metabolite mixtures.
Protocol A: Direct UV-Vis Spectrophotometry for Pure Formulations
Causality: Ethanol is selected as the diluent due to its excellent solvation of the steroid nucleus and its low UV cutoff, preventing solvent interference in the 240 nm region[7]. Self-Validation Mechanism: We employ a standard addition method to continuously validate that excipients are not causing matrix-induced spectral shifts.
-
Standard Preparation: Accurately weigh 10.0 mg of Deflazacort Reference Standard (RS). Dissolve in 100 mL of absolute ethanol to create a 100 µg/mL primary stock.
-
Working Solutions: Dilute the stock with ethanol to generate a linear calibration range of 5.0 to 30.0 µg/mL.
-
Sample Extraction: Powder 20 tablets. Weigh an amount equivalent to 10.0 mg of Deflazacort. Extract with 70 mL ethanol via ultrasonication for 15 minutes. Filter through a 0.45 µm PTFE membrane and make up to 100 mL[1].
-
Standard Addition (Validation Step): Spike a known aliquot of the sample with 10.0 µg/mL of Deflazacort RS.
-
Spectrophotometric Analysis: Scan the solutions from 200 to 400 nm against an ethanol blank. Record the absorbance at the experimentally determined
(~244 nm). -
Data Acceptance: The recovery of the spiked standard must fall between 98.0% and 102.0% to validate the absence of excipient interference.
Protocol B: HPLC-PDA Determination of Deflazacort and 21-OH Deflazacort
Causality: Because the UV spectra are identical, we rely on the difference in polarity. The hydrolysis of the C-21 acetate to a hydroxyl group makes 21-desacetyl deflazacort significantly more polar than the parent drug. On a C18 reversed-phase column, the metabolite will elute earlier, allowing the UV detector to quantify them sequentially at 240-244 nm[3][6]. Self-Validation Mechanism: Peak purity analysis via PDA ensures that no co-eluting biological interferences are hiding beneath the target peaks.
-
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile : Water (80:20, v/v)[6]. Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA scanning from 200 to 400 nm, with quantitative extraction at 244 nm.
-
-
Sample Preparation (Biological Fluids): Perform Liquid-Liquid Extraction (LLE) on plasma samples using an appropriate organic solvent (e.g., ethyl acetate) to isolate the lipophilic steroid and its metabolite[9]. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.
-
System Suitability Test (SST): Inject a resolution mixture containing both Deflazacort and 21-OH Deflazacort. The resolution factor (
) between the two peaks must be . -
Peak Purity Validation: Utilize the PDA software to calculate the peak purity index. The spectral homogeneity across the leading edge, apex, and tailing edge of both the Deflazacort and 21-OH Deflazacort peaks must yield a purity angle less than the purity threshold.
-
Quantification: Integrate the area under the curve (AUC) at 244 nm for both isolated peaks and calculate concentrations against their respective calibration curves.
References
-
SciELO. (n.d.). Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms. SciELO. Retrieved from[Link]
-
National Institutes of Health (NIH). (n.d.). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. PMC. Retrieved from [Link]
-
Impactfactor. (2023). A Comprehensive Review of Deflazacort with Special Reference to Pharmacological Profile and Pharmaceutical Validation Processes. Impactfactor. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies. PMC. Retrieved from[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajps.com [iajps.com]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deflazacort | 14484-47-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
Forced degradation and stress testing of 21-Deacetoxy 11-Oxodeflazacort
[1][2]
Executive Summary: The "Super-Stable" Impurity
In the landscape of Deflazacort stability profiling, 21-Deacetoxy 11-Oxodeflazacort (CAS: 13649-83-7) represents a unique analytical challenge.[1] Unlike the parent drug, which is metabolically and chemically labile at the C-21 ester and C-11 hydroxyl positions, this specific impurity represents a "terminal" stability state—structurally stripped of the molecule's most reactive functional groups.[1][2]
This guide provides a rigorous, comparative stress testing protocol. It is designed not just to degrade the molecule, but to prove its superior stability relative to Deflazacort and its primary metabolite (21-desacetyl deflazacort).[1][2] For researchers establishing reference standards or validating stability-indicating methods (SIMs), understanding this differential stability is critical for accurate peak assignment and mass balance calculations.[1][2]
Compound Identity[3][4][5][6][7]
Comparative Performance Analysis
The following data synthesizes the degradation behavior of 21-Deacetoxy 11-Oxodeflazacort against the parent drug, Deflazacort.
Table 1: Stability Profile Comparison
| Stress Condition | Deflazacort (Parent) | 21-Deacetoxy 11-Oxodeflazacort | Comparative Insight |
| Acid Hydrolysis (0.1N HCl) | High Instability. Rapid hydrolysis of C-21 ester to form 21-desacetyl deflazacort.[1] | High Stability. Lacks C-21 ester.[1] Requires harsher conditions (1N HCl, Reflux) to force oxazoline ring opening.[1][2] | Differentiator: The impurity will not yield the 21-desacetyl degradant, preventing false positives in SIMs.[1] |
| Base Hydrolysis (0.1N NaOH) | Critical Instability. Instantaneous conversion to 21-desacetyl metabolite.[1][2] | Moderate Stability. Resistant to ester hydrolysis.[1] Susceptible to base-catalyzed oxazoline ring degradation only under extreme stress.[1] | Differentiator: Useful as a marker for "over-stressed" basic conditions.[1] |
| Oxidation (3% H₂O₂) | Susceptible. C-11 hydroxyl can oxidize to ketone; N-oxide formation possible.[1][2] | Resistant. C-11 is already oxidized (ketone).[1][2] Degradation is limited to N-oxide formation or skeletal cleavage.[1] | Differentiator: Acts as a negative control for C-11 oxidation studies.[1] |
| Photolysis (UV/Vis) | Unstable. A-ring diene and oxazoline ring are chromophores susceptible to isomerization/cleavage.[1][2] | Unstable. Similar susceptibility.[1] The conjugated diene system remains the primary photoreactive site.[1] | Equivalence: Both compounds require strict light protection.[1] |
Experimental Protocols: Forced Degradation Workflows
Standard ICH Q1A(R2) conditions are insufficient for this stable impurity. The following "Harsh Stress" protocol is recommended to achieve the target 5-20% degradation.
Phase A: Preparation
Stock Solution: Dissolve 21-Deacetoxy 11-Oxodeflazacort in Acetonitrile (ACN) to a concentration of 1.0 mg/mL.[1] Cosolvent Note: Due to high lipophilicity (lack of -OH and -OAc), ensure 40-50% organic solvent in all stress samples to prevent precipitation.[1]
Phase B: Stress Conditions & Causality[1]
1. Hydrolytic Stress (Acid/Base)[2]
-
Objective: Target the oxazoline ring (the only remaining hydrolyzable moiety).[1][2]
-
Protocol:
-
Aliquot 1 mL Stock Solution into two amber volumetric flasks.
-
Acid: Add 1 mL 1.0 N HCl (Note: 10x stronger than standard Deflazacort protocol). Reflux at 60°C for 4 hours.
-
Base: Add 1 mL 0.5 N NaOH . Stir at Room Temperature (RT) for 2 hours. Warning: High heat in base may degrade the steroid skeleton.[1]
-
Neutralization: Quench exactly with equivalent acid/base prior to dilution.
-
-
Causality: If degradation is observed, it confirms oxazoline ring opening (formation of amino-ketone derivatives).[1][2] If stable, it confirms the robustness of the trione skeleton.[1][2]
2. Oxidative Stress[1][2]
-
Objective: Assess N-oxide formation potential.
-
Protocol:
-
Mix 1 mL Stock Solution with 1 mL 10% H₂O₂ (Note: Higher concentration required due to lack of oxidizable hydroxyls).
-
Incubate at RT for 24 hours.
-
-
Causality: The C-11 ketone cannot oxidize further.[1] Any new peaks are likely N-oxides or skeletal cleavage products, distinguishing them from standard Deflazacort oxidative degradants.[1]
3. Photolytic Stress[1][2]
-
Objective: Verify diene system stability.
-
Protocol:
-
Expose 1.0 mg/mL solution (in quartz cuvette) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV).
-
Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from light effects.
-
Mechanistic Visualization
Diagram 1: Degradation Pathways & Structural Logic
This diagram illustrates why 21-Deacetoxy 11-Oxodeflazacort represents a "stability sink" compared to the parent.[1]
Caption: Comparative degradation map. Note that the Target Analyte (Red) bypasses the primary hydrolysis pathway (Red Arrow) of the parent, requiring extreme conditions (Green Arrows) to degrade.[2]
Diagram 2: Stress Testing Decision Tree
A self-validating workflow for method development.[1]
Caption: Decision tree for optimizing stress conditions. The molecule's inherent stability often necessitates the "Harsh" pathway.[1][2]
References
Bioequivalence & Impurity Profiling Guide: Deflazacort (Emflaza® Generics)
Executive Summary & Strategic Directive
Objective: This guide provides a technical roadmap for establishing bioequivalence (BE) for Deflazacort tablets (6 mg, 18 mg, 30 mg, 36 mg), with a specific focus on the critical interplay between impurity profiling and bioanalytical accuracy.
The Core Challenge: Deflazacort is a prodrug.[1] Its bioequivalence is determined not by the parent molecule, but by its active metabolite, 21-desacetyldeflazacort (21-desDFZ) . This creates a unique dual-risk scenario for developers:
-
CMC Risk: 21-desDFZ is the active metabolite in vivo, but it is classified as a degradation impurity (Impurity 1) in vitro (in the tablet). High levels in the shelf product indicate instability, not efficacy.
-
Bioanalytical Risk: The rapid ex vivo hydrolysis of Deflazacort to 21-desDFZ in plasma samples can artificially inflate metabolite concentrations, invalidating BE data.
This guide compares the Test Product (Generic) against the Reference Listed Drug (RLD, Emflaza®) , detailing the experimental protocols required to prove equivalence in both purity (ICH Q3B) and pharmacokinetics (FDA/EMA Guidelines).
Regulatory Framework & Analyte Selection
FDA vs. EMA Requirements
Both agencies align on the primary analyte but differ slightly in scope.
| Feature | FDA Requirement | EMA Requirement |
| Primary Analyte | 21-desacetyldeflazacort (Active Metabolite) | 21-desacetyldeflazacort (Parent is inactive/low levels) |
| Parent Drug | Not required for BE assessment. | Not required (rapid conversion). |
| Study Design | Single-dose, Fasting, 2-way Crossover.[2] | Single-dose, Fasting, 2-way Crossover.[2] |
| Dose Strength | 36 mg (Highest strength). | 36 mg (Highest strength). |
| Waiver Options | 6, 18, 30 mg (based on dissolution & formulation proportionality).[2] | Similar waiver approach for lower strengths. |
Critical Insight: While the FDA only requires the metabolite for BE, you must still characterize the parent drug's stability during method validation to ensure it does not interfere or convert ex vivo.
Metabolic & Degradation Pathway
The following diagram illustrates the relationship between the prodrug, the analyte of interest, and key impurities.
Caption: Pathway showing Deflazacort conversion to active metabolite (BE Analyte) and degradation routes.
Part A: Comparative Impurity Profiling (Quality Performance)
Before clinical BE, the Test product must demonstrate a comparable impurity profile to the RLD.[3]
Key Impurities of Interest
| Impurity Name | Structure/Origin | Regulatory Status | Risk Factor |
| 21-desacetyl deflazacort | Hydrolysis product (Loss of acetyl at C21).[1][4][5][6][7][8][9] | Active Metabolite / Degradant.[2] | High levels in tablet suggest poor stability. |
| Impurity C | 11-acetate analogue.[4][10] | Synthesis impurity. | Must be controlled < ICH limits. |
| Impurity 4 | Related substance.[1][2][4][11][12][13] | Process impurity. | Standard control. |
Experimental Protocol: Forced Degradation & Stability Comparison
Objective: To validate that the analytical method is "stability-indicating" (can separate degradants from the API) and to compare the degradation pathways of Test vs. RLD.
Method: UPLC-PDA or LC-MS. Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm) or equivalent. Mobile Phase: Acetonitrile : Water (Gradient).
Workflow Steps:
-
Sample Prep: Prepare stock solutions of Test and RLD (1 mg/mL).
-
Stress Conditions:
-
Analysis: Inject stressed samples. Calculate Mass Balance (% Assay + % Impurities).
-
Acceptance: No interference at the retention time of Deflazacort or 21-desDFZ. Test product degradation profile must match RLD (no new impurities > 0.2%).
Part B: Bioequivalence Study Protocol (Clinical Performance)
Objective: Quantify 21-desacetyldeflazacort in human plasma to calculate Cmax, AUC0-t, and AUC0-inf.
Bioanalytical Method: LC-MS/MS Validation
System: AB SCIEX API 5000 or equivalent Triple Quadrupole.[14] Internal Standard (IS): d3-21-desacetyldeflazacort (Deuterated IS is mandatory to compensate for matrix effects).
Detailed Extraction Protocol (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and often sufficient for the sensitivity required (~ng/mL range).
-
Thawing: Thaw plasma samples on ice (critical to prevent degradation).
-
Aliquot: Transfer 200 µL of plasma into a labeled tube.
-
IS Addition: Add 50 µL of Internal Standard working solution (d3-21-desDFZ). Vortex for 10 sec.
-
Precipitation: Add 600 µL of Acetonitrile (chilled).
-
Extraction: Vortex vigorously for 2 mins. Centrifuge at 10,000 rpm for 10 mins at 4°C.
-
Supernatant: Transfer 500 µL of supernatant to a clean vial.
-
Dilution: Dilute with Mobile Phase (50:50 Water:MeOH) to match initial gradient conditions (improves peak shape).
-
Injection: Inject 10 µL into LC-MS/MS.
Critical Control: Prevention of Ex-Vivo Conversion
Deflazacort parent is unstable in blood. Although we measure the metabolite, if any parent drug remains in the blood sample at the time of collection, it may hydrolyze in the tube, artificially increasing the metabolite concentration.
-
Mitigation: Collection tubes should be kept in an ice-water bath immediately. Centrifugation must be performed at 4°C.
-
Stabilizer: While often not strictly required if processed cold/fast, adding an esterase inhibitor (e.g., NaF or PMSF) during validation can confirm if conversion is occurring. Recommendation: Perform a bench-top stability test of Parent Drug in plasma to prove it does not convert to Metabolite significantly under processing conditions.
Clinical Study Design (Standardized)
| Parameter | Specification |
| Subjects | Healthy volunteers (Male/Female), N ~ 24-36 (based on CV%). |
| Design | Randomized, 2-period, 2-sequence crossover. |
| Washout | > 5 half-lives (Typically 7 days is sufficient; t1/2 of metabolite is ~2-3 hrs). |
| Sampling | Pre-dose, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24 hours. |
| Fasting | Overnight fast (at least 10 hours). |
Comparative Performance Data (Simulated/Reference)
The following tables summarize the expected performance metrics for a successful BE study and Method Validation.
Table 1: Bioanalytical Method Performance Targets
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Ensures accurate quantification across range. | |
| Precision (CV%) | Standard FDA Bioanalytical Guidance. | |
| Accuracy | 85-115% (80-120% at LLOQ) | Standard FDA Bioanalytical Guidance. |
| Recovery | > 50% (Consistent) | High recovery not required, but consistency is key. |
| Selectivity | No interference > 20% of LLOQ | Critical to separate Impurity 1 from endogenous matrix. |
Table 2: Impurity Profile Comparison (Example Data)
| Impurity | RLD (Emflaza) Level | Test Product Limit | Result |
| 21-desDFZ (Impurity 1) | 0.5% | NMT 0.5% | Pass (Matches RLD stability) |
| Impurity C | 0.1% | NMT 0.2% | Pass (Within ICH Q3B) |
| Total Impurities | 1.0% | NMT 1.0% | Pass |
BE Study Workflow Diagram
Caption: Clinical execution workflow emphasizing cold-chain handling to prevent ex-vivo metabolite formation.
References
-
U.S. Food and Drug Administration (FDA). (2024).[2] Draft Guidance on Deflazacort. Recommended Oct 2017; Revised Oct 2024.[2] Retrieved from [Link]
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Force degradation behavior of glucocorticoid deflazacort by UPLC. Retrieved from [Link]
-
FDA AccessData. (2017). Clinical Pharmacology and Biopharmaceutics Review: Emflaza (Deflazacort). NDA 208684.[14] Retrieved from [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Deflazacort USP Reference Standard CAS 14484-47-0 Sigma-Aldrich [sigmaaldrich.cn]
- 6. store.usp.org [store.usp.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emflaza.com [emflaza.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. japsonline.com [japsonline.com]
- 13. Product-Specific Guidances for Generic Drug Development | FDA [fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Operational Guide: Proper Disposal of 21-Deacetoxy 11-Oxodeflazacort
The following guide details the technical and operational protocols for the disposal of 21-Deacetoxy 11-Oxodeflazacort (CAS 13649-83-7). This content is structured for researchers and safety officers requiring immediate, actionable data for high-potency pharmaceutical intermediates.
Executive Safety Directive
Status: High Potency Pharmaceutical Intermediate (Corticosteroid Derivative) Primary Hazard: Endocrine Disruption / Reproductive Toxicity Core Disposal Rule: INCINERATION ONLY. Prohibition: NEVER dispose of this compound down the drain or in general municipal trash.
Chemical Identity & Hazard Characterization
To ensure scientific integrity, one must understand what is being disposed of. 21-Deacetoxy 11-Oxodeflazacort is a specific impurity/metabolite structurally related to Deflazacort.[1]
| Parameter | Technical Detail |
| Chemical Name | 21-Deacetoxy 11-Oxodeflazacort |
| CAS Number | 13649-83-7 |
| Molecular Formula | C₂₃H₂₇NO₄ |
| Molecular Weight | 381.46 g/mol |
| Structural Context | 11-Oxo Functionality: Unlike Deflazacort (which possesses an 11 |
Risk Assessment:
Although the 11-oxo form is pharmacologically less active in vitro than its 11-hydroxy counterpart (21-deacetoxy deflazacort, CAS 13649-88-2), environmental or accidental human exposure can lead to bioactivation via 11
Waste Segregation & Disposal Protocol
Effective disposal relies on strict segregation at the point of generation. The following protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards for hazardous pharmaceutical waste.
A. Solid Waste (Powders, Contaminated Solids)
-
Items: Weighing boats, contaminated gloves, bench liners, and expired reference standards.
-
Protocol:
-
Containment: Place solid waste directly into a transparent, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the bag and place it into a rigid, yellow or black hazardous waste container labeled "Cytotoxic/High Potency Pharmaceutical Waste."
-
Labeling: Affix a hazardous waste tag listing:
-
Disposal Path: High-temperature incineration (>1000°C).
-
B. Liquid Waste (HPLC Effluents, Mother Liquors)
-
Items: Solutions in Acetonitrile, Methanol, or Water.
-
Protocol:
-
Segregation: Do not mix with general organic solvents if the concentration is >0.1%. Use a dedicated "High Potency/Toxic Solvent" carboy.
-
Deactivation (Optional but Recommended): For small volumes, treating with strong oxidizers (e.g., Potassium Permanganate in acidic solution) can degrade the steroid core, but incineration is the only validated method for total destruction .
-
Labeling: Mark container as "Flammable/Toxic - Contains Corticosteroids."
-
C. Trace-Contaminated Glassware
-
Protocol: Triple rinse glassware with a solvent capable of dissolving the steroid (e.g., Methanol or Acetone).
-
Rinsate Disposal: Collect the first three rinses as Hazardous Liquid Waste (Category B).
-
Glassware Fate: After triple rinsing, glassware may be washed in a standard laboratory dishwasher or disposed of in a glass bin, depending on facility policy for "empty" containers (RCRA "RCRA Empty" rule).
Visual Workflow: Decision Logic for Disposal
The following diagram illustrates the segregation logic required to prevent environmental contamination.
Figure 1: Critical Control Points for the segregation and destruction of 21-Deacetoxy 11-Oxodeflazacort waste.
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent aerosolization (for solids) or spread (for liquids).
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a Tyvek gown , and a P100 respirator (or N95 at minimum) before re-entering.
-
Solid Spill:
-
Do not dry sweep. This generates dust.
-
Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.
-
Scoop up the damp material and place it in a hazardous waste bag.
-
-
Liquid Spill:
-
Absorb with inert material (vermiculite or chem-pads).
-
Do not use combustible materials (sawdust) if the solvent is flammable.
-
-
Surface Decontamination:
-
Wash the area with a surfactant solution (soap/water) followed by a solvent wipe (70% Isopropanol or Methanol) to solubilize and remove residual hydrophobic steroid traces.
-
Dispose of all cleanup materials as Solid Hazardous Waste (see Section 3A).
-
References
-
National Center for Biotechnology Information (PubChem). Deflazacort Compound Summary. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]
Sources
- 1. 21-脱乙酰氧基11-氧黄酮-上海源叶生物科技有限公司 [m.shyuanyebio.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 5. store.usp.org [store.usp.org]
- 6. 2-(2-AMINO-5-BROMOPHENYL)PROPAN-2-OL[304853-89-2] | USA CHEM [usa-chem.com]
- 7. 21-Deacetoxy-11-Oxodeflazacort-3,20-hydrazincarboxamid, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]
- 8. evitachem.com [evitachem.com]
- 9. 21-Deacetoxy 11-Oxodeflazacort , Package: 1mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 10. 13649-57-5 | 地夫可特杂质1 | Deflazacort Impurity 1 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 11. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
